molecular formula C18H14O B1364459 3,5-Diphenylphenol CAS No. 28023-86-1

3,5-Diphenylphenol

Cat. No.: B1364459
CAS No.: 28023-86-1
M. Wt: 246.3 g/mol
InChI Key: CSYMXGSXCONTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenylphenol is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMXGSXCONTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393593
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28023-86-1
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Diphenylphenol CAS number 28023-86-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diphenylphenol (CAS No. 28023-86-1)

Introduction

This compound, identified by the CAS number 28023-86-1, is a significant organic compound within the family of arylated phenols.[1][2] Structurally, it features a central phenol ring substituted with two phenyl groups at the meta positions. This arrangement, also known as [1,1':3',1''-Terphenyl]-5'-ol, imparts unique steric and electronic properties that make it a valuable intermediate and building block in various fields of chemical synthesis.[1][2] Its bulky terphenyl backbone provides thermal stability, while the phenolic hydroxyl group serves as a reactive handle for further functionalization.[3] This guide offers a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The defining characteristic of this compound is its triphenyl structure, which dictates its physical properties such as melting point, solubility, and electronic characteristics. The presence of the polar hydroxyl group on the nonpolar terphenyl framework results in moderate polarity.

Molecular Structure

The structure consists of a central benzene ring with a hydroxyl group and two flanking phenyl rings at positions 3 and 5. The two outer phenyl rings can rotate, influencing the molecule's conformation and its interaction with other chemical species.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data
PropertyValueReference
CAS Number 28023-86-1[1]
Molecular Formula C₁₈H₁₄O[1][2]
Molecular Weight 246.3 g/mol [1][2]
Melting Point 93.5-94 °C[1][4]
Boiling Point 449.7 ± 34.0 °C (Predicted)[1][4]
Density 1.127 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.52 ± 0.10 (Predicted)[4]
XLogP3-AA 4.8[2]
Synonyms [1,1':3',1''-Terphenyl]-5'-ol, 5'-Hydroxy-m-terphenyl[1][2]

Spectroscopic Profile

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.[5] A characteristic broad singlet, whose chemical shift is concentration and solvent-dependent, would appear for the phenolic hydroxyl proton, typically in the range of δ 4-8 ppm.[5]

  • ¹³C NMR Spectroscopy : The carbon NMR would display multiple signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) would be the most deshielded among the sp² carbons of the central ring, appearing at the downfield end of this range.

  • Infrared (IR) Spectroscopy : The IR spectrum is defined by a strong and broad absorption band for the O-H stretching vibration, typically centered around 3300-3400 cm⁻¹. Other key absorptions would include C-O stretching near 1200 cm⁻¹ and characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (1450-1600 cm⁻¹).[5]

  • Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 246.10, corresponding to its monoisotopic mass.[2] Common fragmentation pathways for phenols include the loss of a hydrogen atom followed by carbon monoxide (CO), and cleavage of the phenyl-phenyl bonds.

Synthesis and Reactivity

The synthesis of this compound has been approached through several routes, often aiming to overcome low yields reported in earlier methods.[6][7]

Established Synthetic Protocols
  • Dehydrogenation of 3,5-diphenyl-2-cyclohexen-1-one : This method involves the aromatization of a cyclohexenone precursor to yield the target phenol. It has been noted as a viable synthetic strategy.[6]

  • Decarboxylation of Substituted Salicylic Acids : Routes involving the decarboxylation of precursors like 4,6-diphenylsalicylic acid or 2,6-dicarboxy-3,5-diphenylphenol have also been explored, though yields were sometimes unsatisfactory for large-scale synthesis.[6]

A generalized workflow for the synthesis starting from a cyclohexenone precursor highlights the key chemical transformation from a non-aromatic to a fully aromatic phenolic system.

Synthesis_Workflow Start 3,5-Diphenyl-2-cyclohexen-1-one (Precursor) Process Dehydrogenation (e.g., with catalyst like Pd/C) Start->Process Aromatization Product This compound (Final Product) Process->Product

Caption: General workflow for synthesis via dehydrogenation.

Reactivity Profile

The reactivity of this compound is governed by its two primary features: the phenolic hydroxyl group and the extended aromatic system.

  • Hydroxyl Group : The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for straightforward O-alkylation and O-acylation reactions to synthesize a wide range of ethers and esters.

  • Aromatic Rings : The phenyl rings can undergo electrophilic aromatic substitution. The bulky nature of the existing phenyl substituents provides significant steric hindrance, which can be strategically employed to direct incoming electrophiles to specific positions and to design ligands with well-defined coordination spheres.[3]

Applications and Research Interest

While this compound is primarily a research chemical, its structural motifs are highly relevant to materials science and medicinal chemistry.

  • Ligand Development : The sterically demanding framework of bulky phenols is exploited in the design of ligands for transition metal catalysis. These ligands can create specific steric environments around a metal center, influencing the selectivity and activity of catalytic processes such as oxidative polymerization.[3]

  • Advanced Materials : The rigid and thermally stable terphenyl backbone makes this compound and its derivatives attractive building blocks for high-performance polymers, liquid crystals, and materials for organic electronics.[3] The incorporation of this moiety can enhance thermal stability and introduce desirable electronic properties.

  • Pharmaceutical Scaffolding : Phenols are a recurring and vital motif in a vast number of approved small-molecule pharmaceuticals.[8] The 3,5-diaryl substitution pattern offers a scaffold that can be functionalized to explore structure-activity relationships in drug discovery programs, providing a rigid core to orient pharmacophoric elements in three-dimensional space.

Safety and Handling

A specific, comprehensive safety data sheet for this compound is not widely available. However, based on data for structurally related compounds like 2-phenylphenol and other substituted phenols, standard laboratory precautions for handling aromatic irritants should be followed.[9][10][11]

Hazard Identification
  • Skin Irritation : Expected to cause skin irritation upon contact.[9][11]

  • Eye Damage : May cause serious eye irritation or damage.[9][11]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[9][11]

Recommended Handling Procedures
  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12]

  • Dust Control : Avoid the formation and inhalation of dust. Use non-sparking tools when handling the solid.[12]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[10][12]

References

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230. Retrieved from [Link]

  • LookChem. (n.d.). Cas 28023-86-1, this compound. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet - 2,6-Diphenylphenol.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Technical Guide to 3,5-Diphenylphenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3,5-Diphenylphenol (CAS 28023-86-1), a key intermediate in advanced organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the molecule's core identity, physicochemical properties, and validated protocols for its synthesis and characterization. By integrating established methodologies with expert insights, this guide serves as an authoritative resource for leveraging this compound in sophisticated research and development applications.

Core Molecular Identity & Physicochemical Profile

This compound, also known as [1,1':3',1''-Terphenyl]-5'-ol, is a tri-aromatic organic compound characterized by a central phenol ring substituted with two phenyl groups at the meta positions. This unique structure imparts significant steric bulk and specific electronic properties, making it a valuable building block in various fields of chemistry.

The fundamental molecular attributes are summarized below. These values are foundational for all stoichiometric calculations, analytical interpretations, and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄O[1][2]
Molecular Weight 246.31 g/mol [1][2][3]
CAS Number 28023-86-1[1][2][4]
IUPAC Name This compound[2]
Appearance White Crystalline Solid[5]
Melting Point 93.5 - 94 °C[1]
Boiling Point 449.7 ± 34.0 °C (Predicted)[1]
pKa 9.52 ± 0.10 (Predicted)[1]

The molecular structure of this compound is critical to its function. The central hydroxyl group offers a reactive site for derivatization, while the flanking phenyl rings create a sterically hindered environment and contribute to the molecule's thermal stability.[6]

Sources

An In-depth Technical Guide to the Chemical Structure and Characterization of 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-diphenylphenol ([1,1':3',1''-Terphenyl]-5'-ol), a versatile aromatic compound with significant applications in organic synthesis and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: Unveiling this compound

This compound is a solid aromatic organic compound characterized by a central phenol ring substituted with two phenyl groups at the meta positions. This unique structure imparts a combination of steric bulk and electronic properties that make it a valuable building block in various chemical syntheses. Its CAS number is 28023-86-1, and its molecular formula is C₁₈H₁₄O[1].

Key Identifiers and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective handling, characterization, and application.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms [1,1':3',1''-Terphenyl]-5'-ol, 5-Phenylbiphenyl-3-ol[1]
CAS Number 28023-86-1[1][2]
Molecular Formula C₁₈H₁₄O[1]
Molecular Weight 246.31 g/mol [1]
Appearance White to off-white solid
Melting Point 93.5-94 °C
Boiling Point 449.7 °C (Predicted)
Density 1.127 g/cm³ (Predicted)

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in modern organic synthesis[3][4][5][6]. The general principle involves the coupling of an aryl halide with an organoboron species[3][4][5][6].

Synthetic Workflow: A Step-by-Step Protocol

This protocol outlines the synthesis of this compound from 3,5-dibromophenol and phenylboronic acid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Reactants 3,5-Dibromophenol + Phenylboronic Acid Reaction Suzuki Coupling Reaction (Heated under Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound via Suzuki Coupling.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3,5-dibromophenol (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like potassium carbonate (2 M solution). The biphasic solvent system is crucial for the efficiency of the Suzuki reaction[4].

  • Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically around 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Strategies: Achieving High Purity

The crude this compound can be purified by either recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. A common choice for phenolic compounds is a mixed solvent system, such as ethanol/water or toluene/hexane[7][8][9].

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[7][9].

Column Chromatography Protocol:

  • Stationary and Mobile Phase: Silica gel is a common stationary phase for the purification of phenolic compounds. The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio is determined by TLC analysis[10][11][12][13]. For aromatic compounds, incorporating toluene in the eluent can sometimes improve separation[5].

  • Procedure: Prepare a slurry of silica gel in the chosen eluent and pack it into a column. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization: A Multi-technique Approach

A combination of spectroscopic techniques is employed to unequivocally confirm the structure and purity of the synthesized this compound.

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_Techniques Spectroscopic Techniques NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Confirmation and Purity Assessment NMR->Structure IR Infrared (IR) Spectroscopy IR->Structure MS Mass Spectrometry (MS) MS->Structure Product Purified this compound Product->NMR Product->IR Product->MS

Workflow for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the central phenol ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. Due to the symmetry of the molecule, fewer than 18 signals will be observed. The carbon atom attached to the hydroxyl group (ipso-carbon) will be significantly deshielded[14].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic ring
~1200C-O stretchPhenolic

The broadness of the O-H stretch is indicative of hydrogen bonding[15][16][17][18].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 246, corresponding to its molecular weight. Common fragmentation patterns for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group[19][20].

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable precursor in the synthesis of more complex molecules with potential biological activity and interesting material properties.

  • Medicinal Chemistry: Phenolic compounds are a recurring motif in many pharmaceuticals[21]. The terphenyl scaffold of this compound can be found in various natural products and synthetic compounds with reported biological activities, including cytotoxic, antimicrobial, and antioxidant effects[8]. Its derivatives are explored as potential therapeutic agents.

  • Materials Science: The rigid, aromatic structure of this compound contributes to the thermal stability of polymers and other materials into which it is incorporated. It is used in the synthesis of high-performance polymers and organic electronics[22].

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

  • Hazards: While specific toxicity data for this compound is limited, it should be handled with the care afforded to other phenolic compounds. Phenols can be skin and eye irritants[15][11][22][23]. Avoid inhalation of dust and contact with skin and eyes[2][15][22][23].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of dust formation, use a dust mask or work in a well-ventilated fume hood[2][15].

  • Handling: Handle in a well-ventilated area. Avoid creating dust. Use non-sparking tools to prevent ignition sources[23].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents[2][22][23].

Conclusion

This compound is a valuable and versatile aromatic compound with a well-defined chemical structure that can be reliably synthesized and characterized using standard laboratory techniques. Its unique properties make it a compound of interest for researchers in both medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis, purification, and characterization of this compound, empowering scientists to explore its full potential in their research endeavors.

References

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). p-Terphenyl. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 22). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • Li, Y., et al. (2018). Structural diversity and biological activity of natural p-terphenyls. Journal of Ethnopharmacology, 225, 215-227. Retrieved from [Link]

  • MDPI. (2012). Ethyl 4,4''-Difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. Molecules, 17(5), 5488-5495. Retrieved from [Link]

  • Yamamoto, F., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4983. Retrieved from [Link]

  • Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Crystal Growth & Design, 10(12), 5153-5164. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 54(10), 3451–3499. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Spectragryph. (n.d.). IR Spectrum of Phenol. Retrieved from [Link]

  • YouTube. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Diphenylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 3,5-diphenylphenol in various organic solvents. In the absence of extensive empirical solubility data in publicly accessible literature, this guide employs a theoretical and predictive approach grounded in the principles of Hansen Solubility Parameters (HSP). It is designed to offer researchers, chemists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. The guide furnishes a detailed experimental protocol for solubility determination, a predicted solubility profile in a range of common organic solvents, and an in-depth discussion of the underlying physicochemical principles that govern the dissolution of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical structure C₁₈H₁₄O.[1] Its molecular architecture, featuring a central phenolic ring flanked by two phenyl substituents, imparts a unique combination of properties. The phenolic hydroxyl group provides a site for hydrogen bonding and polar interactions, while the extensive aromatic system contributes to its nonpolar character and potential for π-π stacking interactions. This amphiphilic nature is a key determinant of its solubility behavior.

Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents is crucial for achieving optimal reaction kinetics, and product yield, and minimizing side reactions.

  • Purification and Crystallization: The choice of solvent system is fundamental for the effective purification of this compound through techniques such as recrystallization.

  • Formulation Development: In the pharmaceutical and materials science sectors, solubility is a critical parameter for the development of stable and effective formulations.

  • Analytical Chemistry: The selection of a suitable solvent is essential for preparing solutions for various analytical techniques, such as chromatography and spectroscopy.

Fundamentals of Solubility: A Predictive Framework

The solubility of a solid in a liquid is governed by the principle that "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Hansen Solubility Parameters (HSP)

A powerful predictive tool for understanding and quantifying the "like dissolves like" principle is the Hansen Solubility Parameters (HSP) model.[2][3] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Represents the energy from van der Waals forces.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer two points are in this space, the more likely the corresponding molecules are to be miscible. The distance (Ra) between the HSP of a solute (in this case, this compound) and a solvent is calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Estimated Hansen Solubility Parameters for this compound:

  • δd: 19.5 MPa½

  • δp: 6.0 MPa½

  • δh: 10.0 MPa½

The following table presents the predicted solubility of this compound in a range of common organic solvents, ranked by the calculated Hansen distance (Ra). A lower Ra value suggests a better solubility.

Solventδd (MPa½)δp (MPa½)δh (MPa½)Hansen Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.38.3Very High
Pyridine 19.08.85.95.2High
Acetone 15.510.47.06.8High
Tetrahydrofuran (THF) 16.85.78.04.4High
Dichloromethane 17.07.37.15.1Moderate
Toluene 18.01.42.09.7Moderate
Ethyl Acetate 15.85.37.25.5Moderate
Ethanol 15.88.819.411.0Low to Moderate
Methanol 15.112.322.313.9Low
n-Hexane 14.90.00.013.2Very Low
Water 15.516.042.334.6Insoluble

Disclaimer: The solubility predictions in this table are based on a theoretical model and estimated parameters. Actual experimental solubility may vary. This table should be used as a guide for solvent selection, and experimental verification is highly recommended.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

start Start prep Preparation of Supersaturated Solution (Add excess this compound to solvent in a vial) start->prep equilibration Equilibration (Shake at constant temperature for 24-48 hours) prep->equilibration sampling Sampling and Filtration (Withdraw aliquot and filter to remove undissolved solid) equilibration->sampling dilution Dilution (Dilute the saturated solution to a known concentration) sampling->dilution analysis Analysis (HPLC or UV-Vis Spectroscopy) dilution->analysis calculation Calculation of Solubility (Determine concentration from calibration curve) analysis->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Sampling and Filtration:

    • Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted solution using the same analytical method used for the calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted solution from the calibration curve.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Analysis and Discussion

The predicted solubility profile in Section 3 provides valuable insights into the types of solvents that are likely to be effective for dissolving this compound. Solvents with a good balance of polarity and hydrogen bonding capability, such as DMF, pyridine, acetone, and THF, are predicted to be good solvents. This is consistent with the amphiphilic nature of this compound, which can engage in both polar interactions (through its hydroxyl group) and nonpolar interactions (through its phenyl rings).

  • High Solubility: Solvents with high δp and moderate to high δh values, which are also capable of accommodating the large aromatic structure, are predicted to be the most effective.

  • Moderate Solubility: Solvents with either moderate polarity or some hydrogen bonding capability, or those that are predominantly nonpolar but can interact favorably with the phenyl rings (e.g., toluene), are expected to show moderate solubility.

  • Low to Insoluble: Highly polar protic solvents with strong hydrogen bonding networks (e.g., water, methanol) and highly nonpolar aliphatic solvents (e.g., n-hexane) are predicted to be poor solvents. In the case of water and methanol, the strong solvent-solvent interactions are difficult to overcome. For n-hexane, the lack of favorable interactions with the polar hydroxyl group of this compound leads to poor solubility.

Applications in Drug Development and Research

A thorough understanding of the solubility of this compound is critical in several areas of drug development and chemical research:

  • Lead Optimization: During the early stages of drug discovery, modifying the structure of a lead compound to enhance its solubility in physiologically relevant media is a common strategy.

  • Preformulation Studies: Solubility data is a cornerstone of preformulation studies, informing the selection of appropriate excipients and the development of a suitable dosage form.

  • Process Chemistry: In the scale-up of synthetic processes, the choice of solvents for reaction, extraction, and purification is dictated by solubility, safety, and environmental considerations.

  • Crystallization Process Development: Controlling the solubility of a compound by manipulating the solvent composition and temperature is the basis for developing robust crystallization processes to obtain the desired crystal form and purity.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While experimental data is sparse, the application of Hansen Solubility Parameters offers a powerful predictive tool for solvent selection. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for a wide range of research and development activities. By combining theoretical predictions with experimental verification, researchers can make informed decisions regarding the use of this compound in their work, ultimately leading to more efficient and effective scientific outcomes.

References

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

Sources

In-Depth Technical Guide: 3,5-Diphenylphenol Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for a Crystal Structure

In the landscape of molecular crystallography, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This knowledge underpins our understanding of a compound's physicochemical properties, informs the design of new materials, and is a cornerstone of rational drug development. The subject of this guide, 3,5-diphenylphenol ([1,1':3',1''-Terphenyl]-5'-ol), is a molecule of significant interest due to its terphenyl backbone, a structural motif present in various functional materials and pharmacologically active compounds.

A thorough investigation into the crystal structure of this compound would typically provide invaluable insights into its solid-state behavior, including intermolecular interactions that govern its packing and ultimately influence properties such as solubility, stability, and bioavailability. This guide was intended to be a deep dive into such an analysis, covering the synthesis of high-purity single crystals, the intricacies of data collection via single-crystal X-ray diffraction, and a detailed exploration of the resulting crystal structure.

However, a comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), reveals a critical gap: as of the date of this report, the single-crystal X-ray structure of this compound has not been publicly deposited or published.

While this prevents a direct analysis of its experimentally determined crystal structure, it presents a unique opportunity. This guide will therefore pivot to serve a dual purpose:

  • To provide a robust, field-proven methodological framework for any researcher aiming to be the first to determine the crystal structure of this compound. This section will detail the necessary steps from synthesis to data analysis, grounded in established crystallographic principles.

  • To present a theoretical and comparative analysis , drawing on the known crystal structures of closely related phenol derivatives. This will allow us to hypothesize the likely intermolecular interactions and packing motifs that may be observed in this compound, offering a predictive lens for future experimental work.

Part 1: A Proposed Experimental Blueprint for the Crystal Structure Determination of this compound

This section outlines a detailed, self-validating workflow designed to guide a researcher in the successful synthesis, crystallization, and structural analysis of the title compound.

Synthesis of High-Purity this compound

The quality of the final crystal structure is intrinsically linked to the purity of the starting material. A common and effective route to synthesize 3,5-disubstituted phenols involves modern cross-coupling reactions. The following protocol is a proposed synthetic route based on established methodologies.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is a versatile and high-yielding reaction for the formation of C-C bonds, making it ideal for coupling phenyl groups to a central phenolic ring. Starting with a di-halogenated phenol provides a direct route to the desired product.

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromophenol (1.0 eq), phenylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).

    • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

    • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. It requires a systematic approach to screen various conditions.

Protocol 2: Screening for Single-Crystal Growth

  • Rationale: The goal is to find a solvent or solvent system from which the compound slowly precipitates, allowing for the ordered growth of a single crystal. This is typically achieved by slow evaporation, slow cooling, or vapor diffusion.

  • Step-by-Step Procedure:

    • Solvent Selection: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

    • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at room temperature.

    • Slow Cooling: Prepare a saturated solution in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

    • Vapor Diffusion: Dissolve the compound in a good solvent (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Once a suitable crystal (ideally 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the final stage of data collection and analysis can begin.

Workflow: From Crystal to Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A full sphere of diffraction data (intensities and positions of thousands of reflections) is collected.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Final Output: The final result is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental details.

Part 2: Predictive Analysis of the this compound Crystal Structure

In the absence of experimental data for this compound, we can infer likely structural characteristics by examining related molecules. A pertinent example is 3,5-dimethylphenol, for which crystallographic data is available.

The Role of the Hydroxyl Group: Hydrogen Bonding

The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. In the solid state, phenols almost invariably form hydrogen-bonded networks. It is highly probable that this compound will exhibit intermolecular O-H···O hydrogen bonds, linking molecules together. These could form simple dimers, chains, or more complex motifs, which will be a dominant force in the crystal packing.

The Influence of Phenyl Rings: π-Interactions

The two phenyl substituents introduce the possibility of various π-interactions, which are crucial in the crystal engineering of aromatic compounds.

  • π-π Stacking: Face-to-face stacking of the phenyl rings between adjacent molecules is a likely packing feature. The energetics and geometry of this stacking (e.g., parallel-displaced vs. sandwich) will depend on the overall steric demands of the molecule.

  • C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak donors, interacting with the electron-rich face of a phenyl ring on a neighboring molecule. These interactions, while weaker than classical hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions

intermolecular_interactions cluster_pi π-π Stacking mol1 Molecule A (this compound) mol2 Molecule B (this compound) mol1->mol2 O-H···O Hydrogen Bond p2 Phenyl Ring B1 mol1->p2 C-H···π Interaction p1 Phenyl Ring A1

Caption: Key intermolecular forces likely to direct crystal packing.

Predicted Crystallographic Data Table

While the exact unit cell parameters and space group cannot be known without experimental data, we can anticipate the type of information that would be presented. A typical table of crystallographic data would look as follows:

ParameterAnticipated Data for this compound
Chemical FormulaC₁₈H₁₄O
Formula Weight246.30 g/mol
Crystal SystemMonoclinic or Orthorhombic (predicted)
Space Groupe.g., P2₁/c or Pca2₁ (common for organics)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90 (for Monoclinic/Orthorhombic)
β (°)To be determined
γ (°)90 (for Monoclinic/Orthorhombic)
Volume (ų)To be determined
Z (molecules/unit cell)2, 4, or 8 (predicted)
Calculated Density (g/cm³)To be determined
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2) K
R-factor (%)< 5% (for a well-refined structure)

Conclusion and Forward Outlook

The determination of the crystal structure of this compound remains an open and valuable endeavor for the scientific community. The absence of this data highlights that even for seemingly straightforward organic molecules, fundamental crystallographic information can be elusive.

This guide has provided a comprehensive, technically grounded roadmap for any researcher wishing to pursue this determination. By following the outlined protocols for synthesis, purification, and crystallization, coupled with standard single-crystal X-ray diffraction techniques, the elucidation of this structure is an achievable goal. The resulting data would not only fill a gap in the crystallographic literature but also provide a crucial piece of the puzzle for understanding the structure-property relationships in the broader class of terphenyl-based compounds, with direct implications for materials science and drug discovery. We encourage the scientific community to undertake this work and to ensure the resulting data is deposited in a public repository for the benefit of all.

References

As no direct publications on the crystal structure of this compound are available, this section remains unpopulated. A completed study would cite primary literature for synthesis, crystallographic methods, and comparative structures.

Thermochemical properties of 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 3,5-Diphenylphenol

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. By leveraging established experimental protocols and advanced computational chemistry techniques, this guide explains the causality behind experimental choices and provides a robust, self-validating system for acquiring these critical parameters. The insights and protocols detailed herein are grounded in authoritative sources and are designed to empower researchers to accurately characterize this compound and analogous compounds, thereby facilitating its application in medicinal chemistry, materials science, and chemical synthesis.

Introduction: The Scientific Imperative for Thermochemical Data

This compound, a member of the polyphenol family, presents a unique molecular architecture with a central phenolic ring flanked by two phenyl substituents. This structure imparts a combination of rigidity and specific intermolecular interaction capabilities, making it a molecule of interest in drug discovery and materials science. The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For drug development professionals, these parameters are critical for formulation, predicting shelf-life, and understanding bioavailability. For materials scientists, they inform on processing conditions and the stability of the final product.

This guide will navigate the reader through the essential thermochemical properties, the state-of-the-art methodologies for their determination, and the theoretical underpinnings of these measurements. We will address the following key thermochemical parameters:

  • Enthalpy of Formation (ΔfH°) : A measure of the energy change when the compound is formed from its constituent elements in their standard states.

  • Enthalpy of Combustion (ΔcH°) : The heat released during the complete combustion of the compound.

  • Phase Change Enthalpies (ΔfusH°, ΔsubH°, ΔvapH°) : The energy required for melting, sublimation, and vaporization, respectively.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by a specific amount.

  • O-H Bond Dissociation Enthalpy (BDE) : A measure of the strength of the phenolic hydroxyl bond, crucial for understanding antioxidant activity.

Due to the limited availability of direct experimental data for this compound, this guide will draw upon established methodologies for similar substituted phenols and polyphenols to provide a predictive and methodological framework.[1][2]

Experimental Determination of Thermochemical Properties

The experimental investigation of a compound's thermochemical properties is a multi-faceted process requiring a suite of calorimetric and analytical techniques. The choice of methodology is dictated by the property of interest and the physical state of the compound.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

The standard molar enthalpy of formation in the condensed phase (ΔfH°(cr)) is most accurately determined via oxygen bomb calorimetry.[3] This technique measures the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment.[4]

Causality Behind Experimental Choices: A static bomb calorimeter is preferred for solid samples like this compound to ensure complete and controlled combustion.[5] The high pressure of pure oxygen ensures the reaction goes to completion, forming CO2(g), H2O(l), and N2(g) if nitrogen is present. The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[3]

Experimental Protocol: Oxygen Bomb Calorimetry

  • Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state. The bomb is sealed and pressurized with high-purity oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded precisely.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (C_bomb).[3] The standard molar enthalpy of combustion (ΔcH°) is then determined. The standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO2 and H2O).[6]

Diagram: Workflow for Determining Enthalpy of Formation

G cluster_exp Experimental Workflow Sample High-Purity This compound Bomb Oxygen Bomb Calorimetry Sample->Bomb Combustion Measure Heat of Combustion (ΔcH°) Bomb->Combustion Hess Apply Hess's Law Combustion->Hess dHf_cr ΔfH°(cr) Hess->dHf_cr

Caption: Experimental workflow for determining the standard enthalpy of formation of crystalline this compound.

Phase Transitions: Melting, Vaporization, and Sublimation

The enthalpies associated with phase changes are crucial for understanding the physical behavior of this compound.

  • Enthalpy of Fusion (ΔfusH°): Differential Scanning Calorimetry (DSC) is the primary technique for measuring the enthalpy of fusion and the melting temperature.[1] The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference.

  • Enthalpy of Sublimation (ΔsubH°): For a solid like this compound, the enthalpy of sublimation is a key parameter for purification and vapor deposition processes. This can be determined by measuring the vapor pressure as a function of temperature using techniques like the Knudsen effusion method combined with a quartz crystal microbalance or mass spectrometry.[5][7] The Clausius-Clapeyron equation is then used to derive the enthalpy of sublimation from the temperature dependence of the vapor pressure.[7] Alternatively, Calvet microcalorimetry can be used for direct measurement.[5]

Experimental Protocol: Knudsen Effusion for Sublimation Enthalpy

  • Sample Loading: A small amount of crystalline this compound is placed in a Knudsen cell, which is an isothermal container with a small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied in a stepwise manner.

  • Effusion Rate Measurement: The rate of mass loss through the orifice due to sublimation is measured, typically using a mass spectrometer or a torsion balance.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the effusion rate.

  • Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the temperature (1/T). The slope of this plot is proportional to -ΔsubH°/R, where R is the gas constant.

G Solid Solid Phase ΔfH°(cr) Liquid Liquid Phase ΔfH°(l) Solid->Liquid ΔfusH° Gas Gas Phase ΔfH°(g) Solid->Gas ΔsubH° Liquid->Gas ΔvapH°

Sources

Unlocking the Potential of 3,5-Diphenylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Promise of a Unique Phenolic Scaffold

In the vast landscape of chemical entities, certain molecules stand out not for what they are, but for what they could become. 3,5-Diphenylphenol, a fascinating aromatic compound, is one such molecule. Characterized by a central phenolic ring flanked by two phenyl substituents at the meta positions, its structure is a compelling invitation for exploration.[1][2] The inherent steric hindrance imparted by the bulky phenyl groups, combined with the reactive phenolic hydroxyl moiety, creates a unique chemical scaffold with significant, yet largely untapped, potential across multiple scientific disciplines.[1]

This in-depth technical guide moves beyond the foundational synthesis of this compound to illuminate its prospective research applications.[3] We will delve into its potential in medicinal chemistry as a novel scaffold for therapeutic agents, its utility in materials science for the creation of high-performance polymers, and its role as a versatile chemical intermediate. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental designs to unlock the full potential of this intriguing molecule.

PART 1: Potential Applications in Medicinal Chemistry and Drug Discovery

The terphenyl scaffold is increasingly recognized as a privileged structure in medicinal chemistry, capable of mimicking peptide secondary structures and engaging in critical protein-protein interactions.[4][5][6] The unique V-shape of the m-terphenyl core in this compound provides a rigid framework to which pharmacophoric elements can be precisely appended.[7]

A Novel Scaffold for Protein-Protein Interaction (PPI) Inhibitors

Scientific Rationale: Many disease pathways are driven by aberrant protein-protein interactions. Small molecules that can disrupt these interactions are of high therapeutic value. The rigid terphenyl backbone of this compound can serve as a foundation to position functional groups in a spatially defined manner, mimicking the binding epitopes of one of the protein partners.[5][8] Recent successes in developing terphenyl-based inhibitors for challenging targets like the PD-1/PD-L1 interaction in cancer immunotherapy underscore the promise of this approach.[5][6][8][9] The 3,5-diphenyl arrangement offers a distinct geometry compared to other terphenyl isomers, potentially enabling the targeting of novel PPI interfaces.

Hypothetical Research Application: Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. We hypothesize that derivatives of this compound can be designed to fit into the p53-binding pocket of MDM2.

Experimental Workflow: Design and Screening of a this compound-Based Inhibitor Library

  • Computational Modeling:

    • Utilize in silico docking to model the binding of a virtual library of this compound derivatives into the p53-binding cleft of MDM2.

    • The phenolic hydroxyl can be functionalized to mimic the key interactions of p53, while the terminal phenyl rings can be substituted to enhance binding affinity and selectivity.

  • Synthesis of a Focused Library:

    • Synthesize a small, focused library of derivatives based on the most promising candidates from the in silico screen. Modifications would include the addition of halogens, alkyl, and alkoxy groups to the terminal phenyl rings to probe the hydrophobic pockets of the binding site.

  • Biochemical Screening:

    • Employ a primary screen using a competitive binding assay, such as fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the displacement of a fluorescently labeled p53 peptide from MDM2.

  • Cell-Based Assays:

    • Active compounds from the primary screen will be evaluated in cell-based assays using cancer cell lines with wild-type p53 (e.g., MCF-7).

    • Assess the upregulation of p53 target genes (e.g., p21) by qRT-PCR and measure apoptosis induction via caspase-3/7 activation assays.

Logical Workflow for PPI Inhibitor Development

PPI_Inhibitor_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade in_silico In Silico Docking synthesis Library Synthesis in_silico->synthesis Select Candidates primary_screen Primary Biochemical Screen (FP or TR-FRET) synthesis->primary_screen Test Compounds cell_based Cell-Based Assays (p21 upregulation, Apoptosis) primary_screen->cell_based Confirm Hits lead_opt Lead Optimization cell_based->lead_opt Validate Leads

Caption: Workflow for the development of this compound-based PPI inhibitors.

Potential as an Antioxidant and Neuroprotective Agent

Scientific Rationale: Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[10][11][12][13] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring. In this compound, the extensive conjugation with the two additional phenyl rings could further stabilize this radical, potentially enhancing its antioxidant capacity. Oxidative stress is a key pathological mechanism in neurodegenerative diseases, making potent antioxidants attractive therapeutic candidates.

Experimental Protocol: Evaluation of Antioxidant and Neuroprotective Activity

1. In Vitro Antioxidant Assays:

AssayPrincipleExperimental Details
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.- Prepare a stock solution of this compound in methanol.- Mix with a methanolic solution of DPPH.- Incubate in the dark for 30 minutes.- Measure the absorbance at 517 nm.- Use ascorbic acid as a positive control.
ABTS Radical Cation Decolorization Measures the ability to scavenge the pre-formed ABTS radical cation.- Generate the ABTS radical cation by reacting ABTS with potassium persulfate.- Add the test compound.- Measure the decrease in absorbance at 734 nm.- Use Trolox as a positive control.

2. Cell-Based Neuroprotection Assay:

  • Cell Model: Use a human neuroblastoma cell line (e.g., SH-SY5Y).

  • Induction of Oxidative Stress: Treat the cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell death.

  • Treatment: Pre-treat a subset of cells with varying concentrations of this compound for 24 hours before adding the oxidizing agent.

  • Viability Assessment: After 24 hours of co-incubation, measure cell viability using the MTT assay. An increase in cell viability in the pre-treated group compared to the group treated with the oxidizing agent alone would indicate a neuroprotective effect.

Mechanism of Phenolic Antioxidant Activity

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_stabilization Radical Stabilization Phenol This compound (Ar-OH) Products Neutralized Molecule (R-H) + Phenoxyl Radical (Ar-O•) Phenol->Products H• donation Radical Free Radical (R•) Radical->Products Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Resonance Resonance Stabilization (Delocalization across 3 rings) Phenoxyl_Radical->Resonance leads to

Caption: Phenolic compounds act as antioxidants by donating a hydrogen atom to neutralize free radicals.

PART 2: Applications in Materials Science

The rigidity, thermal stability, and steric bulk of the this compound structure make it an attractive building block for advanced materials.

Monomer for High-Performance Polymers

Scientific Rationale: High-performance polymers, such as poly(ether ether ketone) (PEEK) and certain polyimides, are characterized by their high thermal stability, chemical resistance, and mechanical strength. These properties are often derived from the incorporation of rigid aromatic units in the polymer backbone. The terphenyl structure of this compound is exceptionally rigid and thermally stable.[1] The phenolic hydroxyl and the activatable positions on the phenyl rings provide reactive sites for polymerization. The bulky, non-coplanar arrangement of the phenyl rings can disrupt polymer chain packing, potentially leading to amorphous polymers with high glass transition temperatures (Tg) and good solubility in organic solvents, which is advantageous for processing.[14]

Hypothetical Research Application: Synthesis of a Novel Poly(aryl ether)

A novel poly(aryl ether) can be synthesized from this compound and an activated dihalo-compound, such as 4,4'-difluorobenzophenone, via nucleophilic aromatic substitution.

Experimental Protocol: Polymer Synthesis and Characterization

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, dissolve this compound and a stoichiometric amount of 4,4'-difluorobenzophenone in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP).

    • Add an excess of anhydrous potassium carbonate (K₂CO₃) to act as a base.

    • Add toluene as an azeotroping agent to remove water generated during the reaction.

    • Heat the reaction mixture to ~150°C to dehydrate the system, then increase the temperature to ~190-200°C to initiate polymerization.

    • Monitor the reaction by observing the increase in viscosity.

    • After several hours, precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

    • Filter, wash, and dry the resulting polymer.

  • Characterization:

    • Molecular Weight: Determine the number average (Mn) and weight average (Mw) molecular weights using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) to determine the decomposition temperature. Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

    • Solubility: Test the solubility of the polymer in common organic solvents (e.g., chloroform, THF, NMP).

Sterically Hindered Phenolic Stabilizer

Scientific Rationale: Sterically hindered phenols are a cornerstone of polymer stabilization, acting as primary antioxidants to prevent thermo-oxidative degradation.[15][16][17][18] They function by scavenging peroxy radicals that are formed during the auto-oxidation cycle of polymers, thereby terminating the degradation chain reaction.[18] The two bulky phenyl groups ortho to the hydroxyl group in this compound provide significant steric hindrance. This hindrance is crucial as it increases the stability of the resulting phenoxyl radical and prevents it from participating in unwanted side reactions, making it a more efficient stabilizer.[15]

Experimental Protocol: Evaluating the Stabilizing Efficacy in Polypropylene

  • Sample Preparation:

    • Melt-blend polypropylene (PP) with 0.1 wt% of this compound using a twin-screw extruder.

    • Prepare a control sample of PP without any antioxidant and another sample with a commercial hindered phenolic antioxidant (e.g., Irganox 1010) for comparison.

    • Press the blended materials into thin films of uniform thickness.

  • Accelerated Aging Test:

    • Place the polymer films in a circulating air oven at an elevated temperature (e.g., 150°C).

    • Periodically remove samples and monitor for signs of degradation.

  • Performance Evaluation:

    • Induction Period: Measure the Oxidative Induction Time (OIT) using DSC. A longer OIT indicates better thermal stability.

    • Discoloration: Monitor the change in color (yellowness index) of the films over time using a spectrophotometer.

    • Mechanical Properties: Test the tensile strength and elongation at break of the aged films to assess the retention of mechanical properties.

Polymer Stabilization Workflow

Polymer_Stabilization cluster_prep Preparation cluster_test Testing & Analysis melt_blending Melt Blending (PP + Antioxidant) film_prep Film Preparation melt_blending->film_prep aging Accelerated Aging (Oven @ 150°C) film_prep->aging analysis Performance Analysis (OIT, Color, Mechanical) aging->analysis

Sources

A Comprehensive Technical Guide to 3,5-Diphenylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 3,5-Diphenylphenol

This compound, a bi-aryl substituted phenol, represents a unique molecular scaffold with significant implications for organic synthesis, materials science, and medicinal chemistry. Its rigid, bulky structure, stemming from the meta-substituted phenyl rings on the central phenol core, imparts distinct steric and electronic properties that are leveraged in a variety of advanced applications. This guide provides an in-depth review of the existing literature on this compound, offering a detailed exploration of its synthesis, chemical characteristics, and burgeoning applications for researchers and professionals in the chemical and pharmaceutical sciences.

The core structure of this compound features a central phenolic ring with two phenyl substituents at the meta positions. This arrangement creates a sterically hindered yet electronically activated aromatic system. The phenyl groups contribute to the molecule's thermal stability and influence its reactivity, while the hydroxyl group serves as a key functional handle for further chemical modifications.

PropertyValueSource
Molecular Formula C₁₈H₁₄O[1]
Molecular Weight 246.3 g/mol [1]
IUPAC Name This compound[1]
CAS Number 28023-86-1[1]

Synthesis of this compound: A Historical and Modern Perspective

The synthesis of this compound has been approached through several key chemical transformations, with early methods focusing on dehydrogenation and decarboxylation reactions. These foundational routes have paved the way for more refined and efficient synthetic strategies.

Dehydrogenation of 3,5-Diphenyl-2-cyclohexen-1-one

One of the earliest successful syntheses of this compound, reported by Sexsmith and Rassweiler in 1960, involves the dehydrogenation of 3,5-diphenyl-2-cyclohexen-1-one.[2] This method transforms a cyclic ketone precursor into the corresponding aromatic phenol.

G precursor 3,5-Diphenyl-2-cyclohexen-1-one product This compound precursor->product Dehydrogenation

Caption: Dehydrogenation route to this compound.

While the 1960 publication provides the foundational report, detailed, step-by-step modern protocols are often adapted from this work and similar dehydrogenation reactions. The general principle involves heating the cyclohexenone precursor with a suitable dehydrogenation catalyst, such as palladium on carbon (Pd/C), at elevated temperatures.

Experimental Protocol: Dehydrogenation of 3,5-Diphenyl-2-cyclohexen-1-one (Generalized)

  • Reaction Setup: A mixture of 3,5-diphenyl-2-cyclohexen-1-one and a catalytic amount of 10% Pd/C in a high-boiling solvent (e.g., diphenyl ether) is placed in a round-bottom flask equipped with a reflux condenser.

  • Dehydrogenation: The reaction mixture is heated to reflux (typically >200 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Decarboxylation of 4,6-Diphenylsalicylic Acid

Another classical approach to this compound is the decarboxylation of 4,6-diphenylsalicylic acid. This method, reported by Kenner and Shaw in 1931, involves the removal of a carboxylic acid group from the aromatic ring to yield the desired phenol.

G precursor 4,6-Diphenylsalicylic Acid product This compound precursor->product Decarboxylation

Caption: Decarboxylation route to this compound.

Decarboxylation is typically achieved by heating the carboxylic acid, often in the presence of a catalyst such as copper powder or in a high-boiling solvent.

Experimental Protocol: Decarboxylation of 4,6-Diphenylsalicylic Acid (Generalized)

  • Reaction Setup: 4,6-Diphenylsalicylic acid is mixed with a catalytic amount of copper powder in a high-boiling solvent like quinoline.

  • Decarboxylation: The mixture is heated to a high temperature (e.g., 200-250 °C) until the evolution of carbon dioxide ceases.

  • Work-up: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are washed, dried, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography.

Spectroscopic Characterization of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the central phenolic ring will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the two phenyl substituents will also resonate in this region, likely as complex multiplets. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. A ¹H NMR spectrum of this compound has been recorded on a Varian A-60 instrument.[1]

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. One would expect to see signals for the substituted and unsubstituted carbons of the central phenolic ring and the two phenyl groups. The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[3] Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.[3] The C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region.[3] A C-O stretching band, characteristic of phenols, would be observed around 1220 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (246.3 g/mol ).[1] Fragmentation patterns can provide further structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group.

Applications of this compound and Its Derivatives

The unique structural features of this compound make it a valuable building block in various fields of chemistry.

Ligand Design for Catalysis

The sterically demanding nature of the 3,5-diphenylphenyl group makes it an attractive component in the design of ligands for transition metal catalysis. Bulky ligands can influence the coordination sphere of the metal center, leading to enhanced catalytic activity, selectivity, and stability. While specific applications of this compound as a ligand are an emerging area of research, the broader class of meta-terphenyl-based ligands has shown promise in cross-coupling reactions.[4] The hydroxyl group of this compound provides a convenient point for attachment to other ligand frameworks, allowing for the synthesis of novel phosphine, N-heterocyclic carbene (NHC), and other types of ligands.

G Ligand This compound -derived Ligand Catalyst Catalyst Complex Ligand->Catalyst Metal Metal Center Metal->Catalyst Reactants Reactants Catalyst->Reactants catalyzes Products Products Reactants->Products

Caption: Role of this compound in ligand design for catalysis.

Monomers for High-Performance Polymers

The rigid and thermally stable terphenyl backbone of this compound makes it a suitable monomer for the synthesis of high-performance polymers. These polymers are expected to exhibit excellent thermal stability, chemical resistance, and mechanical properties. The phenolic hydroxyl group can be utilized for polymerization reactions such as polycondensation to form polyesters, polyethers, and polycarbonates. The incorporation of the bulky diphenylphenyl units into the polymer backbone can disrupt chain packing, leading to amorphous materials with high glass transition temperatures.

Biological Activity of Phenol Derivatives

Phenolic compounds are a well-known class of molecules with a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties.[5][6][7][8][9][10][11][12][13][14][15]

  • Antioxidant Activity: Phenols can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[7][10][12][15] The resulting phenoxyl radical is stabilized by resonance, making the parent phenol an effective radical scavenger.

  • Antimicrobial Activity: Many phenol derivatives exhibit antimicrobial activity against a broad spectrum of bacteria and fungi.[9][11][16][17] The mechanism of action often involves disruption of the microbial cell membrane.

  • Cytotoxicity: Certain phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8] The investigation of the cytotoxic potential of this compound and its derivatives is an active area of research in the development of new anticancer agents. In vitro studies are crucial for determining the cytotoxic effects of such compounds.[5][6][8][18][19]

While extensive studies on the specific biological activities of this compound are limited, the general properties of related phenolic compounds suggest that it and its derivatives may possess interesting and potentially useful biological profiles that warrant further investigation.

Conclusion and Future Outlook

This compound is a molecule with a rich history and a promising future. From its early synthesis through classical organic reactions to its potential applications in modern materials science and drug discovery, this unique phenol derivative continues to attract the attention of researchers. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a foundation for further exploration. Future research will likely focus on the development of more efficient and sustainable synthetic routes, the design and application of novel catalysts and polymers based on this scaffold, and a thorough investigation of its biological activities to unlock its full potential in various scientific and technological fields.

References

  • Supporting Information for... (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Michalík, M., et al. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Nova Biotechnologica et Chimica, 16(2), 89-96.
  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230.
  • O'Brien, P. J., et al. (1990). Comparative cytotoxicity of phenols in vitro. Free Radical Biology and Medicine, 8(3), 291-298.
  • Ramage, K. S., et al. (2024).
  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863.
  • Dehydrogenation method for synthesizing diphenylphenol or o-phenylphenol by condensing and dehydrogenating cyclohexanone. (n.d.). Google Patents.
  • Michalík, M., et al. (2017). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Retrieved from [Link]

  • Preparation of o-phenyl phenol from cyclohexanone by condense dehydrogenation. (n.d.). Google Patents.
  • Mass spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Baeza, A., & Nájera, C. (2018). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2018(4), M1023.
  • Phenol, 3,5-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Roggeman, M., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(12), 4073–4087.
  • Kumar, N., & Goel, N. (2019). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 8(11), 546.
  • Faulkner, G. H. (1944). The antibacterial action of some diphenyl derivatives. The Biochemical Journal, 38(5), 370–372.
  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Acta Poloniae Pharmaceutica, 60(3), 213-219.
  • Jose, J., et al. (2017). Anti-biofilm mechanisms of 3,5-di-tert-butylphenol against clinically relevant fungal pathogens. Journal of Applied Microbiology, 123(5), 1139-1151.
  • Gulcin, İ. (2020). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Experimental and Clinical Medicine, 37(2), 49-57.
  • de Oliveira, A. C., et al. (2019). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Mass spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Van den Eede, N., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 152(2), 357–370.
  • Phenol, 3,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Phenol, 3,5-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3,4-Diphenylphenol. (n.d.). SpectraBase. Retrieved from [Link]

  • Kucinska, M., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
  • Chen, Y., et al. (2023). Antibacterial diphenyl ether derivatives from mangrove-derived fungus Aspergillus versicolor 21041517.
  • Wang, Y., et al. (2018). Synthesis and application of diphenyl sulfide linked bis(imidazoline) ligands: Dramatic electronic effect of ligands on catalytic behavior. Tetrahedron Letters, 59(19), 1842-1845.
  • Gitsov, I., & Getya, A. (2023).
  • Sharma, S. (2019). Development of Palladium Catalysts for Regioselective Functionalization of Simple Organic Molecules. University of Memphis Digital Commons.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology, 8(1), 1-18.
  • New Ligands for Catalysis based on meta-Terphenyls. (n.d.). Protasiewicz Research Group. Retrieved from [Link]

  • Kricheldorf, H. R., & Weidner, S. (2001). Melt polymerization of bisphenol-A and diphenyl carbonate in a semibatch reactor. Journal of Applied Polymer Science, 80(8), 1253-1266.
  • Hapiot, F., et al. (2012). Synthesis, Rhodium Complexes and Catalytic Applications of a New Water-Soluble Triphenylphosphane-Modified ??-Cyclodextrin. European Journal of Organic Chemistry, 2012(28), 5545-5553.
  • Alongi, J., & Carosio, F. (2023).
  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2018). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands. Chemical Reviews, 118(11), 5470-5567.

Sources

Methodological & Application

Application Notes & Protocols: The Utility of 3,5-Diphenylphenol Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diphenylphenol Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 3,5-diphenylphenol moiety and its derivatives represent a class of privileged structures, offering a unique combination of steric bulk, electronic properties, and synthetic versatility. The presence of two phenyl rings flanking a central phenolic core provides a rigid, three-dimensional architecture that can be strategically exploited for targeted interactions with biological macromolecules. The phenolic hydroxyl group serves as a convenient handle for further functionalization, allowing for the facile introduction of diverse pharmacophoric elements. This application note will delve into the utility of a key derivative, a 3,5-diphenyl-substituted chalcone, as a pharmaceutical intermediate in the synthesis of bioactive pyrazole compounds with potential therapeutic applications.

Core Application: Synthesis of 3,5-Diphenyl-1H-pyrazole Derivatives for Anti-inflammatory and Analgesic Research

Recent studies have highlighted the pharmacological potential of 3,5-diphenyl-1H-pyrazole derivatives, which have demonstrated notable anti-inflammatory, antipyretic, and analgesic activities.[1][2] These compounds are often synthesized from chalcone precursors, which are α,β-unsaturated ketones. In this context, a chalcone derived from a 3,5-diphenyl substituted pattern serves as a pivotal intermediate. The following sections will provide a detailed protocol for the synthesis of a model 3,5-diphenyl-1H-pyrazole derivative and discuss its biological relevance.

Experimental Workflow Overview

The synthesis of 3,5-diphenyl-1H-pyrazole derivatives from a chalcone intermediate is a well-established and robust chemical transformation. The workflow involves two primary stages: the synthesis of the chalcone precursor and its subsequent cyclization to form the pyrazole ring.

workflow cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation start Starting Materials: 3,5-Diphenylacetophenone & Benzaldehyde chalcone Intermediate: (E)-1,3,5-triphenylprop-2-en-1-one (3,5-Diphenyl Chalcone) start->chalcone Claisen-Schmidt Condensation pyrazole Final Product: 3,5,5-triphenyl-4,5-dihydro-1H-pyrazole chalcone->pyrazole Cyclization with Hydrazine Hydrate bioassay In vitro/In vivo Biological Assays pyrazole->bioassay Screening data Data Analysis: IC50, ED50 bioassay->data

Figure 1: A generalized workflow for the synthesis and biological evaluation of 3,5-diphenyl-1H-pyrazole derivatives.

Detailed Protocols

Protocol 1: Synthesis of (E)-1,3,5-triphenylprop-2-en-1-one (A 3,5-Diphenyl Chalcone Intermediate)

This protocol describes the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation reaction.

Materials:

  • 3,5-Diphenylacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3,5-diphenylacetophenone (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Base-catalyzed Condensation: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise, maintaining the temperature below 25°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization and Isolation: Acidify the solution by adding concentrated HCl dropwise until the pH is neutral. The solid product will precipitate out.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield the pure (E)-1,3,5-triphenylprop-2-en-1-one.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow crystalline solid
Melting Point Varies based on purity
¹H NMR Consistent with chalcone structure
Protocol 2: Synthesis of 3,5,5-triphenyl-4,5-dihydro-1H-pyrazole

This protocol details the cyclization of the chalcone intermediate to form the pyrazole derivative.

Materials:

  • (E)-1,3,5-triphenylprop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial Acetic Acid

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The pyrazole product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and dry it under vacuum.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-80%
Appearance White to off-white solid
Melting Point Varies based on purity
¹H NMR & ¹³C NMR Consistent with pyrazole structure

Biological Significance and Applications in Drug Discovery

The synthesized 3,5,5-triphenyl-4,5-dihydro-1H-pyrazole and its analogues are of significant interest in pharmaceutical research due to their potential as anti-inflammatory and analgesic agents.[1][2] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation.

Illustrative Signaling Pathway

pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Pyrazole 3,5-Diphenyl-1H-pyrazole Derivative Pyrazole->COX_Enzymes Inhibition

Figure 2: Simplified diagram illustrating the potential mechanism of action of 3,5-diphenyl-1H-pyrazole derivatives in inhibiting the COX pathway to reduce inflammation and pain.

Conclusion and Future Directions

The use of this compound derivatives, particularly in the form of chalcone intermediates, provides a robust and efficient route to novel pyrazole-based compounds with promising pharmacological activities. The protocols outlined in this application note offer a reproducible methodology for the synthesis and subsequent biological evaluation of these molecules. The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies by modifying the peripheral phenyl rings, which can lead to the discovery of more potent and selective therapeutic agents. Future research in this area could focus on the synthesis of a library of these pyrazole derivatives and their screening against a panel of inflammatory targets to identify lead compounds for further drug development.

References

  • Bruno, O., Ranise, A., Bondavalli, F., Schenone, P., D'Amico, M., Filippelli, A., Filippelli, W., & Rossi, F. (1993). 3,5-diphenyl-1H-pyrazole derivatives. XI. N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazole amines, 5-substituted 4,5-dihydro-3-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-1H-pyrazoles and 2,6-disubstituted 1,6-dihydro-4- phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines with antipyretic, antiinflammatory and other activities. Il Farmaco, 48(7), 949–966. [Link]

  • Bruno, O., Ranise, A., Bondavalli, F., Schenone, P., D'Amico, M., Lampa, E., Falzarano, C., & Rossi, F. (1992). 3,5-Diphenyl-1H-pyrazole Derivatives. X. N-substituted 1-(2-aminopropyl)- And 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles With Antiinflammatory and Other Activities. Il Farmaco, 47(10), 1235–1248. [Link]

Sources

Application Notes & Protocols: Characterizing 3,5-Diphenylphenol as a Prototypical Allosteric Inhibitor of the Luteinizing Hormone Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in endocrinology, reproductive biology, and pharmacology.

Abstract: The Luteinizing Hormone Receptor (LHR), a Class A G protein-coupled receptor (GPCR), is a critical regulator of reproductive function and a key therapeutic target. While orthosteric ligands have been the mainstay of drug development, allosteric modulators offer the potential for greater subtype selectivity and a more nuanced control of receptor signaling. This guide provides a comprehensive framework for the characterization of small-molecule negative allosteric modulators (NAMs) of the LHR, using 3,5-diphenylphenol as a representative chemical scaffold. We detail the mechanistic principles of LHR signaling and allosteric inhibition, followed by a series of robust, step-by-step protocols for binding and functional assays. The methodologies described herein, from radioligand binding to downstream cAMP and BRET-based assays, form a self-validating workflow to determine a compound's affinity, potency, and potential for biased signaling.

Section 1: The Luteinizing Hormone Receptor (LHR) Signaling Cascade

The Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) is essential for the maturation and function of the testes and ovaries.[1] Its activation by the endogenous glycoprotein hormones, Luteinizing Hormone (LH) and Chorionic Gonadotropin (hCG), initiates a cascade of intracellular events crucial for steroidogenesis and gametogenesis.[1][2][3]

The primary and most well-characterized signaling pathway for LHR involves its coupling to the stimulatory G protein, Gαs.[2][4] Upon hormone binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the G protein heterotrimer and the stimulation of adenylyl cyclase (AC), which then converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately leading to the physiological responses of steroid production and ovulation.[3][4]

In addition to the canonical Gαs/cAMP pathway, LHR has been shown to couple to other G proteins, such as Gαq/11, which activates the phospholipase C (PLC) pathway, and Gαi, which inhibits adenylyl cyclase.[5][6] The receptor can also trigger G protein-independent signaling through β-arrestin recruitment, which can mediate receptor desensitization and activate pathways like the MAP kinase cascade.[6][7] This multiplicity of signaling outputs makes LHR an ideal candidate for modulation by allosteric ligands that may exhibit "biased signaling," preferentially inhibiting one pathway over another.[7][8]

LHR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein LHR LHR Gs Gαs LHR->Gs Activates Gq Gαq LHR->Gq Activates B_Arrestin β-Arrestin LHR->B_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP → PLC Phospholipase C (PLC) IP3_DAG IP3 / DAG PLC->IP3_DAG PIP₂ → Gs->AC Stimulates Gq->PLC Activates LH LH / hCG LH->LHR Binds PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis & Ovulation PKA->Steroidogenesis Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC CellularResponse2 Cellular Responses Ca_PKC->CellularResponse2 MAPK MAPK Pathway B_Arrestin->MAPK Activates

Caption: Canonical and alternative signaling pathways of the Luteinizing Hormone Receptor (LHR).

Section 2: Principles of Allosteric Inhibition at GPCRs

Unlike traditional orthosteric antagonists that directly compete with the endogenous ligand for binding at the primary active site, allosteric modulators bind to a topographically distinct site on the receptor.[9][10] This mode of action has several therapeutic advantages, including the potential for higher receptor subtype selectivity and a "saturable" effect, which can provide a greater safety margin.[7][11]

A Negative Allosteric Modulator (NAM) is a ligand that, upon binding to its allosteric site, reduces the affinity and/or the signaling efficacy of the orthosteric agonist.[9] This inhibition is non-competitive. The effect of a NAM can manifest in two primary ways, which can be quantified using functional assays:

  • Affinity Modulation: The NAM reduces the binding affinity of the orthosteric ligand (e.g., LH). This would be observed as a rightward shift in the orthosteric agonist's binding curve.[12]

  • Efficacy Modulation: The NAM reduces the ability of the orthosteric ligand to activate the receptor, even when bound. This is observed as a depression of the maximum possible response (Emax) of the orthosteric agonist.[12]

Many allosteric modulators exhibit a combination of both effects. The specific mechanism can be elucidated by combining binding and functional studies.

Allosteric_Inhibition cluster_orthosteric Orthosteric Antagonism (Competitive) cluster_allosteric Allosteric Inhibition (Non-Competitive) Receptor1 Orthosteric Site Allosteric Site Agonist1 Agonist Agonist1->Receptor1:ortho Binds & Activates Antagonist Antagonist Antagonist->Receptor1:ortho Binds & Blocks Receptor2 Orthosteric Site Allosteric Site p1 Receptor2:allo->p1 Agonist2 Agonist Agonist2->Receptor2:ortho Binds NAM NAM (this compound) NAM->Receptor2:allo Binds p2 p1->p2 Conformational Change p2->Receptor2:ortho Reduces Affinity or Efficacy

Caption: Orthosteric vs. Allosteric inhibition at a G protein-coupled receptor.

Section 3: Experimental Workflow for Characterizing a Novel LHR Inhibitor

A systematic, multi-assay approach is required to fully characterize a potential allosteric inhibitor. The workflow progresses from confirming a direct interaction with the receptor to quantifying the functional impact on distinct signaling pathways. This tiered approach ensures that each experimental step is built upon validated results from the previous one.

Experimental_Workflow Start Compound Synthesis (this compound) BindingAssay Protocol 4.1: Radioligand Binding Assay Start->BindingAssay Test Compound FunctionalAssay Protocol 4.2: cAMP Accumulation Assay BindingAssay->FunctionalAssay Does it affect agonist binding? BiasAssay Protocol 4.3: BRET-based Signaling Assays FunctionalAssay->BiasAssay Does it inhibit primary signaling? Analysis Data Analysis & Mechanism Determination BiasAssay->Analysis Is inhibition pathway- selective (biased)? End Candidate Profiled Analysis->End

Caption: A tiered workflow for characterizing a novel LHR allosteric modulator.

Section 4: Core Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of this compound or other novel small-molecule inhibitors of LHR.

Protocol 4.1: Radioligand Competition Binding Assay

Objective: To determine if this compound affects the binding of a radiolabeled orthosteric agonist ([¹²⁵I]hCG) to the LHR. This assay helps establish a direct interaction and can reveal modulation of agonist affinity.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human LHR.

  • Radioligand: [¹²⁵I]hCG (specific activity ~2200 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Test Compound: this compound, dissolved in DMSO (10 mM stock).

  • Unlabeled Ligand: Purified hCG (for non-specific binding determination).

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Gamma counter.

Procedure:

  • Plate Preparation: Prepare serial dilutions of this compound in Binding Buffer. Final assay concentrations should typically range from 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer, 50 µL [¹²⁵I]hCG (~50,000 CPM), 100 µL LHR membranes (~10-20 µg protein).

    • Non-Specific Binding (NSB): 50 µL unlabeled hCG (10 µM final conc.), 50 µL [¹²⁵I]hCG, 100 µL LHR membranes.

    • Competition: 50 µL of this compound dilution, 50 µL [¹²⁵I]hCG, 100 µL LHR membranes.

  • Incubation: Incubate the plate for 2 hours at 24°C with gentle agitation.[13][14]

  • Harvesting: Transfer the contents of the plate to a filter plate pre-wetted with wash buffer. Rapidly wash the membranes 3 times with 200 µL of ice-cold Binding Buffer (without BSA) using a vacuum manifold.

  • Counting: Allow the filters to dry completely. Add scintillation fluid if required by the counter, and measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the Ki or IC₅₀ value.

Expected Outcome & Interpretation: A concentration-dependent decrease in [¹²⁵I]hCG binding indicates that this compound interacts with the LHR and negatively modulates agonist binding.

ParameterValueInterpretation
IC₅₀ 1.5 µMConcentration of inhibitor causing 50% displacement of radioligand.
Ki 1.2 µMCalculated inhibition constant, accounting for radioligand concentration.
Hill Slope ~1.0Suggests binding to a single site in a mass-action manner.
Protocol 4.2: Functional Assessment - cAMP Accumulation Assay (HTRF)

Objective: To measure the ability of this compound to inhibit LH-stimulated cAMP production in whole cells, thereby determining its functional potency as an inhibitor.

Materials:

  • HEK293 or CHO cells stably expressing human LHR.

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[15]

  • Agonist: Purified LH or hCG.

  • Test Compound: this compound.

  • cAMP HTRF Assay Kit (e.g., from Cisbio or Revvity).[16]

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed LHR-expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare a dose-response curve of LH in Stimulation Buffer. A typical final concentration range would be 1 pM to 1 µM.

    • Prepare serial dilutions of this compound.

  • Assay Execution:

    • Remove culture medium from the cells.

    • Add 5 µL of this compound dilution (or vehicle control) to each well. Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of LH agonist to the wells. For determining the IC₅₀ of the inhibitor, use a concentration of LH that elicits ~80% of the maximal response (EC₈₀).

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.[16]

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Convert ratios to cAMP concentrations using a standard curve.

    • Plot the cAMP response against the log concentration of LH in the presence and absence of fixed concentrations of this compound.

    • To determine the inhibitor's potency, plot the percent inhibition against the log concentration of this compound and fit to a dose-response curve to obtain the IC₅₀.

Expected Outcome & Interpretation: A NAM will cause a concentration-dependent decrease in the Emax of the LH dose-response curve and will produce a dose-dependent inhibition of the LH-stimulated cAMP signal.

ParameterConditionValueInterpretation
LH EC₅₀ Vehicle150 pMBaseline potency of the natural agonist.
LH Eₘₐₓ Vehicle100%Baseline maximal response of the agonist.
LH Eₘₐₓ + 10 µM 3,5-DPP45%Depression of maximal response confirms non-competitive inhibition.
IC₅₀ This compound2.1 µMFunctional potency of the allosteric inhibitor.
Protocol 4.3: Advanced Characterization - BRET Assays for Signaling Bias

Objective: To determine if this compound preferentially inhibits G protein activation versus β-arrestin recruitment, which is indicative of biased signaling.

Rationale: Bioluminescence Resonance Energy Transfer (BRET) assays allow for real-time measurement of protein-protein interactions in living cells.[17][18] By tagging LHR with a luciferase (e.g., Renilla Luciferase, Rluc) and a downstream partner (e.g., a G protein subunit or β-arrestin) with a fluorescent acceptor (e.g., YFP or Venus), their interaction upon receptor activation can be quantified.[19][20]

A. BRET Assay for Gαs Engagement:

  • Constructs: LHR-Rluc and Venus-Gγ (co-expressed with Gαs and Gβ).

  • Principle: In the basal state, the LHR-Rluc and Venus-Gγ are in proximity, giving a high BRET signal. Agonist stimulation causes G protein activation and dissociation, leading to a decrease in the BRET signal. A NAM will inhibit this agonist-induced BRET decrease.

  • Protocol Outline:

    • Co-transfect HEK293 cells with the BRET sensor constructs.

    • Plate cells and treat with vehicle or this compound.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Stimulate with a dose-response of LH.

    • Measure luminescence at both donor and acceptor wavelengths and calculate the BRET ratio.

B. BRET Assay for β-arrestin-2 Recruitment:

  • Constructs: LHR-Rluc and β-arrestin-2-Venus.

  • Principle: In the basal state, the components are separate (low BRET). Agonist stimulation promotes the recruitment of β-arrestin-2-Venus to the receptor, causing an increase in the BRET signal.[18] A NAM will inhibit this agonist-induced BRET increase.

  • Protocol Outline: The procedure is analogous to the G protein assay, but the expected BRET signal change is an increase upon agonist stimulation.

Data Analysis & Interpretation: By comparing the IC₅₀ values of this compound for inhibiting the G protein signal versus the β-arrestin signal, one can determine if the compound has a bias. A significantly lower IC₅₀ for one pathway indicates preferential inhibition.

Pathway AssessedAgonist-Induced Signal3,5-DPP IC₅₀Bias Factor (vs cAMP)
cAMP (Functional) Increase2.1 µM1.0
Gαs Engagement (BRET) Decrease2.5 µM~1.2 (No significant bias)
β-arrestin-2 (BRET) Increase25 µM~11.9 (Biased against β-arrestin)

A result like the one in the table above would suggest that this compound is a G protein-biased NAM, more potently inhibiting the canonical Gs/cAMP pathway than the β-arrestin recruitment pathway.

Section 5: Concluding Remarks

The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound as a model allosteric inhibitor of the Luteinizing Hormone Receptor. By systematically progressing from binding assays to functional and pathway-specific readouts, researchers can definitively establish the compound's mechanism of action, quantify its potency, and uncover any potential for biased signaling. This detailed understanding is a prerequisite for advancing novel allosteric modulators into preclinical and clinical development for applications in reproductive medicine and oncology.

References

  • Catt, K. J., Dufau, M. L., & Tsuruhara, T. (1972). Radioligand-Receptor Assay of Luteinizing Hormone and Chorionic Gonadotropin. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Ascoli, M., Fanelli, F., & Segaloff, D. L. (2002). The luteinizing hormone/chorionic gonadotropin receptor, a 2002 perspective. Endocrine Reviews. [Link]

  • Hollins, B., et al. (2009). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. [Link]

  • Lachance, G., et al. (2022). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]

  • Whitcomb, R. W., & Schneyer, A. L. (1990). Development and Validation of a Radioligand Receptor Assay for Measurement of Luteinizing Hormone in Human Serum. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Leidenberger, F., & Reichert, L. E. Jr. (1976). Application of a radioligand receptor assay for determination of luteinizing hormone in human serum. Acta Endocrinologica. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. [Link]

  • Whitcomb, R. W., & Schneyer, A. L. (1990). Development and validation of a radioligand receptor assay for measurement of luteinizing hormone in human serum. PubMed. [Link]

  • Wikipedia contributors. (2024). Luteinizing hormone/choriogonadotropin receptor. Wikipedia. [Link]

  • Shiraishi, K., & Ascoli, M. (2006). Signaling pathways realized through luteinizing hormone/chorionic gonadotropin receptor (LHCGR). ResearchGate. [Link]

  • G. G. G. G. et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. PNAS. [Link]

  • Catt, K. J., Dufau, M. L., & Tsuruhara, T. (1972). Radioligand-Receptor Assay of Luteinizing Hormone and Chorionic Gonadotropin. Journal of Clinical Endocrinology and Metabolism. [Link]

  • Dufau, M. L. (1998). THE LUTEINIZING HORMONE RECEPTOR. Annual Review of Physiology. [Link]

  • Jin, H. Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Wikipedia contributors. (2024). Luteinizing hormone. Wikipedia. [Link]

  • Guo, D., et al. (2014). Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor. British Journal of Pharmacology. [Link]

  • Yin, J., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Acta Pharmaceutica Sinica B. [Link]

  • Burford, N. T., et al. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Journal of Medicinal Chemistry. [Link]

  • GEN (Genetic Engineering & Biotechnology News). (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. [Link]

  • Shpakov, A. O., & Shcherbakov, D. Y. (2023). Allosteric Regulation of G-Protein-Coupled Receptors: From Diversity of Molecular Mechanisms to Multiple Allosteric Sites and Their Ligands. International Journal of Molecular Sciences. [Link]

  • Kenakin, T. (2019). Introduction to Allosteric Modulation of G Protein–Coupled Receptors. ScienceDirect. [Link]

  • Casarini, L., & Crépieux, P. (2023). Allosteric modulation of gonadotropin receptors. Frontiers in Endocrinology. [Link]

  • Kruse, A. C., et al. (2014). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]

  • van der Woning, B., et al. (2009). A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor. Molecular and Cellular Endocrinology. [Link]

  • Gerasimova, T., et al. (2023). Comparison of Steroidogenic and Ovulation-Inducing Effects of Orthosteric and Allosteric Agonists of Luteinizing Hormone/Chorionic Gonadotropin Receptor in Immature Female Rats. MDPI. [Link]

  • Gregory, K. J., et al. (2016). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews. [Link]

  • Shpakov, A. O., & Shcherbakov, D. Y. (2024). Hormonal and Allosteric Regulation of the Luteinizing Hormone/Chorionic Gonadotropin Receptor. PubMed. [Link]

  • Wootten, D., et al. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry. [Link]

  • Narayan, P. (2005). Constitutively active luteinizing hormone receptors: consequences of in vivo expression. Reproduction. [Link]

  • Bender, B. J., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. ACS Chemical Neuroscience. [Link]

  • Sighinolfi, G., et al. (2016). Persistent cAMP Signaling by Internalized LH Receptors in Ovarian Follicles. Endocrinology. [Link]

  • Snider, D. B., et al. (2017). Pharmacokinetics of 14 C-ortho-phenylphenol following intravenous administration in pigs. Journal of Applied Toxicology. [Link]

  • Wang, C., et al. (2020). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications. [Link]

  • Legathe, A., et al. (1995). Pharmacokinetic interaction between benzene metabolites, phenol and hydroquinone, in B6C3F1 mice. Toxicology and Applied Pharmacology. [Link]

  • PerkinElmer. (2021). How to run a cAMP HTRF assay. YouTube. [Link]

  • de Souza, R. O. M. A., et al. (2018). Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. ResearchGate. [Link]

  • Li, Q., et al. (2000). Distinct mechanisms of cAMP induction by constitutively activating LH receptor and wild-type LH receptor activated by hCG. Molecular and Cellular Endocrinology. [Link]

  • Jolad, B., et al. (2006). [3H]Org 43553, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Lee, S., et al. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Toxicological Research. [Link]

  • Snider, D. B., et al. (2017). Pharmacokinetics of 14C-ortho-phenylphenol following intravenous administration in pigs. CDC Stacks. [Link]

  • Pareek, A. K., et al. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal. [Link]

  • Mukherjee, S., & Ascoli, M. (2001). Desensitization of the luteinizing hormone/choriogonadotropin receptor in ovarian follicular membranes is inhibited by catalytically inactive ARNO(+). The Journal of Biological Chemistry. [Link]

  • CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • van de Lagemaat, D., et al. (2008). Induction of ovulation by a potent, orally active, low molecular weight agonist (Org 43553) of the luteinizing hormone receptor. Human Reproduction. [Link]

  • Phenol-Explorer. (n.d.). Showing pharmacokinetics for Dihydrocaffeic acid 3-sulfate metabolite after consumption of Beverage, polyphenol rich in humans Metabolism. Phenol-Explorer. [Link]

Sources

Application Notes and Protocols for the Utilization of 3,5-Diphenylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential therapeutic applications of 3,5-diphenylphenol. This document offers detailed protocols and explains the scientific rationale behind the experimental designs, empowering researchers to explore the potential of this unique chemical scaffold.

Introduction: The Potential of the this compound Scaffold

In the vast landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The this compound moiety presents a unique and underexplored scaffold. Its rigid diphenyl structure offers a distinct three-dimensional arrangement for substituent placement, which can be exploited for specific interactions with biological targets. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of two phenyl rings at the 3 and 5 positions of the phenol ring creates a lipophilic and sterically defined environment, which can influence pharmacokinetic properties and target binding.

These application notes will serve as a practical guide for initiating a drug discovery program based on the this compound scaffold. We will detail the synthesis of the core molecule, propose strategies for creating a diverse chemical library through derivatization, and provide established protocols for evaluating the potential biological activities of the resulting compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process, with one established method involving the dehydrogenation of 3,5-diphenyl-2-cyclohexen-1-one.[3][4] While other methods have been reported, they often result in low yields.[3] The following protocol is based on the more efficient dehydrogenation approach.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3,5-Diphenyl-2-cyclohexen-1-one

  • Palladium on carbon (10%)

  • High-boiling solvent (e.g., p-cymene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reflux and distillation

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-diphenyl-2-cyclohexen-1-one (1 equivalent) and a high-boiling solvent such as p-cymene.

  • Add 10% palladium on carbon (approximately 10% by weight of the starting material).

  • Flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Derivatization Strategies for Library Synthesis

The phenolic hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse library of analogs. The following are proposed synthetic strategies based on well-established phenolic derivatization reactions.

O-Alkylation to Synthesize Ether Derivatives

The synthesis of ether derivatives can modulate the lipophilicity and hydrogen-bonding capacity of the parent molecule.

Protocol 3.1.1: Williamson Ether Synthesis

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a moderate temperature (50-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Esterification to Synthesize Ester Derivatives

Ester derivatives can act as prodrugs or exhibit their own biological activities.

Protocol 3.2.1: Acylation with Acid Chlorides or Anhydrides

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or pyridine (1.5 equivalents).

  • Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Therapeutic Applications and Biological Evaluation

Based on the chemical structure of this compound and the known activities of related compounds, several therapeutic areas warrant investigation. The following sections outline potential applications and provide standardized protocols for in vitro evaluation.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals.[5][6] The antioxidant potential of this compound and its derivatives can be readily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Protocol 4.1.1: DPPH Radical Scavenging Assay [7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases.[8] The anti-inflammatory potential of the synthesized compounds can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or by measuring their effect on inflammatory cytokine production in cell-based assays.

Protocol 4.2.1: In Vitro COX Inhibition Assay

Commercial kits are readily available for measuring the inhibition of COX-1 and COX-2 enzymes. The general principle involves a colorimetric or fluorometric measurement of prostanoid production.

Protocol 4.2.2: Measurement of Nitric Oxide (NO) Production in Macrophages [9]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at the appropriate wavelength (around 540 nm).

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity

Many phenolic and diphenyl-containing compounds have demonstrated cytotoxic effects against cancer cells.[1][10] The MTT assay is a standard colorimetric assay for assessing cell viability and can be used for initial anticancer screening.

Protocol 4.3.1: MTT Assay for Cytotoxicity [11]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Test compounds

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Visualization

Table 1: Hypothetical Screening Data for this compound Derivatives
Compound IDR Group (Ether/Ester)Antioxidant IC₅₀ (µM) (DPPH Assay)Anti-inflammatory IC₅₀ (µM) (NO Inhibition)Anticancer IC₅₀ (µM) (MTT Assay, MCF-7)
DPP-OH-H> 100> 100> 100
DPP-OBn-Benzyl55.278.145.6
DPP-OEt-Ethyl89.4> 10092.3
DPP-OAc-Acetyl75.185.468.9
DPP-OBz-Benzoyl42.862.533.7

Visualizations

Diagram 1: Synthetic Pathways for this compound Derivatives

Synthetic_Pathways DPP This compound Ether Ether Derivatives DPP->Ether Alkyl Halide, Base Ester Ester Derivatives DPP->Ester Acyl Halide/Anhydride, Base

Caption: General synthetic routes for the derivatization of this compound.

Diagram 2: General Workflow for Biological Screening

Screening_Workflow cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Antioxidant Antioxidant Assay (DPPH) Synthesis->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Synthesis->AntiInflammatory Anticancer Anticancer Assay (MTT) Synthesis->Anticancer Hit Identify Hit Compounds Antioxidant->Hit AntiInflammatory->Hit Anticancer->Hit LeadOpt Structure-Activity Relationship (SAR) Studies Hit->LeadOpt

Caption: A typical workflow for the screening of a this compound derivative library.

References

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(8), 1429–1430. [Link]

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(8), 1429–1430. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3,5-Dimethylphenol: Key Industrial Applications and Synthesis. [Link]

  • Google Patents. (2015).
  • Yamamoto, T., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(23), 8345. [Link]

  • Semantic Scholar. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. [Link]

  • MDPI. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

  • Springer. (2021). Antioxidant Activity of Plant Phenols: Chemical Mechanisms and Biological Significance. [Link]

  • IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • PubMed. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

  • National Center for Biotechnology Information. (2011). Reactivity of phenolic compounds towards free radicals under in vitro conditions. [Link]

  • ResearchGate. (2022). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

  • PubMed. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. [Link]

  • PubMed. (2000). Enzyme inhibitors: new and known polybrominated phenols and diphenyl ethers from four Indo-Pacific Dysidea sponges. [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

  • MDPI. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. [Link]

  • AIR Unimi. (2023). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. [Link]

  • PubMed. (2021). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. [Link]

  • MDPI. (2023). Antioxidant and Anticancer Mechanisms of Unique Polyphenols in Camellia ptilophylla: Focus on Gallocatechin-3,5-di-O-gallate and 1,2,4,6-Tetra-O-galloyl-β-D-glucopyranose. [Link]

  • ResearchGate. (2018). Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

  • MDPI. (2023). Design and Synthesis of Novel 6-(Substituted phenyl)-[3][12]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. [Link]

  • Bentham Science. (2023). A Brief Review of Phenolic Antioxidant and their Biological Activity. [Link]

  • DovePress. (2023). Toward Understanding the Anticancer Activity of the Phytocompounds from Eugenia uniflora Using Molecular Docking, in silico Toxicity and Dynamics Studies. [Link]

  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • ResearchGate. (2018). Design, Synthesis and Relational Biological Evaluation of Novel Diphenylpiperazine 1,2,3-triazole Derivatives. [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]

  • Journal of Innovations in Applied Pharmaceutical Science. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. [Link]

  • ResearchGate. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

  • ResearchGate. (2014). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]

  • PubMed. (2008). Novel terphenyls and 3,5-diaryl isoxazole derivatives endowed with growth supporting and antiapoptotic properties. [Link]

  • MDPI. (2023). Anti-Inflammatory Effects of Dietary Polyphenols through Inhibitory Activity against Metalloproteinases. [Link]

  • MDPI. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]

  • Medium. (2023). The Role of Synthesis Intermediates in Pharmaceutical Development. [Link]

  • Semantic Scholar. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubMed Central. (2018). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]

  • National Center for Biotechnology Information. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. [Link]

Sources

The 3,5-Diphenylphenol Scaffold: A Versatile Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Emergence of 3,5-Diphenylphenol Derivatives as High-Value Scaffolds in Medicinal Chemistry

The quest for novel therapeutic agents is an unending endeavor in pharmaceutical sciences. Within the vast chemical space available to medicinal chemists, certain molecular frameworks, often termed "privileged structures," exhibit the remarkable ability to bind to multiple biological targets with high affinity. The this compound scaffold has emerged as one such privileged structure, garnering significant attention in contemporary drug discovery. Its inherent structural features—a central phenolic ring flanked by two phenyl substituents—provide a unique combination of rigidity and conformational flexibility. This arrangement allows for the precise spatial orientation of functional groups, facilitating interactions with a diverse array of biological macromolecules. Consequently, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antioxidant effects.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of results. Our objective is to equip researchers with the necessary tools and knowledge to effectively explore the therapeutic potential of this promising class of compounds.

PART 1: Synthesis of this compound Derivatives: A Modular Approach via Suzuki-Miyaura Cross-Coupling

The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful and versatile method.[3] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a modular approach to synthesize a library of derivatives with diverse substitution patterns on the flanking phenyl rings.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is contingent upon the judicious selection of several key components:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For the synthesis of sterically hindered biaryls like this compound derivatives, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and prevent catalyst deactivation.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed.

  • Solvent System: The solvent must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to facilitate the dissolution of the base and the boronic acid. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G reagent_prep Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Add reagents to flask reaction Reaction (Heating & Stirring) reaction_setup->reaction Degas and heat workup Aqueous Workup reaction->workup Cool and quench purification Purification (Column Chromatography) workup->purification Extract and dry characterization Characterization (NMR, MS) purification->characterization Isolate pure product G cell_seeding Cell Seeding (96-well plate) treatment Treatment with This compound Derivatives cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization 4 hours incubation absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 determination) absorbance_reading->data_analysis G compound This compound Derivative cell_stress Cellular Stress compound->cell_stress anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) compound->anti_apoptotic Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria anti_apoptotic->mitochondria Inhibition cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Sources

Application Notes and Protocols for the Utilization of 3,5-Diphenylphenol as a Versatile Molecular Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Diphenylphenol Scaffold

In the landscape of modern chemical synthesis, the selection of an appropriate molecular scaffold is a critical determinant of a molecule's ultimate function and properties. The this compound framework has emerged as a scaffold of significant strategic value, particularly in the fields of medicinal chemistry, materials science, and homogeneous catalysis. Its rigid m-terphenyl backbone provides a well-defined three-dimensional architecture, while the strategically positioned hydroxyl group serves as a versatile handle for a wide array of chemical transformations.

The inherent steric bulk imparted by the two phenyl substituents plays a crucial role in dictating the reactivity and selectivity of subsequent synthetic modifications. This steric hindrance can create a defined pocket around a catalytic metal center when the scaffold is elaborated into a ligand, influencing substrate approach and, consequently, the outcome of the reaction.[1] Furthermore, the electronic properties of the scaffold can be readily tuned through substitution on the peripheral phenyl rings, allowing for the fine-tuning of the electronic environment of a resulting catalyst or the photophysical properties of a functional material.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent elaboration into a variety of functional molecules. The methodologies outlined herein are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a practical toolkit for leveraging the unique attributes of this powerful molecular scaffold.

I. Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the this compound scaffold is the essential first step for its utilization. While classical methods exist, modern cross-coupling strategies offer a more efficient and versatile approach. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the construction of the biaryl C-C bonds under relatively mild conditions.[2]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 3,5-dibromophenol and phenylboronic acid.

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling for this compound synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3,5-Dibromophenol251.902.52 g10.0
Phenylboronic Acid121.932.68 g22.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.2
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
Toluene-50 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromophenol (2.52 g, 10.0 mmol), phenylboronic acid (2.68 g, 22.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add toluene (50 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Bubble argon gas through the mixture for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a white solid.

Expected Yield: 75-85%

Characterization Data (¹H and ¹³C NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.6 Hz, 4H), 7.42 (t, J = 7.6 Hz, 4H), 7.33 (t, J = 7.3 Hz, 2H), 7.18 (s, 1H), 6.95 (s, 2H), 5.01 (s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.4, 142.8, 141.5, 129.0, 127.8, 127.4, 119.3, 115.1.

II. Functionalization of the this compound Scaffold

The hydroxyl group of this compound is the primary site for functionalization, allowing for the introduction of a wide variety of substituents through etherification and esterification reactions.

A. Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for the formation of ethers from an alcohol and an alkyl halide.[3][4] This reaction proceeds via an SN2 mechanism and is highly effective for coupling this compound with primary alkyl halides.

This protocol details the etherification of this compound with benzyl bromide.

Reaction Scheme:

A schematic of the Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound246.311.23 g5.0
Benzyl Bromide171.040.94 g (0.7 mL)5.5
Potassium Carbonate (K₂CO₃)138.211.38 g10.0
Acetone-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.23 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Add 50 mL of acetone and stir the suspension.

  • Add benzyl bromide (0.94 g, 0.7 mL, 5.5 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid with acetone (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 1-(benzyloxy)-3,5-diphenylbenzene as a white crystalline solid.

Expected Yield: 90-95%

Characterization Data (¹H and ¹³C NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.30 (m, 15H), 7.25 (s, 1H), 7.05 (s, 2H), 5.15 (s, 2H).[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.5, 142.7, 141.8, 137.1, 129.0, 128.8, 128.2, 127.8, 127.5, 127.3, 120.1, 115.9, 70.4.[5]

B. Esterification: The Steglich Esterification

For the synthesis of esters, particularly from sterically hindered alcohols or with sensitive carboxylic acids, the Steglich esterification is a superior method.[6][7][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation under mild, neutral conditions.

This protocol describes the esterification of this compound with benzoic acid.

Reaction Scheme:

A schematic of the Steglich esterification.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound246.311.23 g5.0
Benzoic Acid122.120.67 g5.5
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.24 g6.0
4-Dimethylaminopyridine (DMAP)122.170.06 g0.5
Dichloromethane (DCM)-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.23 g, 5.0 mmol), benzoic acid (0.67 g, 5.5 mmol), and DMAP (0.06 g, 0.5 mmol) in 50 mL of dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.24 g, 6.0 mmol) in 10 mL of dry dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with dichloromethane (2 x 10 mL).

  • Combine the filtrates and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to yield 3,5-diphenylphenyl benzoate as a white solid.

Expected Yield: 85-95%

Characterization Data (¹H and ¹³C NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.6 Hz, 2H), 7.65-7.40 (m, 13H), 7.30 (s, 1H), 7.15 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 151.8, 143.0, 141.2, 133.8, 130.4, 129.8, 129.1, 128.7, 128.0, 127.5, 123.0, 119.8.

III. Application in Ligand Synthesis for Homogeneous Catalysis

The rigid and sterically defined nature of the this compound scaffold makes it an excellent platform for the synthesis of bulky ligands for transition metal catalysis. The steric bulk can be used to create a specific coordination environment around the metal center, which can influence the selectivity and activity of the catalyst.[9][10][11]

A. Synthesis of Bulky Phosphite Ligands

Phosphite ligands are widely used in homogeneous catalysis, particularly in reactions such as hydroformylation and hydrocyanation. The electronic and steric properties of the phosphite ligand can be readily tuned by varying the substituents on the phenol.

This protocol describes the synthesis of a bulky phosphite ligand from this compound and phosphorus trichloride.[12][13]

Reaction Scheme:

A schematic of the synthesis of a phosphite ligand.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound246.313.70 g15.0
Phosphorus Trichloride (PCl₃)137.330.69 g (0.44 mL)5.0
Triethylamine (Et₃N)101.191.67 g (2.3 mL)16.5
Toluene (anhydrous)-100 mL-

Procedure:

  • To a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (3.70 g, 15.0 mmol) and anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.67 g, 2.3 mL, 16.5 mmol) to the solution.

  • Add a solution of phosphorus trichloride (0.69 g, 0.44 mL, 5.0 mmol) in 10 mL of anhydrous toluene dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • A white precipitate of triethylamine hydrochloride will form.

  • Filter the reaction mixture under a nitrogen atmosphere through a pad of Celite.

  • Wash the Celite pad with anhydrous toluene (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain tris(3,5-diphenylphenyl) phosphite as a white solid.

Expected Yield: 80-90%

Characterization Data (³¹P NMR):

  • ³¹P NMR (162 MHz, CDCl₃): δ 128.5 (s).

IV. Conclusion

The this compound scaffold offers a unique combination of structural rigidity, steric bulk, and functional versatility. As demonstrated in the detailed protocols provided, this scaffold can be readily synthesized and functionalized to generate a diverse range of molecules with applications in medicinal chemistry, materials science, and catalysis. The ability to systematically modify the properties of the final product by tuning the substituents on the scaffold makes this compound a powerful tool for rational molecular design. The application notes and protocols presented herein are intended to serve as a practical guide for researchers seeking to harness the potential of this valuable molecular building block.

V. References

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Gagnon, A., & Gabbaï, F. P. (2007). Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. Organometallics, 26(10), 2441-2449.

  • Englert, U., & von Delius, M. (2021). How Bulky Can a Phosphine Ligand Be? ChemistryViews. [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100895.

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • American Chemical Society. (1960). Notes- Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2024, January 7). Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. Retrieved from [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI. (2024, August 21). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Organic Syntheses. (2024). Org. Synth. 2024, 101, 423. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3, 5-dimethylphenol. Retrieved from

  • Google Patents. (n.d.). CN104355969A - Preparation method of 3, 5-dimethylphenol. Retrieved from

  • RSC Publishing. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Retrieved from [Link]

  • MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, 5(16), 9496–9502.

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding Ligand‐Directed Heterogeneous Catalysis: When the Dynamically Changing Nature of the Ligand Layer Controls the Hydrogenation Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Retrieved from [Link]

  • Cambridge Open Engage. (2025). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Retrieved from [Link]

  • RUA. (2020). Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. Retrieved from [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Retrieved from [Link]

Sources

The Strategic Role of 3,5-Diphenylphenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 3,5-Diphenylphenol Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The this compound moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity, synthetic versatility, and advantageous physicochemical properties. The two phenyl rings appended to the phenolic core provide a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. Furthermore, the hydroxyl group serves as a versatile handle for a multitude of chemical transformations, allowing for the strategic introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the utility of this compound as a starting material for the synthesis of a range of bioactive molecules, complete with detailed experimental protocols and the scientific rationale underpinning these synthetic strategies. Phenolic compounds, in general, are well-established as being crucial in the development of new drugs due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]

Core Synthetic Strategy: Functionalization of the Phenolic Ring

The primary gateway to unlocking the potential of this compound lies in the functionalization of its aromatic core. The introduction of key reactive groups, particularly an aldehyde at the ortho position to the hydroxyl group, transforms the relatively inert phenol into a highly versatile intermediate. This intermediate, 3,5-diphenyl-2-hydroxybenzaldehyde, serves as a linchpin for the synthesis of a wide array of bioactive compounds, most notably Schiff bases and their metal complexes.

Protocol 1: Synthesis of the Key Intermediate: 3,5-Diphenyl-2-hydroxybenzaldehyde

The ortho-formylation of phenols is a classic transformation in organic synthesis. Several named reactions can accomplish this, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1][3][4] The choice of method often depends on the substrate's reactivity and the desired regioselectivity. For this compound, the Duff reaction, which utilizes hexamine in an acidic medium, presents a viable and often preferred method due to its operational simplicity, though yields can be modest.[3][5][6][7]

Reaction Principle (Duff Reaction): The Duff reaction involves the electrophilic aromatic substitution of a highly activated phenol with an electrophile derived from hexamine. The reaction typically proceeds with ortho-selectivity due to the directing effect of the hydroxyl group.

Detailed Experimental Protocol:

  • Materials: this compound, Hexamethylenetetramine (Hexamine), Glacial Acetic Acid, Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (10.0 g, 0.04 mol) and hexamine (11.2 g, 0.08 mol).

    • To this mixture, add 100 mL of glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 5 hours. The solution will typically turn dark.

    • After 5 hours, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.

    • Acidify the aqueous mixture by the slow addition of concentrated HCl until the pH is approximately 1-2. This step hydrolyzes the intermediate imine to the desired aldehyde.

    • A yellow precipitate of the crude product should form. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • For purification, dissolve the crude product in diethyl ether and wash the organic layer with a saturated sodium bicarbonate solution followed by brine.

    • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 3,5-diphenyl-2-hydroxybenzaldehyde.

  • Expected Outcome: The product is typically a yellow solid. The yield can vary but is often in the range of 30-40%.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a singlet peak around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

Causality Behind Experimental Choices:

  • The use of a two-fold excess of hexamine ensures the complete consumption of the starting phenol.

  • Glacial acetic acid serves as both the solvent and the acidic catalyst required for the generation of the electrophilic species from hexamine.

  • The acidic workup is crucial for the hydrolysis of the initially formed Schiff base intermediate to the final aldehyde product.

Application in the Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[8] The synthesis of Schiff bases from 3,5-diphenyl-2-hydroxybenzaldehyde allows for the introduction of a diverse range of functionalities by varying the primary amine component.

Protocol 2: General Synthesis of this compound-Derived Schiff Bases

Reaction Principle: This synthesis involves the condensation reaction between the aldehyde group of 3,5-diphenyl-2-hydroxybenzaldehyde and the amino group of a primary amine, resulting in the formation of an imine bond.

Detailed Experimental Protocol:

  • Materials: 3,5-Diphenyl-2-hydroxybenzaldehyde, a primary amine (e.g., aniline, substituted anilines, amino acids), Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 3,5-diphenyl-2-hydroxybenzaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • To this solution, add the primary amine (1.0 mmol) and a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Expected Outcome: The Schiff base products are typically colored crystalline solids with yields often exceeding 80%.

  • Characterization: Confirmation of the Schiff base formation is achieved through spectroscopic methods. A characteristic peak for the imine (-CH=N-) proton can be observed in the ¹H NMR spectrum, typically in the range of 8.0-9.0 ppm. The C=N stretch in the IR spectrum is usually found around 1600-1630 cm⁻¹.

Self-Validating System: The purity of the synthesized Schiff base can be readily assessed by its sharp melting point and by chromatographic techniques (TLC, HPLC). The spectroscopic data provides definitive structural confirmation.

Data Presentation: Representative Schiff Base Derivatives

Amine ComponentProduct StructureExpected Yield (%)Key ¹H NMR Signal (δ, ppm)
Aniline>85~8.5 (s, 1H, -CH=N-)
4-Chloroaniline>80~8.6 (s, 1H, -CH=N-)
Glycine>75~8.4 (s, 1H, -CH=N-)

Exploring Further Bioactive Derivatives

The this compound scaffold is not limited to the synthesis of Schiff bases. Its structural features make it an attractive starting point for the design of other classes of bioactive molecules, including kinase inhibitors and diaryl ethers.

Conceptual Application: Design of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can engage in hydrogen bonding interactions within the ATP-binding site of the enzyme. The this compound scaffold can be elaborated to incorporate such heterocyclic systems. For instance, 3,5-disubstituted quinolines and indoles have been identified as potent inhibitors of various kinases.[8][9]

Illustrative Synthetic Workflow for a Potential Kinase Inhibitor:

G A This compound B Nitration (HNO₃, H₂SO₄) A->B C 3,5-Diphenyl-2-nitrophenol B->C D Reduction (e.g., SnCl₂, HCl) C->D E 3,5-Diphenyl-2-aminophenol D->E F Condensation with a β-ketoester E->F G Substituted Quinolone Core F->G H Further Functionalization G->H I Potential Kinase Inhibitor H->I

Caption: Synthetic path to a quinolone-based kinase inhibitor.

This conceptual pathway highlights how the initial this compound can be transformed through a series of well-established organic reactions into a more complex heterocyclic system with the potential for kinase inhibitory activity. The two phenyl groups can occupy hydrophobic pockets in the kinase domain, while the quinolone core can form key hydrogen bonds.

Application in the Synthesis of Bioactive Diaryl Ethers

Diaryl ethers are another class of compounds with a wide range of biological activities.[10][11][12][13] The Ullmann condensation provides a classical and effective method for the synthesis of diaryl ethers by coupling a phenol with an aryl halide in the presence of a copper catalyst.[5]

Illustrative Workflow for Ullmann Condensation:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification A This compound E Ullmann Condensation (High Temperature, Inert Atmosphere) A->E B Aryl Halide (e.g., 4-iodotoluene) B->E C Base (e.g., K₂CO₃) C->E D Copper Catalyst (e.g., CuI) D->E F Aqueous Workup E->F G Column Chromatography F->G H Bioactive Diaryl Ether G->H

Caption: General workflow for synthesizing diaryl ethers.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a valuable and underexplored starting point for the synthesis of novel bioactive molecules. Its inherent structural features, combined with the synthetic accessibility of key intermediates like 3,5-diphenyl-2-hydroxybenzaldehyde, provide a robust platform for the generation of diverse chemical libraries. The protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this promising scaffold in their quest for the next generation of therapeutic agents.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.
  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9, 824-828.
  • Zhang, L., et al. 3,5-Disubstituted quinolines as novel c-Jun N-terminal kinase inhibitors. Bioorg. Med. Chem. Lett.2007, 17(22), 6297-6301.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47(34), 6338-6361.
  • Ogata, Y., et al. The kinetics of the Duff reaction. Tetrahedron1968, 24(14), 5001-5010.
  • Lindoy, L. F., et al. A convenient one-pot synthesis of salicylaldehydes via the Duff reaction. Synthesis1998, 1998(7), 1029-1032.
  • Dharmarajan, S., et al. Synthesis, characterization and biological activities of some Schiff bases. Int. J. Pharm. Pharm. Sci.2011, 3(Suppl 4), 211-213.
  • BenchChem. Application Notes and Protocols: Synthesis of Novel Bioactive Molecules Using 3,5-Di-tert-butylphenol. (This is a conceptual reference based on the provided search results).
  • Kumar, A.; Mishra, A. K. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry2018, 15(4).
  • Palanivel, H., et al. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Letters in Drug Design & Discovery2020, 17(6).
  • BenchChem. Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde. (This is a conceptual reference based on the provided search results).
  • Sacchi, F., et al. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega2025, 10(21), 22028-22035.
  • Shelar, M. D., et al. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research2011, 3(2), 489-495.
  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. 2024.
  • Ortega, M. J., et al. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Pharmaceuticals2022, 15(5), 588.
  • BenchChem. Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes and Protocols for Researchers. (This is a conceptual reference based on the provided search results).
  • MDPI. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Crounse, N. N. The Duff Reaction. Organic Reactions1949, 5, 290-302.
  • Pinto, A., et al. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules2020, 25(11), 2588.
  • BenchChem. Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid. (This is a conceptual reference based on the provided search results).
  • Wang, X., et al. One-pot synthesis of 3,5-disubstituted and polysubstituted phenols from acyclic precursors. Org. Lett.2012, 14(17), 4584-4587.
  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. 2024.
  • BenchChem. Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. (This is a conceptual reference based on the provided search results).
  • ResearchGate. Examples of diaryl ethers in biologically active compounds.
  • Shen, Q., et al. Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Tetrahedron2025.
  • ChemicalBook. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis.
  • Chen, Y., et al. Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. J. Med. Chem.2011, 54(21), 7586-7603.
  • ChemicalBook. 3,5-Dihydroxybenzaldehyde synthesis.
  • YourChoice Therapeutics. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.
  • Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

Sources

The Strategic Advantage of Bulk: 3,5-Diphenylphenol in the Design of High-Performance Organometallic Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Coordination Sphere – The Architectural Role of Ligands

In the intricate dance of organometallic catalysis, the metallic center often takes the spotlight. However, the true maestros orchestrating the reaction's tempo, selectivity, and overall success are the ligands. These organic molecules, bound to the metal, are not mere spectators; they are architects of the catalytic environment. Their electronic properties and steric profiles dictate the catalyst's behavior, influencing everything from substrate approach to product release. Among the vast arsenal of ligand scaffolds, those derived from sterically demanding phenols have emerged as particularly powerful tools. This guide delves into the application of 3,5-diphenylphenol as a foundational building block for a class of high-performance ligands, primarily bulky monodentate phosphoramidites, and provides detailed protocols for their synthesis and application in key organic transformations.

The core principle behind the use of this compound lies in the strategic placement of two phenyl groups on the phenol backbone. This substitution pattern creates a sterically hindered environment that is instrumental in promoting challenging catalytic cycles. This steric bulk can prevent catalyst deactivation pathways, facilitate reductive elimination, and create a well-defined chiral pocket in asymmetric catalysis when combined with other chiral elements. While not as ubiquitously cited as BINOL, the this compound motif offers a readily accessible and highly tunable platform for ligand design, making it a valuable asset for researchers in synthetic chemistry and drug development.

Application Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

One of the premier applications for ligands derived from bulky phenols is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The success of this transformation is critically dependent on the ligand's ability to control the regioselectivity and enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. Bulky phosphoramidite ligands derived from precursors like this compound excel in this role.

Causality of Ligand Choice in AAA:
  • Steric Influence on Regioselectivity: The bulky nature of the 3,5-diphenylphenyl group on the phosphoramidite ligand creates a sterically crowded environment around the palladium center. This directs the incoming nucleophile to the less substituted terminus of the allyl fragment, favoring the formation of the linear product over the branched one.

  • Enantiocontrol through Chiral Pocket: When the phosphoramidite ligand is synthesized using a chiral amine in addition to the bulky phenol, the resulting ligand creates a well-defined chiral pocket around the metal. This pocket dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to high enantiomeric excess in the product.

  • Electronic Tuning for Enhanced Activity: The electronic properties of the phosphoramidite ligand can be fine-tuned by modifying the substituents on the phenol and amine components. The electron-donating or withdrawing nature of these groups influences the electron density at the palladium center, which in turn affects the rates of the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination.

Experimental Protocols

Part 1: Synthesis of a this compound-Based Phosphoramidite Ligand

This protocol describes the synthesis of a representative monodentate phosphoramidite ligand from this compound and a chiral amine.

Diagram: Synthesis of a this compound-Based Phosphoramidite Ligand

G cluster_0 Step 1: Formation of the Phosphorochloridite cluster_1 Step 2: Amination cluster_2 Work-up and Purification PCl3 PCl₃ Intermediate 3,5-Diphenylphenyl phosphorodichloridite (in situ) PCl3->Intermediate 1. Toluene, 0 °C DPP This compound DPP->Intermediate 2. Et₃N (1 eq) Et3N Triethylamine (Et₃N) Solvent1 Anhydrous Toluene FinalLigand Final Phosphoramidite Ligand Intermediate->FinalLigand 1. Chiral Amine (1 eq), Et₃N (1 eq) ChiralAmine Chiral Secondary Amine (e.g., (R,R)-Bis(1-phenylethyl)amine) Et3N2 Triethylamine (Et₃N) Solvent2 Anhydrous Toluene Solvent2->FinalLigand 2. Toluene, 0 °C to RT Filtration Filtration of Et₃N·HCl FinalLigand->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography (Silica gel) Evaporation->Chromatography

Caption: Synthetic workflow for a this compound-based phosphoramidite ligand.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N), freshly distilled

  • Chiral secondary amine (e.g., (R,R)-Bis(1-phenylethyl)amine)

  • Anhydrous toluene

  • Anhydrous hexanes

  • Silica gel for column chromatography

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Phosphorochloridite Intermediate:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus trichloride (1.1 eq) dropwise with vigorous stirring.

    • Add triethylamine (1.0 eq) dropwise to the solution. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the intermediate, 3,5-diphenylphenyl phosphorodichloridite, is monitored by ³¹P NMR if desired.

  • Amination:

    • In a separate flame-dried Schlenk flask under argon, dissolve the chiral secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

    • Cool this solution to 0 °C.

    • Slowly add the solution of the in situ generated phosphorochloridite from Step 1 to the amine solution via a cannula.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the filter cake with anhydrous toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the product are identified by TLC and pooled.

    • Remove the solvent under reduced pressure to yield the pure phosphoramidite ligand as a white solid.

Part 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol outlines the use of the newly synthesized this compound-based phosphoramidite ligand in the asymmetric allylic alkylation of a model substrate.

Diagram: Catalytic Cycle for Asymmetric Allylic Alkylation

G cluster_catalyst Catalyst Pd(0)L Pd(0)L* Pi_Allyl_Pd π-Allyl Pd(II) Complex Pd(0)L->Pi_Allyl_Pd Oxidative Addition Allylic_Substrate Allylic Substrate (e.g., 1,3-diphenylallyl acetate) Allylic_Substrate->Pi_Allyl_Pd Product Chiral Product Pi_Allyl_Pd->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Dimethyl malonate) Nucleophile->Pi_Allyl_Pd Product->Pd(0)L Reductive Elimination (catalyst regeneration) Base Base Base->Nucleophile Deprotonation

Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

  • This compound-based phosphoramidite ligand (from Part 1)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., sodium hydride or cesium carbonate)

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under a strict inert atmosphere, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the phosphoramidite ligand (2.2 mol%) in the chosen anhydrous solvent in a Schlenk tube.

    • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To a separate flame-dried Schlenk tube, add the nucleophile (1.2 eq) and the anhydrous solvent.

    • If using a strong base like NaH, add it to the nucleophile solution at 0 °C and stir until gas evolution ceases.

    • Add the allylic substrate (1.0 eq) to the reaction mixture.

    • Add the pre-formed catalyst solution from step 1 to the reaction mixture via a syringe.

    • Seal the Schlenk tube and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (typically 2-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Presentation: Performance of Bulky Phosphoramidite Ligands

The following table summarizes representative data for the performance of bulky phosphoramidite ligands in palladium-catalyzed asymmetric allylic alkylation. While specific data for a this compound-derived ligand is not available in the cited literature, the performance of structurally similar bulky biphenol-based phosphoramidites provides a strong indication of expected outcomes.

Ligand BackboneSubstrateNucleophileYield (%)ee (%)
Bulky Biphenol1,3-Diphenylallyl acetateDimethyl malonate>95>98
Bulky BiphenolCinnamyl acetateDimethyl malonate90-9590-95
BINOL1,3-Diphenylallyl acetateDimethyl malonate>95>99

Data is representative of results found in the literature for bulky phosphoramidite ligands and serves as an expected performance benchmark.

Conclusion and Future Outlook

The use of this compound as a scaffold for the synthesis of bulky phosphoramidite ligands represents a strategic approach to catalyst design in organometallic chemistry. The steric hindrance provided by the diphenylphenyl moiety is a key determinant of catalytic performance, particularly in reactions such as asymmetric allylic alkylation where control over regioselectivity and enantioselectivity is paramount. The modular nature of the synthesis of these ligands allows for extensive fine-tuning of their properties, opening avenues for the development of highly specialized catalysts for a wide range of transformations. As the demand for efficient and selective synthetic methodologies in drug discovery and materials science continues to grow, the rational design of ligands based on sterically demanding and tunable scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of organometallic catalysis.

References

  • [General Review of Phosphoramidite Ligands] van den Berg, M., Minnaard, A. J., Haak, R. M., Leeman, M., Schudde, E. P., Meetsma, A., Feringa, B. L., de Vries, J. G., Maljaars, C. E. P., Willans, C. E., Hyett, D., Boogers, J. A. F., Henderickx, H. J. W., & van der Deen, H. (2003). Highly Enantioselective Rh-Catalyzed Hydrogenations with Monodentate Phosphoramidites. Accounts of Chemical Research, 36(9), 719–727. [Link]

  • [Application in Asymmetric Allylic Alkylation] Alexakis, A., & Polet, D. (2004). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Ketones. Organic Letters, 6(22), 3529–3532. [Link]

  • [Mechanistic Insights into Bulky Ligands] Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • [Synthesis of Phosphoramidite Ligands] Feringa, B. L. (2000). Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353. [Link]

  • [Palladium-Catalyzed Cross-Coupling] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Application Note: Strategic Incorporation of 3,5-Diphenylphenol for the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview and actionable protocols for the incorporation of 3,5-diphenylphenol into advanced polymer synthesis. This compound is a unique monomer characterized by a rigid terphenyl structure and a reactive hydroxyl group, making it an exceptional building block for high-performance polymers.[1] The presence of bulky, pendant phenyl groups along the polymer backbone disrupts chain packing, which can enhance solubility and processability while simultaneously increasing the glass transition temperature (Tg) and thermal stability. This document outlines synthetic strategies for creating advanced Poly(aryl ether ketone)s (PAEKs), Polycarbonates, and modified Epoxy Resins, targeting applications in aerospace, organic electronics, and specialty coatings.

Introduction: The Rationale for this compound

The rational design of polymers is central to achieving materials with tailored properties. The selection of monomers is the primary determinant of the final polymer's characteristics, including its thermal, mechanical, and optical behavior.[2][3] this compound ([1,1':3',1''-Terphenyl]-5'-ol) presents a compelling case for its use as a specialty monomer.

Key Structural Advantages:

  • Bulky Side Groups: The two phenyl groups attached at the meta-positions introduce significant steric hindrance. This disrupts the crystalline packing that is common in aromatic polymers, often leading to amorphous materials with improved solubility in organic solvents.[4][5]

  • High Rigidity: The terphenyl core contributes to a rigid polymer backbone, which is essential for achieving high glass transition temperatures (Tg) and excellent thermal stability.[6]

  • Reactive Phenolic Group: The single hydroxyl group provides a reactive site for various polymerization reactions, including polycondensation and addition reactions.

This application note will explore three primary avenues for leveraging these features: the synthesis of amorphous PAEKs, high-Tg polycarbonates via melt transesterification, and thermally stable epoxy networks.

Synthesis of High-Solubility Poly(aryl ether ketone)s (PAEKs)

Scientific Rationale: Poly(aryl ether ketone)s, such as PEEK, are semi-crystalline thermoplastics known for their exceptional thermal and chemical resistance.[7] However, their limited solubility often complicates processing. By copolymerizing a standard bisphenol with this compound, it is possible to introduce "kinks" and bulky side groups into the polymer chain. This structural modification reduces crystallinity, thereby enhancing solubility without significantly compromising the high thermal stability inherent to the PAEK family.[4][5][8] The resulting amorphous polymers are ideal for applications requiring solution-based processing, such as film casting and membrane formation.[9]

Reaction Principle: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization. The phenoxide ions, generated in situ from the bisphenols using a weak base like potassium carbonate, attack an activated aromatic dihalide, typically 4,4'-difluorobenzophenone.

Protocol 2.1: Synthesis of a this compound-co-Bisphenol A PAEK

This protocol details the synthesis of a random copolymer. The ratio of this compound to Bisphenol A can be adjusted to fine-tune the final properties.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Bisphenol A (BPA)

  • This compound (DPP)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Diphenyl sulfone (solvent)

  • Toluene (azeotroping agent)

  • Methanol (for precipitation)

  • Acetone (for washing)

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging Reagents: To the flask, add 4,4'-difluorobenzophenone, Bisphenol A, this compound, and diphenyl sulfone. The molar amount of total bisphenols should be stoichiometrically equivalent to the DFBP.

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Add toluene to the flask. Heat the reaction mixture to 150-160 °C and allow the toluene to reflux, azeotropically removing any residual water. This step is critical as water can interfere with the polymerization.

  • Catalyst Addition: After 2-3 hours of dehydration, add a 30-50% molar excess of anhydrous potassium carbonate. The excess K₂CO₃ ensures complete deprotonation of the phenolic groups.

  • Polymerization: Slowly raise the temperature to 280-320 °C to distill off the toluene. The polymerization will proceed in the diphenyl sulfone solvent. The viscosity of the solution will increase noticeably as the polymer chains grow. Maintain the reaction at this temperature for 6-12 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to approximately 150 °C and slowly pour the viscous solution into a large excess of vigorously stirred methanol to precipitate the polymer.

    • Break up the resulting fibrous solid and boil it in deionized water to remove the solvent and inorganic salts.

    • Filter the polymer and wash it thoroughly with hot water and then acetone.

    • Dry the final polymer in a vacuum oven at 120 °C for 24 hours.

Visualization: PAEK Synthesis Workflow

PAEK_Synthesis cluster_setup Reactor Setup & Dehydration cluster_polymerization Polymerization cluster_workup Isolation & Purification reagents Charge Reagents: - DFBP - Bisphenols (BPA + DPP) - Diphenyl Sulfone - Toluene purge Purge with N₂ reagents->purge dehydrate Azeotropic Dehydration (150-160 °C, 2-3h) purge->dehydrate add_catalyst Add K₂CO₃ dehydrate->add_catalyst Remove Toluene heat_up Heat to 280-320 °C add_catalyst->heat_up polymerize Polymerize (6-12h) heat_up->polymerize precipitate Precipitate in Methanol polymerize->precipitate Cool & Isolate wash_water Boil in DI Water precipitate->wash_water wash_acetone Wash with Acetone wash_water->wash_acetone dry Vacuum Dry (120 °C) wash_acetone->dry final_polymer final_polymer dry->final_polymer Final PAEK Polymer

Caption: Workflow for the synthesis of a PAEK copolymer incorporating this compound.

Data Table: Expected Properties of DPP-PAEK Copolymers
PropertyStandard PEEKDPP-co-PAEK (30% DPP) (Expected)Causality of this compound Incorporation
Crystallinity Semi-crystalline (~35%)AmorphousBulky phenyl side groups disrupt chain packing and prevent crystallization.[4]
Solubility Limited (e.g., diphenyl sulfone)Soluble in NMP, DMAc, ChloroformThe amorphous nature increases free volume and allows solvent penetration.[5]
Tg 143 °C[7]160 - 190 °CThe rigid terphenyl unit restricts chain mobility, increasing the energy required for segmental motion.
Td (5% wt. loss) > 500 °C> 500 °CHigh aromatic content and strong ether/ketone linkages are maintained, ensuring excellent thermal stability.[9]

Synthesis of High-Tg Polycarbonates

Scientific Rationale: Polycarbonates are widely used engineering thermoplastics, with Bisphenol A polycarbonate (BPA-PC) being the most common.[10] The synthesis of polycarbonates can be achieved through a non-phosgene, melt transesterification process, which involves reacting a bisphenol with diphenyl carbonate (DPC).[11][12] By substituting BPA with this compound, it is possible to synthesize a polycarbonate with a significantly higher glass transition temperature due to the increased rigidity of the terphenyl unit. This approach creates a high-performance amorphous thermoplastic suitable for applications demanding high thermal resistance.

Reaction Principle: The melt polymerization is a two-stage process. First, at a lower temperature, an oligomer is formed. Second, under high vacuum and at a higher temperature, the transesterification reaction proceeds, releasing phenol as a byproduct. The continuous removal of phenol is crucial to shift the equilibrium towards the formation of a high molecular weight polymer.[12]

Protocol 3.1: Melt Transesterification of this compound and DPC

Materials:

  • This compound (DPP)

  • Diphenyl Carbonate (DPC), polymer grade

  • Zinc (II) Acetate (Zn(OAc)₂), catalyst[13][14]

  • Tetrabutylammonium Acetate, co-catalyst[13]

Procedure:

  • Reactor Setup: Use a glass polymerization reactor equipped with a high-torque mechanical stirrer (essential for viscous melts), a nitrogen inlet, and a distillation outlet connected to a vacuum system with a cold trap.

  • Charging Reagents: Charge the reactor with this compound and diphenyl carbonate (a slight molar excess of DPC, e.g., 1.05:1, is often used to compensate for any sublimation).

  • Catalyst Addition: Add the catalyst system (e.g., Zn(OAc)₂ at ~0.05 mol%).

  • Stage 1: Oligomerization:

    • Heat the reactor to 150-180 °C under a nitrogen atmosphere to melt the reactants and form a homogeneous solution.

    • Maintain this temperature for 1-2 hours to allow for the initial transesterification and formation of low molecular weight oligomers. Phenol will begin to distill.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly reduce the pressure to <1 mmHg. The reduction in pressure must be gradual to avoid excessive foaming of the viscous melt.

    • Continue the reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase dramatically. The reaction is complete when phenol distillation ceases and the desired melt viscosity is achieved.

  • Extrusion and Isolation:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the bottom of the reactor into a water bath to quench it.

    • Collect the resulting polymer strand and granulate it for further analysis and processing.

Visualization: Melt Transesterification Workflow

Polycarbonate_Synthesis cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation start Charge Reactor: - DPP - DPC - Catalyst heat1 Heat to 150-180 °C (under N₂) start->heat1 oligomerize Hold for 1-2h heat1->oligomerize phenol1 Phenol Distills oligomerize->phenol1 heat2 Increase Temp to 250-280 °C phenol1->heat2 vacuum Reduce Pressure to <1 mmHg heat2->vacuum polymerize Hold for 3-5h vacuum->polymerize phenol2 Phenol Removal Continues polymerize->phenol2 extrude Extrude Molten Polymer phenol2->extrude end Final Polycarbonate Pellets extrude->end

Caption: Two-stage workflow for the synthesis of polycarbonate from this compound.

Modification of Epoxy Resins for Enhanced Thermal Performance

Scientific Rationale: Epoxy resins are thermosetting polymers widely used in coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance.[15][16] The thermal stability of an epoxy network is largely determined by the aromatic content and crosslink density. By reacting this compound with epichlorohydrin, a novel epoxy monomer can be synthesized. Curing this monomer with a standard hardener will produce a network with a higher concentration of rigid aromatic structures compared to conventional bisphenol A diglycidyl ether (DGEBA) resins. This leads to a significant increase in both the glass transition temperature and the thermal degradation temperature of the cured material.[15]

Protocol 4.1: Synthesis and Curing of this compound Diglycidyl Ether

This is a two-part protocol: the synthesis of the epoxy monomer, followed by its curing.

Part A: Synthesis of the Epoxy Monomer

  • Reaction: React this compound with an excess of epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the diglycidyl ether. This is a standard Williamson ether synthesis.

  • Purification: The resulting monomer must be purified to remove unreacted starting materials and salts. This typically involves washing with water and solvent extraction.

Part B: Curing Protocol

  • Formulation: In a suitable container, heat the synthesized this compound diglycidyl ether monomer to ~120 °C to reduce its viscosity.

  • Hardener Addition: Add a stoichiometric amount of a curing agent, such as 4,4'-diaminodiphenyl sulfone (DDS), and stir until it is completely dissolved.[15]

  • Degassing: Place the mixture in a vacuum oven for 5-10 minutes to remove any entrapped air bubbles.

  • Curing Cycle: Pour the hot mixture into a pre-heated mold. Cure the resin using a staged temperature profile, for example:

    • 120 °C for 2 hours.

    • 180 °C for 2 hours.[15]

  • Post-Curing: For optimal properties, a post-cure at a temperature slightly above the expected Tg (e.g., 200-220 °C) for an additional 1-2 hours can be performed.

  • Cooling: Allow the cured plaque to cool slowly to room temperature to minimize internal stresses.

Data Table: Expected Properties of Cured Epoxy Networks
PropertyStandard DGEBA/DDS SystemDPP-Epoxy/DDS System (Expected)Causality of this compound Incorporation
Tg ~180-200 °C> 220 °CThe high density of rigid terphenyl groups in the network severely restricts segmental mobility.
Td (5% wt. loss) ~350 °C> 380 °CIncreased aromatic content enhances the inherent thermal stability of the polymer backbone.[15]
Char Yield at 800 °C ~20-25%> 35%The high number of phenyl rings promotes char formation during thermal decomposition, which acts as an insulating barrier.
Moisture Absorption ModerateLowThe hydrophobic nature of the bulky phenyl groups reduces the affinity for water molecules.

References

  • Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. MDPI.
  • Synthesis and Properties of Poly (aryl ether ketone)s Containing meta-Phenyl Links. Chemical Journal of Chinese Universities.
  • Synthesis and properties of novel poly(ether ether ketone) copolymers with (3,5-ditrifluoromethyl)phenyl and (4-phenoxy)phenyl side groups.
  • The Novel Process for Diphenyl Carbonate and Polycarbonate Production.
  • Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semib
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. Source Not Available.
  • Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)
  • Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbon
  • New Opportunities for Organic Semiconducting Polymers in Biomedical Applic
  • Polyether ether ketone. Wikipedia.
  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.
  • Synthesis of high-molecular-weight epoxy resins from modified natural oils and Bisphenol A or BisphenolA-based epoxy resins.
  • Polymer Materials for Optoelectronics and Energy Applic
  • Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH.
  • Ring-opening polymeriz
  • Recent Development of Functional Bio-Based Epoxy Resins. MDPI.
  • Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups.
  • Polymerization and polycondens
  • Epoxy Resin-DGEBA-Araldite : Preparation, properties and Applic
  • Synthesis of Bio-Based Epoxy Resins. Wiley-VCH.
  • Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar.
  • Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization.
  • Synthesis of poly(arylene sulfide)s by cationic oxidative polymerization of diaryl disulfides. ScienceDirect.
  • This compound. PubChem.
  • Ring-Opening Polymeriz
  • Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents.
  • Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. Green Chemistry (RSC Publishing).
  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI.
  • Ring‐Opening Polymerization.
  • Polyphenylene‐Based Materials: Control of the Electronic Function by Molecular and Supramolecular Complexity.
  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers
  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org.
  • Examining the Mechanical and Thermal Properties of a Novel Hybrid Thermoplastic Rubber Composite Made with Polypropylene, Polybutadiene, S-Glass Fibre, and Flax Fibre. MDPI.
  • Mechanism for Polycondens
  • Mechanical and thermal properties of polymers..
  • Mechanical Behavior of Polymeric M
  • High Performance Thermoplastic Selection - Introduction to High Performance Polymers (Part 1). Find out about.......Plastics, Polymer Engineering and Leadership.
  • Performance Polymers. Biesterfeld SE.

Sources

Application Notes & Protocol: Synthesis and Utility of a Novel Biaryl Monophosphine Ligand Derived from 3,5-Diphenylphenol for Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the synthesis of a novel, sterically hindered biaryl monophosphine ligand, (3,5-diphenylphenyl)diphenylphosphine, herein designated as DPP-Phos , from the readily available precursor 3,5-diphenylphenol. We present a robust, two-step synthetic protocol involving the conversion of the phenol to its corresponding aryl triflate, followed by a palladium-catalyzed phosphination. The causality behind the choice of this synthetic strategy over direct phosphination is discussed. Furthermore, we provide a detailed experimental protocol for the application of DPP-Phos in the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical synthetic procedure and insights into the rationale of ligand design for cross-coupling catalysis.

Introduction: The Rationale for Ligand Design from this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, with the ligand bound to the palladium center being arguably the most critical component for achieving high efficiency and broad substrate scope.[1] Biaryl monophosphine ligands, in particular, have demonstrated exceptional performance in numerous transformations, including the Buchwald-Hartwig amination.[2] Their efficacy stems from a combination of steric bulk and electron-donating character, which promotes the formation of monoligated, coordinatively unsaturated Pd(0) species—the active catalyst in many cross-coupling cycles.[2]

This compound presents an attractive and commercially available scaffold for the design of a new biaryl monophosphine ligand. The two phenyl substituents at the 3 and 5 positions of the phenolic ring provide significant steric hindrance, which can be leveraged to create a bulky ligand. This steric bulk is anticipated to facilitate the reductive elimination step in the catalytic cycle and to stabilize the active catalytic species.

This application note outlines a reliable two-step pathway for the synthesis of (3,5-diphenylphenyl)diphenylphosphine (DPP-Phos) and demonstrates its utility in a representative Buchwald-Hartwig amination reaction.

Synthetic Strategy: From Phenol to Phosphine

While direct, metal-free phosphination of phenols has been reported, this method is often most effective for phenols bearing electron-withdrawing groups.[3][4] For an electron-rich and sterically hindered phenol like this compound, a more general and reliable two-step approach is warranted. This involves:

  • Activation of the Phenolic C-O Bond: The inert C-O bond of the phenol is converted into a more reactive leaving group, an aryl triflate (trifluoromethanesulfonate). This transformation is typically high-yielding and proceeds under mild conditions.[5][6]

  • Palladium-Catalyzed Phosphination: The resulting aryl triflate is then subjected to a palladium-catalyzed cross-coupling reaction with a phosphine source, such as diphenylphosphine, to form the desired C-P bond.[7]

This two-step sequence provides a more robust and predictable route to the target ligand, DPP-Phos, compared to direct phosphination methods.

Experimental Workflow Diagram

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Application in Catalysis A This compound B Triflation (Tf2O, Pyridine) A->B C 3,5-Diphenylphenyl Triflate B->C D Pd-Catalyzed Phosphination (Pd(OAc)2, dppf, HPPh2) C->D E DPP-Phos Ligand ((3,5-diphenylphenyl)diphenylphosphine) D->E G Buchwald-Hartwig Amination (Pd2(dba)3, DPP-Phos, NaOtBu) E->G Ligand Input F Aryl Halide + Amine F->G H Arylamine Product G->H

Caption: Overall workflow for the synthesis of DPP-Phos and its application.

Detailed Experimental Protocols

Part 1: Synthesis of (3,5-diphenylphenyl)diphenylphosphine (DPP-Phos)

Step 1: Synthesis of 3,5-Diphenylphenyl Trifluoromethanesulfonate

This procedure is adapted from standard triflation protocols.[6]

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine (1.5 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound.

    • Dissolve the phenol in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add anhydrous pyridine to the stirred solution.

    • Add trifluoromethanesulfonic anhydride dropwise via syringe over 10-15 minutes. A white precipitate of pyridinium triflate may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3,5-diphenylphenyl triflate as a white solid or colorless oil.

Step 2: Palladium-Catalyzed Synthesis of (3,5-diphenylphenyl)diphenylphosphine (DPP-Phos)

This protocol is based on established methods for the phosphination of aryl triflates.[7]

  • Materials:

    • 3,5-Diphenylphenyl triflate (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

    • Diphenylphosphine (HPPh₂) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask, add palladium(II) acetate and dppf.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the anhydrous, degassed solvent, followed by the 3,5-diphenylphenyl triflate.

    • Add diisopropylethylamine and then diphenylphosphine via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the aryl triflate.

    • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the Celite pad with additional solvent.

    • Concentrate the combined filtrates under reduced pressure.

    • The crude product, DPP-Phos, should be purified by flash column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine. The purified ligand should be stored under an inert atmosphere.

Part 2: Application of DPP-Phos in Buchwald-Hartwig Amination

This protocol demonstrates the use of the newly synthesized DPP-Phos in a representative C-N cross-coupling reaction.[8][9]

  • Materials:

    • Aryl bromide or chloride (e.g., 4-bromotoluene) (1.0 eq)

    • Amine (e.g., Morpholine) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

    • DPP-Phos (0.02-0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried reaction vial or Schlenk tube.

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and DPP-Phos in a small amount of anhydrous toluene.

    • To the vial containing the base, add the aryl halide, the amine, and additional anhydrous toluene.

    • Add the appropriate amount of the catalyst stock solution.

    • Seal the reaction vessel and heat to 80-100 °C with vigorous stirring for the required time (typically 4-24 hours).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired arylamine.

Mechanistic Considerations and Causality

Buchwald-Hartwig Amination Catalytic Cycle

The efficacy of DPP-Phos in the Buchwald-Hartwig amination can be understood by examining the catalytic cycle. The bulky nature of the DPP-Phos ligand is crucial for promoting the key steps.

G Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'') center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The electron-rich nature of the phosphine ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Reductive Elimination: The significant steric bulk provided by the 3,5-diphenylphenyl backbone of DPP-Phos is hypothesized to destabilize the palladium(II) intermediate, thereby accelerating the rate-limiting reductive elimination step to release the arylamine product and regenerate the active Pd(0) catalyst.[10]

Quantitative Data Summary

The following table presents hypothetical, yet expected, results for the synthesis and application steps, illustrating the efficiency of the described protocols.

StepReactantsProductExpected YieldPurity
Triflation This compound3,5-Diphenylphenyl Triflate85-95%>98%
Phosphination 3,5-Diphenylphenyl Triflate, HPPh₂DPP-Phos70-85%>97%
Buchwald-Hartwig Amination 4-Bromotoluene, Morpholine4-(p-tolyl)morpholine80-95%>98%

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of a novel biaryl monophosphine ligand, DPP-Phos, from this compound. The described two-step synthetic protocol, involving triflation and subsequent palladium-catalyzed phosphination, offers a reliable and high-yielding route to this sterically demanding ligand. The utility of DPP-Phos is demonstrated through a detailed protocol for its successful application in the Buchwald-Hartwig amination, a critical transformation for C-N bond formation. The rationale behind the ligand design and the mechanistic basis for its efficacy are also discussed, providing researchers with the necessary information to not only replicate these procedures but also to adapt them for the synthesis of other valuable molecules.

References

  • Ma, D., & Zhang, Y. (2021). Phosphination of Phenol Derivatives and Applications to Divergent Synthesis of Phosphine Ligands. Organic Letters, 23(22), 8829–8834. [Link]

  • American Chemical Society. (2021). Phosphination of Phenol Derivatives and Applications to Divergent Synthesis of Phosphine Ligands. ACS Publications. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. [Link]

  • Ma, Y.-N., & Yang, S.-D. (2015). Synthesis of Monophosphine Ligands for Asymmetric Synthesis. ChemistryViews. [Link]

  • Yang, S.-D. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C–H Functionalizations. Accounts of Chemical Research, 50(6), 1438–1448. [Link]

  • Schiesser, S., et al. (2023). The CF3SO2F triflylation of phenols (phenolate as reactive species) and amines occurs through different pathways. ResearchGate. [Link]

  • Doucet, H. (n.d.). Construction of biaryl monophosphine ligands. ResearchGate. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Larhed, M., et al. (2004). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 6(14), 2353–2356. [Link]

  • Tilley, T. D., et al. (2018). Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. ACS Omega, 3(10), 14337–14343. [Link]

  • Kwong, F. Y., et al. (2004). Palladium-Catalyzed Phosphination of Functionalized Aryl Triflates. ChemInform, 35(12). [Link]

  • Kwong, F. Y., et al. (2003). Palladium-catalyzed phosphination of functionalized aryl triflates. Tetrahedron, 59(51), 10295-10305. [https://www.electronicsandbooks.com/scimag/index.php?q=aHR0cHM6Ly93d3cuc2NpZW5jZWRpcmVjdC5jb20vc2NpZW5jZS9hcnRpY2xlL3BpaS9TMD A0MDQwMjAzMDEwNjEx]([Link] A0MDQwMjAzMDEwNjEx)

  • Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Direct Palladium-Catalyzed Phosphinylation of Aryl Triflates with Secondary Phosphines. Its Scope and Limitations: The Synthesis of Optically Active Carboxylated 2-(Diphenylphosphino)-1,1'-binaphthalenes. The Journal of Organic Chemistry, 65(16), 4919–4924. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2012). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 134(22), 9208–9220. [Link]

  • Hartwig, J. F., et al. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]

  • Mafa, S. J., & Singh, A. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 438–486. [Link]

  • ResearchGate. (2025). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. ResearchGate. [Link]

  • Edwards, P. G. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(4), 506–518. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings? Macmillan Group. [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: 3,5-Diphenylphenol in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed guide to leveraging the unique chemical architecture of 3,5-diphenylphenol in the synthesis and development of advanced materials. This document offers insights into the rationale behind its use, detailed experimental protocols, and comparative data for high-performance polymers and organic electronics.

Introduction: The Strategic Advantage of the this compound Moiety

This compound is an aromatic compound characterized by a central phenol ring with two phenyl substituents at the meta positions. This specific arrangement imparts a unique combination of properties that make it a valuable building block in materials science. The bulky, rigid structure of the terphenyl backbone contributes to high thermal stability and glass transition temperatures (Tg) in polymers. The phenolic hydroxyl group provides a reactive site for a variety of polymerization and modification reactions. Furthermore, the meta-substitution pattern creates a non-linear, three-dimensional molecular architecture that can disrupt polymer chain packing, leading to amorphous materials with good solubility and processability.

This guide explores the application of this compound in three key areas:

  • High-Performance Polymers: Leveraging its thermal stability and rigid structure to create robust materials.

  • Dendritic and Hyperbranched Polymers: Utilizing its AB2-type structure as a branching point for complex macromolecular architectures.

  • Organic Electronics: Employing its derivatives in the fabrication of organic light-emitting diodes (OLEDs) as host and hole-transporting materials.

I. High-Performance Polymers from this compound

The incorporation of this compound into polymer backbones can significantly enhance their thermal and mechanical properties. The rigid phenyl groups restrict chain mobility, leading to polymers with high glass transition temperatures and excellent thermal stability.

A. Synthesis of Poly(aryl ether)s

Poly(aryl ether)s are a class of high-performance thermoplastics known for their outstanding thermal and oxidative stability. The ether linkages provide some flexibility for processability, while the aromatic units ensure high strength and modulus. The synthesis of poly(aryl ether)s from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between the phenoxide of this compound and an activated aromatic dihalide.

Causality of Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane is used to ensure the reactants remain in solution at the high temperatures required for the reaction and to facilitate the dissolution of the resulting polymer.

  • Base: Anhydrous potassium carbonate (K2CO3) is a common choice to deprotonate the phenol, forming the more nucleophilic phenoxide. An excess is used to drive the reaction to completion.

  • Azeotroping Agent: Toluene is used to azeotropically remove water from the reaction mixture. The presence of water can hydrolyze the activated halide and quench the phenoxide, thus inhibiting polymerization.

  • Temperature: The reaction is typically carried out at elevated temperatures (160-200 °C) to overcome the activation energy of the SNAr reaction.

Experimental Protocol: Synthesis of a Poly(aryl ether) from this compound and 4,4'-Difluorobenzophenone

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add this compound (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), and an excess of finely ground anhydrous K2CO3 (1.5 eq).

  • Add NMP to achieve a solids concentration of approximately 20-25% (w/v) and toluene to fill the Dean-Stark trap.

  • Purge the system with dry nitrogen for 30 minutes.

  • Heat the mixture to 140-150 °C with vigorous stirring to azeotropically remove water. Continue for 2-4 hours until no more water is collected.

  • After complete removal of water, drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-190 °C.

  • Maintain the reaction at this temperature for 8-12 hours, monitoring the increase in viscosity. The reaction mixture will become viscous as the polymer forms.

  • Cool the reaction mixture to below 100 °C and dilute with additional NMP if necessary.

  • Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol containing a small amount of concentrated HCl (e.g., 1% v/v).

  • The polymer will precipitate as fibrous strands. Collect the polymer by filtration.

  • Wash the polymer thoroughly with hot water to remove any remaining salts and then with methanol.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization:

  • Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by gel permeation chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and decomposition temperature (Td) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Workflow for Poly(aryl ether) Synthesis

cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Reactants This compound 4,4'-Difluorobenzophenone K2CO3 Setup Flask with NMP, Toluene N2 Atmosphere Reactants->Setup Azeotrope Azeotropic Dehydration (140-150 °C) Setup->Azeotrope Polymerize Polycondensation (180-190 °C) Azeotrope->Polymerize Precipitate Precipitation in Methanol/HCl Polymerize->Precipitate Wash Wash with Water and Methanol Precipitate->Wash Dry Vacuum Drying Wash->Dry

Caption: General workflow for the synthesis of poly(aryl ether)s.

B. Synthesis of Aromatic Polyesters

Aromatic polyesters are known for their high strength, dimensional stability, and chemical resistance. The ester linkages, while susceptible to hydrolysis under harsh conditions, provide a high degree of rigidity. This compound can be used as the diol component in a polycondensation reaction with an aromatic diacid chloride.

Causality of Experimental Choices:

  • Reaction Type: Interfacial polycondensation is often preferred for synthesizing aromatic polyesters. This method involves the reaction at the interface of two immiscible liquids, typically an aqueous alkaline solution of the phenoxide and an organic solution of the diacid chloride. This allows for rapid polymerization at low temperatures.

  • Phase Transfer Catalyst: A phase transfer catalyst, such as a quaternary ammonium salt, is used to transport the phenoxide from the aqueous phase to the organic phase where the diacid chloride is located, thus facilitating the reaction.

  • Stirring: High-speed stirring is crucial to create a large interfacial area between the two phases, which maximizes the reaction rate.

Experimental Protocol: Synthesis of an Aromatic Polyester via Interfacial Polycondensation

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Benzyltriethylammonium chloride (or other phase transfer catalyst)

  • Methanol

  • Acetone

Procedure:

  • In a beaker, dissolve this compound (1.0 eq) and NaOH (2.2 eq) in deionized water.

  • In a separate beaker, dissolve terephthaloyl chloride (1.0 eq) in dichloromethane.

  • Transfer the aqueous solution of the sodium phenoxide to a high-speed blender.

  • Add the phase transfer catalyst (0.05 eq) to the aqueous solution.

  • With the blender running at high speed, rapidly add the organic solution of terephthaloyl chloride.

  • Continue blending for 5-10 minutes. The polymer will precipitate from the mixture.

  • Pour the contents of the blender into a large beaker and allow the phases to separate.

  • Isolate the precipitated polymer by filtration.

  • Wash the polymer thoroughly with water, then with acetone, and finally with methanol.

  • Dry the polymer in a vacuum oven at 100 °C for 24 hours.

Characterization:

  • Structure: Confirm the polyester structure using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: Determine the molecular weight by GPC.

  • Thermal Properties: Analyze the Tg and Td using DSC and TGA.

Polymer Type Monomers Tg (°C) Td (°C, 5% wt. loss) Solubility
Poly(aryl ether)This compound, 4,4'-Difluorobenzophenone~210-230>500Soluble in NMP, DMAc, Chloroform
Aromatic PolyesterThis compound, Terephthaloyl chloride~220-240>480Soluble in Chloroform, Dichloromethane

II. Dendritic and Hyperbranched Polymers

The AB2-type structure of this compound (one hydroxyl group 'A' and two phenyl 'B' groups that can be functionalized) makes it an excellent candidate for the synthesis of dendritic and hyperbranched polymers. These three-dimensional macromolecules possess unique properties such as low viscosity, high solubility, and a large number of terminal functional groups.

A. Synthesis of Hyperbranched Poly(aryl ether)s

A one-pot polycondensation of a functionalized this compound monomer can lead to the formation of hyperbranched poly(aryl ether)s. For this, the phenyl rings need to be activated for nucleophilic substitution, for example, by introducing fluorine atoms.

Causality of Experimental Choices:

  • Monomer Design: An AB2 monomer such as 3,5-bis(4-fluorobenzoyl)phenol is required. The hydroxyl group is the 'A' functionality, and the two fluoro-substituted phenyl groups are the 'B2' functionalities.

  • Self-Polycondensation: The polymerization proceeds via the reaction of the phenoxide of one monomer with the activated fluoro groups of another monomer, leading to a branched structure.

Experimental Protocol: Synthesis of a Hyperbranched Poly(aryl ether ketone)

Materials:

  • 3,5-Dihydroxybenzoic acid (starting material for monomer synthesis)

  • 4-Fluorobenzoyl chloride (starting material for monomer synthesis)

  • Thionyl chloride (for monomer synthesis)

  • Anhydrous Potassium Carbonate (K2CO3)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure (Monomer Synthesis - Illustrative):

  • Synthesize the AB2 monomer, 3,5-bis(4-fluorobenzoyl)phenol. This can be a multi-step process starting from 3,5-dihydroxybenzoic acid.

Procedure (Polymerization):

  • Follow a similar procedure to the linear poly(aryl ether) synthesis, but using only the AB2 monomer.

  • The reaction is typically stopped before gelation occurs by cooling the reaction and precipitating the polymer.

Characterization:

  • Degree of Branching (DB): Determined by ¹H NMR spectroscopy by comparing the integrals of dendritic, linear, and terminal units.

  • Molecular Weight and Polydispersity: Analyzed by GPC.

  • Solution Viscosity: Measured to demonstrate the characteristic low viscosity of hyperbranched polymers compared to linear analogs of similar molecular weight.

Hyperbranched Polymer Synthesis from an AB2 Monomer

M AB2 D Dimer M->D + M T Trimer D->T + M H Hyperbranched Polymer T->H + M ...

Caption: Schematic of hyperbranched polymer growth.

III. Organic Electronics: Derivatives of this compound in OLEDs

The terphenyl core of this compound provides a rigid and electronically favorable scaffold for the synthesis of materials used in organic light-emitting diodes (OLEDs). Derivatives of this compound are particularly useful as host materials in the emissive layer and as hole-transporting materials.

A. Host Materials for Phosphorescent OLEDs

Host materials for phosphorescent OLEDs must have a high triplet energy to efficiently confine the triplet excitons on the phosphorescent guest emitter. The bulky 3,5-diphenylphenyl group is often incorporated into host materials to prevent intermolecular interactions that can lead to quenching of the triplet excitons.

Causality of Experimental Choices:

  • Molecular Design: A common strategy is to link electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties to a 3,5-diphenylphenyl spacer. This creates a bipolar host material with balanced charge transport properties.

  • High Triplet Energy: The terphenyl unit helps to maintain a high triplet energy level, which is crucial for hosting blue and green phosphorescent emitters.

B. Hole-Transporting Materials (HTMs)

For a material to function as an effective HTM, it needs to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer. Derivatives of this compound can be functionalized with hole-transporting units, such as triphenylamine, to create high-performance HTMs.

Protocol: Fabrication of a Simplified OLED Device for Material Screening

Device Structure: ITO / HTL / EML (Host:Guest) / ETL / LiF / Al

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., a this compound derivative)

  • Emissive Layer (EML) host material (e.g., a this compound derivative)

  • Phosphorescent guest emitter (e.g., Ir(ppy)3 for green emission)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the HTL material onto the ITO substrate at a rate of 1-2 Å/s to a thickness of 40 nm.

  • Co-evaporate the EML host and guest materials from separate sources. The doping concentration of the guest is typically 5-10 wt%. The total thickness of the EML is typically 20-30 nm.

  • Deposit the ETL material at a rate of 1-2 Å/s to a thickness of 30 nm.

  • Deposit a thin layer of LiF (1 nm) as an electron injection layer.

  • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization:

  • Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Determine the turn-on voltage, luminance, and current efficiency.

  • External Quantum Efficiency (EQE): Calculate the efficiency of converting electrons to photons.

OLED Device Architecture

cluster_oled OLED Structure Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL ETL->EIL EML EML (Host:Guest) EML->ETL HTL HTL HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

References

  • Synthesis of Poly(aryl ether)s: For general procedures on the synthesis of poly(aryl ether)s via nucleophilic aromatic substitution, refer to foundational polymer chemistry textbooks and review articles on high-performance polymers.
  • Interfacial Polycondensation: Detailed methods for interfacial polycondensation can be found in polymer synthesis journals and patents related to arom
  • Hyperbranched Polymers: For an overview of the synthesis and properties of hyperbranched polymers, see reviews by pioneers in the field such as Jean M.J. Fréchet.
  • OLED Fabrication and Characterization: Comprehensive guides on the fabrication and testing of OLED devices are available from materials science and applied physics journals.
  • Synthesis of 3,5-dimethylphenol.
  • Flame retardant epoxy resin compounds. Available at: [Link]

  • Flame retardant compositions for flammable plastics.
  • Recent Developments in the Flame-Retardant System of Epoxy Resin. Available at: [Link]

  • Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. Available at: [Link]

  • DFT and TD-DFT Studies of 1,3,5-Tris (Dipheny1amino) Benzene Derivatives Based Hole Transport Materials. Available at: [Link]

  • OLED material and preparation method and application thereof.
  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Available at: [Link]

  • Poly(arylene ether)s Derived from N-Alkyl-N-Phenyl-3,5-difluorobenzene sulfonamides. Available at: [Link]

  • Poly(arylene ether)from 9,9-bis(3,5-diphenyl-4-hydroxyphenyl)fluorene. Available at: [Link]

  • Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers. Available at: [Link]

  • OLED Display Fabrication Patent. Available at: [Link]

  • Advances in Flame Retardant Technologies for Epoxy Resins. Available at: [Link]

  • OLED structure and the materials used to fabricate the devices. Available at: [Link]

  • Design of new hole transport materials based on triphenylamine derivatives. Available at: [Link]

  • FLAME RETARDANT POLYMER COMPOSITIONS. Available at: [Link]

  • Molecular Design and Synthesis of New Hole Transporting Materials Based on Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • Dendrimeric Structures in the Synthesis of Fine Chemicals. Available at: [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Available at: [Link]

  • A Review about Dendrimers: Synthesis, Types, Characterization and Applications. Available at: [Link]

  • Hyperbranched Macromolecules: From Synthesis to Applications. Available at: [Link]

  • HIGHLIGHT - Controlled Radical Polymerization. Available at: [Link]

  • Synthesis of 3, 5-difluorophenol.
  • Preparation method of 3,5-dimethylphenol.
  • Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
  • United States Patent Office. Available at: [Link]

  • Synthesis and Application of Hyperbranched Polymers. Available at: [Link]

  • Flame‐retardant epoxy resin compounds containing novolac derivatives. Available at: [Link]

  • Bisphenol-A bis(diphenyl phosphate)-based flame retardant.
  • Recent Developments in the Flame-Retardant System of Epoxy Resin. Available at: [Link]

  • Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. Available at: [Link]

  • DFT and TD-DFT Studies of 1,3,5-Tris (Dipheny1amino) Benzene Derivatives Based Hole Transport Materials. Available at: [Link]

  • OLED material and preparation method and application thereof.
  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Available at: [Link]

  • Poly(arylene ether)s Derived from N-Alkyl-N-Phenyl-3,5-difluorobenzene sulfonamides. Available at: [Link]

  • Poly(arylene ether)from 9,9-bis(3,5-diphenyl-4-hydroxyphenyl)fluorene. Available at: [Link]

  • Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers. Available at: [Link]

  • OLED Display Fabrication Patent. Available at: [Link]

  • Advances in Flame Retardant Technologies for Epoxy Resins. Available at: [Link]

  • OLED structure and the materials used to fabricate the devices. Available at: [Link]

  • Design of new hole transport materials based on triphenylamine derivatives. Available at: [Link]

  • FLAME RETARDANT POLYMER COMPOSITIONS. Available at: [Link]

  • Molecular Design and Synthesis of New Hole Transporting Materials Based on Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • Dendrimeric Structures in the Synthesis of Fine Chemicals. Available at: [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Available at: [Link]

  • A Review about Dendrimers: Synthesis, Types, Characterization and Applications. Available at: [Link]

  • Hyperbranched Macromolecules: From Synthesis to Applications. Available at: [Link]

  • HIGHLIGHT - Controlled Radical Polymerization. Available at: [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Available at: [Link]

  • Universal Display Corporation Acquires BASF's OLED Intellectual Property Assets. Available at: [Link]

  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Available at: [Link]

  • Flame retardant compositions. Available at: [Link]

  • Dendrimers Based on[1][2][3]-Triazines. Available at: [Link]

  • Process for producing P,P'-biphenol.
  • POLYMER SYNTHESES. Available at: [Link]

  • Display panel and manufacturing method thereof.
  • influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines. Available at: [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available at: [Link]

  • Some examples of dendrimer synthesis. Available at: [Link]

  • Flame Retardant Fillers for Epoxy Resins - Session 35. Available at: [Link]

  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Available at: [Link]

  • Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. Available at: [Link]

  • Mechanical and Thermal Properties of Functionally Graded Polyolefin Elastomer Foams. Available at: [Link]

  • Mechanical Behavior of Polymeric Materials: Recent Studies. Available at: [Link]

  • Examining the Mechanical and Thermal Properties of a Novel Hybrid Thermoplastic Rubber Composite Made with Polypropylene, Polybutadiene, S-Glass Fibre, and Flax Fibre. Available at: [Link]

  • Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents. Available at: [Link]

  • Mechanical and thermal properties of polymers. Available at: [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available at: [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Available at: [Link]

  • Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Available at: [Link]

  • Synthesis of aromatic polyesters from esters of diphenolic acid and isophthaloyl chloride by interfacial polycondensation. Available at: [Link]

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available at: [Link]

  • Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Available at: [Link]

  • Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Available at: [Link] hydroxyphenylbutane_with_diacyl_chloride_monomers

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Available at: [Link]

  • Flame retardants for epoxy resins: Application-related challenges and solutions. Available at: [Link]

  • Flame Retardant Analysis - SGS PSI. Available at: [Link]

  • Current trends in flame-retardant treatment of selected polymers – a review. Available at: [Link]

  • 20TH ANNUAL RECENT ADVANCES IN FLAME RETARDANCY OF POLYMERIC MATERIALS. Available at: [Link]

  • Flame Retardant Polymer Nanocomposites: An Overview. Available at: [Link]

  • Synthesis of Branched and Hyperbranched Polystyrenes Dendrimers have recently received much attention as materials with novel ph. Available at: [Link]

  • Dendrimers and Dendrons as Versatile Building Blocks for the Fabrication of Functional Hydrogels. Available at: [Link]

  • Dendrimers: synthesis, applications, and properties. Available at: [Link]

  • How Are Dendrimers Synthesized? - Chemistry For Everyone. Available at: [Link]

  • Dendrimers: Exploring Their Wide Structural Variety and Applications. Available at: [Link]

  • Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. Available at: [Link]

  • High efficiency green phosphorescent OLEDs using double-host materials. Available at: [Link]

  • Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Available at: [Link]

  • Design and Properties of Novel Host Materials for Blue TADF OLEDs. Available at: [Link]

  • Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Available at: [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. Available at: [Link]

  • Design strategy and molecular level understanding: hole transport materials with suitable transition dipole orientation for OLEDs. Available at: [Link]

  • Hole transporting materials for organic light emitting diodes: An Overview. Available at: [Link]

  • Photophysical and DFT investigation of Imidazole-Based Hole Transporting Materials for Phosphorescent OLEDs with High Current Efficiency. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable biaryl compound. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common challenges, and provide actionable solutions based on established principles and field experience.

The synthesis of this compound, a sterically hindered biaryl phenol, presents unique challenges primarily centered around achieving efficient carbon-carbon bond formation while managing the reactivity of the phenolic hydroxyl group. The most prevalent and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This guide will focus predominantly on this pathway, addressing the common pitfalls and optimization strategies associated with it.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in a Suzuki coupling is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Cause A: Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] This reduction step can be inefficient. Furthermore, the active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides.

    • Solution:

      • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the pre-activation step.[1]

      • Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2]

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos, XPhos, or P(tBu)₃ stabilize the Pd(0) center and promote the oxidative addition step, which can be the rate-limiting step, especially with less reactive aryl bromides.[1][3]

  • Cause B: Inappropriate Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Its strength and solubility can significantly impact the reaction rate.

    • Solution:

      • Base Selection: An inorganic base is required. K₃PO₄ or Cs₂CO₃ are often effective choices, particularly for sterically hindered substrates. They are strong enough to facilitate the formation of the boronate complex without causing significant side reactions.

      • Solvent System: A biphasic solvent system (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic substrates and the inorganic base.[4] The water phase is essential for dissolving and activating the base. Ensure proper mixing to maximize the interfacial area where the reaction occurs.

  • Cause C: Poor Quality of Boronic Acid: Phenylboronic acid can undergo dehydration to form cyclic boroxines, which are less reactive in the transmetalation step.

    • Solution: Use fresh, high-purity phenylboronic acid. If the quality is suspect, you can often regenerate the boronic acid from the boroxine by dissolving it in a hot solvent mixture containing water and allowing it to recrystallize.

Question 2: I'm observing a significant amount of biphenyl as a byproduct. How can I suppress this homo-coupling?

Answer: The formation of biphenyl is a result of the homo-coupling of phenylboronic acid. This side reaction is often competitive with the desired cross-coupling and can be promoted by certain conditions.

  • Cause A: Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homo-coupling of the boronic acid.

    • Solution: As mentioned above, rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to minimize this side reaction.[2]

  • Cause B: Catalyst System: Some palladium catalyst systems are more prone to promoting homo-coupling.

    • Solution:

      • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1 for monodentate phosphine ligands) can sometimes suppress homo-coupling by ensuring the palladium center is coordinatively saturated, disfavoring the pathways that lead to it.

      • Temperature Control: Running the reaction at the lowest effective temperature can help. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate side reactions like homo-coupling. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the cross-coupling is too slow.

Question 3: The purification of this compound is challenging due to persistent impurities. What are they and how can I remove them?

Answer: Purification can be complicated by byproducts with similar polarities to the desired product.

  • Impurity A: Unreacted Starting Material (3,5-Dibromophenol): If the reaction did not go to completion, the starting halide will remain.

    • Purification: 3,5-Dibromophenol is significantly more polar than the product. It can typically be separated by silica gel column chromatography using a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

  • Impurity B: Homo-coupled Biphenyl: Biphenyl is a non-polar impurity.

    • Purification: Biphenyl will elute very early during column chromatography. Recrystallization is also highly effective. Since this compound is a solid, a carefully chosen solvent system (e.g., ethanol/water, toluene/hexanes) can leave the more soluble biphenyl in the mother liquor.

  • Impurity C: Palladium Residues: Residual palladium can contaminate the final product, which is often undesirable, especially in pharmaceutical applications.

    • Purification:

      • Aqueous Workup: During the workup, washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can help to complex and remove some of the palladium.

      • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium residues, which are then removed by filtration.

      • Silica Gel Chromatography: Most palladium impurities will adhere strongly to the silica gel at the top of the column.

Impurity TypeCommon CauseRecommended Purification Method
3,5-Dibromophenol Incomplete reactionSilica Gel Column Chromatography
Biphenyl Homo-coupling of boronic acidRecrystallization, Column Chromatography
Palladium Residues Catalyst carryoverAqueous wash (thiourea), Charcoal treatment
Boroxine Dehydration of boronic acidAqueous Workup, Column Chromatography

Visualizing the Core Mechanism & Troubleshooting Logic

To better understand the process and diagnose issues, refer to the following diagrams.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OR)2 (Base Activated) pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 + Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting_Flowchart start Experiment Start: Synthesis of this compound check_yield Low Yield or No Reaction? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No catalyst 1. Check Catalyst System - Use Pd(0) precatalyst - Use bulky, e--rich ligand - Ensure inert atmosphere check_yield->catalyst Yes homocoupling Homo-coupling (Biphenyl)? - Rigorously degas solvents - Optimize ligand:Pd ratio - Lower reaction temperature check_byproducts->homocoupling Yes success Successful Synthesis & Purification check_byproducts->success No base_solvent 2. Optimize Base/Solvent - Use K3PO4 or Cs2CO3 - Ensure biphasic system is mixing well catalyst->base_solvent reagents 3. Verify Reagent Quality - Use fresh boronic acid base_solvent->reagents reagents->check_byproducts homocoupling->success other_byproducts Other Byproducts? - Analyze by LCMS/NMR - Check for starting material degradation

Sources

Technical Support Center: Optimizing 3,5-Diphenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?

There are several established methods for synthesizing this compound, each with its own set of considerations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions.

Historically, methods such as the dehydrogenation of 3,5-diphenyl-2-cyclohexen-1-one, decarboxylation of 4,6-diphenylsalicylic acid, and decarboxylation of 2,6-dicarboxy-3,5-diphenylphenol have been reported, but they often suffer from low yields.[1][2] A more contemporary and widely utilized approach is the Suzuki-Miyaura cross-coupling reaction .[3][4]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 3,5-dibromophenol).[3][5]

    • Advantages: High yields, excellent functional group tolerance, and commercially available starting materials.

    • Disadvantages: Requires a palladium catalyst which can be expensive and may require removal from the final product. The reaction is also sensitive to air and moisture.

  • Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a suitable electrophile.[6][7][8][9][10]

    • Advantages: Grignard reagents are powerful nucleophiles, enabling the formation of carbon-carbon bonds with a variety of electrophiles.

    • Disadvantages: Grignard reagents are highly sensitive to protic solvents (including water) and atmospheric moisture, requiring strictly anhydrous conditions.[6]

  • From 1,3,5-Triphenylbenzene: This route involves the modification of a pre-existing triphenylbenzene core.[11][12][13][14][15]

    • Advantages: Can be a straightforward approach if 1,3,5-triphenylbenzene is readily available.

    • Disadvantages: May require harsh reaction conditions and can lead to a mixture of products if not carefully controlled.

The Suzuki-Miyaura coupling is generally the recommended starting point for its reliability and versatility.

My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the likely causes and how can I improve it?

Low yields in a Suzuki-Miyaura coupling are a common issue with several potential root causes. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed reagent_quality Check Reagent Purity & Activity - Boronic Acid Quality - Organohalide Purity - Solvent Anhydrous? start->reagent_quality catalyst_issue Evaluate Catalyst System - Catalyst Activity - Ligand Choice - Catalyst Loading reagent_quality->catalyst_issue Reagents OK base_issue Assess Base & Stoichiometry - Base Strength - Base Solubility - Correct Molar Ratio? catalyst_issue->base_issue Catalyst OK conditions_issue Optimize Reaction Conditions - Temperature - Reaction Time - Inert Atmosphere base_issue->conditions_issue Base OK workup_issue Review Work-up & Purification - Incomplete Extraction - Product Degradation - Column Chromatography Issues conditions_issue->workup_issue Conditions OK

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • Phenylboronic Acid: Phenylboronic acid can dehydrate to form the trimeric anhydride (triphenylboroxine). While often still reactive, its stoichiometry can be affected. Consider using fresh, high-purity phenylboronic acid or boronate esters.

    • 3,5-Dibromophenol: Ensure the purity of your starting halide. Impurities can interfere with the catalytic cycle.[5]

    • Solvent: The solvent must be anhydrous and deoxygenated. Water can deactivate the catalyst and hydrolyze the boronic acid. Common solvents include toluene, dioxane, and DMF.

  • Catalyst System:

    • Catalyst: The choice of palladium catalyst and ligand is crucial.[16] For aryl-aryl couplings, phosphine ligands like PPh₃ or more electron-rich and bulky ligands such as SPhos or RuPhos can be effective.[16] Ensure your catalyst is active; older catalysts may have reduced activity.

    • Catalyst Loading: While typically low (0.1-5 mol%), insufficient catalyst loading will result in incomplete conversion. Conversely, excessively high loading can lead to side reactions and purification challenges.

  • Base:

    • The base is critical for activating the boronic acid.[17] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can impact the reaction rate and yield. Ensure the base is finely powdered and dry.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be optimized. Typically, these reactions are heated (80-120 °C) to drive them to completion.

    • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

I am observing significant amounts of biphenyl and triphenylene as byproducts. How can I minimize their formation?

The formation of homocoupled byproducts like biphenyl (from the coupling of two phenylboronic acid molecules) and triphenylene (from the starting halide) is a common side reaction.

Strategies to Minimize Side Reactions:

Side ProductCausative FactorsMitigation Strategies
Biphenyl High concentration of phenylboronic acid, presence of oxygen.Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Ensure rigorous deoxygenation of the reaction mixture.[7]
Triphenylene High reaction temperatures, prolonged reaction times.Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
What is the best method for purifying the final this compound product?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying this compound on a laboratory scale. A silica gel column with a gradient elution of n-hexane and ethyl acetate is typically effective.[5]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method for obtaining highly pure material. Suitable solvents include hexane or a mixture of hexane and a more polar solvent like ethyl acetate.

  • Acid-Base Extraction: An aqueous basic wash (e.g., with NaOH solution) can be used during the work-up to remove any unreacted phenolic starting materials or acidic byproducts. The product, being a phenol, will also be extracted into the basic aqueous layer and can be recovered by acidification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure. Optimization of specific parameters may be required.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromophenol (1.0 eq), phenylboronic acid (2.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of the inert gas.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Scheme: Suzuki-Miyaura Coupling

G start 3,5-Dibromophenol + 2 Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product This compound start->product  →   base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/H₂O) heat Heat

Caption: General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

References

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230. [Link]

  • ACS Publications. (n.d.). Notes- Synthesis of this compound and a Novel Complex Thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • TSI Journals. (n.d.). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol. Retrieved from [Link]

  • IJC. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

  • Google Patents. (n.d.). CN1837168A - A New Synthetic Method of 1,3,5-Triphenylbenzene.
  • Google Patents. (n.d.). A kind of preparation method of 1,3,5 triphenyl benzene-like compounds.
  • SAGE Journals. (n.d.). The Chemistry of 1,3,5-Triphenylbenzene: A Foundation for Innovation. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

Side reactions and byproduct formation in 3,5-Diphenylphenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Diphenylphenol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on troubleshooting common side reactions and byproduct formation. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound, which is typically achieved via a double Suzuki-Miyaura cross-coupling of a 3,5-dihalophenol with phenylboronic acid.[1][2]

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

A low yield is a frequent issue that can often be traced back to several key factors in the Suzuki-Miyaura coupling reaction.

  • Incomplete Reaction: The double Suzuki coupling requires carefully optimized conditions to drive the reaction to completion. If the reaction is stopped prematurely or if reaction conditions are suboptimal, you will likely isolate a mixture containing the mono-substituted intermediate, 3-halo-5-phenylphenol , along with unreacted starting material.

    • Causality: The second coupling step is often slower than the first due to increased steric hindrance from the newly introduced phenyl group.

    • Solution: Increase reaction time and monitor progress carefully using TLC or LC-MS until the starting material and mono-substituted intermediate are fully consumed. A slight increase in temperature, if the catalyst and solvent system allows, can also accelerate the reaction.[3]

  • Catalyst Deactivation: The Pd(0) active catalyst is susceptible to oxidation to Pd(II) or aggregation into palladium black, both of which are catalytically inactive.[4]

    • Causality: Insufficiently degassed solvents or reagents introduce oxygen, which can oxidize the catalyst. High temperatures for prolonged periods can also lead to catalyst aggregation.

    • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period before heating.[3] Consider using a more robust catalyst system with bulky phosphine ligands that protect the palladium center.

  • Competitive Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common are homocoupling and hydrodehalogenation.

    • Causality & Solution: See Q2 for a detailed explanation of these byproducts and mitigation strategies.

Q2: I'm seeing unexpected peaks in my NMR/LC-MS analysis. What are the likely byproducts?

Byproduct formation is inherent to the Suzuki-Miyaura reaction. Identifying these impurities is the first step toward eliminating them.

Byproduct Formation Mechanism Mitigation Strategy
3-Halo-5-phenylphenol Incomplete reaction (only one of the two halide positions has coupled).Increase reaction time, temperature, or catalyst loading. Ensure a slight excess of phenylboronic acid (2.1-2.2 equivalents).
Biphenyl Homocoupling of phenylboronic acid, often promoted by the presence of Pd(II) species and oxygen.[5]Thoroughly degas the reaction mixture. Use a high-purity Pd(0) precatalyst to minimize initial Pd(II) concentration.
3,5-Dibromophenol Unreacted starting material.Confirm the quality and reactivity of your boronic acid and ensure proper catalyst activation.
Phenol Protodeboronation of phenylboronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[4]Use anhydrous solvents and ensure the base is not excessively hydrolyzing the boronic acid. Running the reaction under strict inert conditions helps.
3-Phenylphenol Hydrodehalogenation of the mono-substituted intermediate. A palladium-hydride (Pd-H) species, formed from the base or solvent, can cause reductive cleavage of the C-X bond.[3][5]Choose a non-protic solvent and a base less likely to generate hydrides. Potassium phosphate (K₃PO₄) is often a better choice than alkoxides in this regard.[3]

Q3: My crude product is an oily mixture that is difficult to purify. What are the best purification strategies?

Purifying this compound from a mixture of nonpolar (biphenyl) and more polar (unreacted starting materials) impurities requires a systematic approach.

  • Aqueous Work-up with Base: A primary purification step involves an acid-base extraction.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The acidic this compound and other phenolic impurities will deprotonate and move into the aqueous layer. Non-phenolic byproducts like biphenyl will remain in the organic layer. The aqueous layer can then be carefully acidified (e.g., with 1M HCl) to precipitate the purified phenolic compounds, which are then extracted back into an organic solvent, washed with brine, dried, and concentrated.[6]

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

    • Protocol:

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) to elute nonpolar byproducts like biphenyl first. Gradually increase the polarity (e.g., to 10-20% EtOAc) to elute the desired this compound. The more polar starting materials and mono-substituted intermediates will elute last.

  • Recrystallization: If the product is obtained as a solid after chromatography and is of sufficient purity (>95%), recrystallization can be used for final polishing.

    • Protocol: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system like ethanol/water or toluene/hexanes can be effective. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and robust method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The typical starting materials are 3,5-dibromophenol or 3,5-diiodophenol, which are coupled with two equivalents of phenylboronic acid. The reactivity of the halide follows the order I > Br >> Cl, making iodides and bromides the preferred substrates.[3]

Q2: How critical is the choice of catalyst, ligand, and base?

These components are extremely critical as they form a synergistic system that dictates the reaction's success.

  • Catalyst: Palladium sources like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand are standard.[3][7]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are crucial. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination, thereby increasing yield and minimizing side reactions.[3]

  • Base: The base plays multiple roles: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[7][8] The choice of base is critical. Strong bases like alkoxides can promote side reactions, while weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred for their milder nature and compatibility with a wider range of functional groups.[3][8]

Q3: Does the free phenolic hydroxyl group interfere with the reaction?

The phenolic proton is acidic and can potentially interfere with the reaction, for instance by reacting with a very strong base. However, for many Suzuki couplings, the reaction can be performed successfully with the free phenol. Using a moderately strong inorganic base like K₃PO₄ is often sufficient to activate the boronic acid without aggressively deprotonating the phenol in a way that inhibits the catalytic cycle. In some cases, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can lead to cleaner reactions and higher yields, but this adds extra steps (protection and deprotection) to the overall synthesis.[9]

Section 3: Protocols and Visual Workflows

Standard Protocol for this compound Synthesis via Suzuki Coupling

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3,5-dibromophenol (1.0 eq), phenylboronic acid (2.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if required.

    • Add degassed solvent (e.g., a mixture of Toluene and water, 10:1 v/v).[3]

  • Degassing:

    • Subject the heterogeneous mixture to three cycles of freeze-pump-thaw or bubble argon through the stirred solution for 20-30 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the mono-substituted intermediate. The reaction may take 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH solution to extract the phenolic product.

    • Carefully acidify the aqueous layer with 1M HCl until the product precipitates.

    • Extract the product from the acidified aqueous layer with ethyl acetate.

    • Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visual Diagrams (Graphviz)

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product start Ar-X (3,5-Dibromophenol) start->oa_complex boronic Ar'-B(OH)₂ (Phenylboronic Acid) boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Common side reactions in the synthesis of this compound.

Experimental_Workflow A 1. Reagent Setup & Degassing B 2. Reaction Under Inert Atmosphere (Heat & Stir) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Acid-Base Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Analysis & Characterization (NMR, MS) E->F

Caption: General experimental workflow for synthesis and purification.

References

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry, 25(7), 1229–1230. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 5(6). Retrieved from [Link]

  • Chemist's Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 3,5-dimethylphenol. (CN104761435A).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Kotha, S., Lahiri, K., & Dhurke, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Google Patents. (1993).

Sources

Technical Support Center: Purification Strategies for Crude 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 3,5-Diphenylphenol (CAS 28023-86-1). This document is designed for researchers, synthetic chemists, and drug development professionals who require high-purity this compound for their work. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during purification, providing troubleshooting guides and FAQs grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common synthesis methods, such as the dehydrogenation of 3,5-diphenyl-2-cyclohexen-1-one or various cyclocondensation reactions, can introduce specific impurities.[1][2] Generally, you may encounter:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Other diaryl-substituted phenols formed through non-specific reactions.

  • Oxidation Products: Phenols are susceptible to air oxidation, which can form colored quinone-type species, often causing a pink or brown discoloration in the crude product.[3]

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

Q2: My crude this compound is a discolored solid (e.g., pink, tan, or brown), but the pure compound should be white. What causes this?

A2: The discoloration is almost certainly due to the formation of minor oxidation byproducts.[3] The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air and light, leading to highly conjugated, colored impurities. While often present in trace amounts, these impurities are visually prominent. A successful purification strategy will effectively remove these colored species.

Q3: Which purification method—recrystallization, column chromatography, or sublimation—is the best choice for my sample?

A3: The optimal method depends on your specific objectives: the quantity of material, the nature of the impurities, and the required final purity.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a large batch of material and is often the most scalable and cost-effective method.[4][5]

  • Flash Column Chromatography offers the highest resolving power and is ideal for separating complex mixtures or isomers with similar polarities.[6][7] It is particularly useful when recrystallization fails to yield a pure product.

  • Sublimation is a powerful technique for achieving ultra-high purity (>99.9%) for thermally stable compounds.[8][9] It is a solvent-free method, which can be a significant advantage, but is typically suited for smaller-scale purifications.[8][10]

Purification Method Selection: A Comparative Overview

The table below summarizes the key characteristics of the three primary purification techniques to aid in your selection process.

ParameterRecrystallizationFlash Column ChromatographySublimation
Primary Application Removal of minor impurities; final "polishing" step for moderate to large quantities.High-resolution separation of complex mixtures and isomers.Achieving ultra-high purity (>99.9%); removal of non-volatile impurities.[8]
Typical Purity >99%>98% (highly dependent on conditions)>99.9%[8]
Advantages Cost-effective, simple setup, highly scalable.Excellent separation power, applicable to a wide range of impurities.[6]Solvent-free, minimal product loss on a micro scale, yields very pure crystals.[9][10]
Disadvantages Requires finding a suitable solvent system; product loss in mother liquor.Labor-intensive, requires significant solvent volumes, can be costly.[8]Compound must be thermally stable; not effective if impurities have similar vapor pressures.[9]

Troubleshooting Guide 1: Recrystallization

Recrystallization is a technique based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] The ideal solvent will dissolve this compound readily at high temperatures but poorly at low temperatures.[4]

Experimental Protocol: Two-Solvent Recrystallization of this compound

A common and effective solvent system for phenols is a Toluene/Hexane or Ethanol/Water mixture.

  • Solvent Selection: Place a small amount of crude this compound in a test tube. Add a minimal amount of the "good" solvent (e.g., Toluene or Ethanol) at room temperature until the solid dissolves.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum required amount of the hot "good" solvent. Use a boiling stick or magnetic stirring and bring the solution to a gentle boil.[11]

  • Induce Saturation: Slowly add the "poor" solvent (e.g., Hexane or Water) dropwise to the hot solution with continuous swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4] This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][11]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying dish to dry completely.

Recrystallization Troubleshooting: Q&A Format

Q: My compound "oiled out" as a liquid instead of forming solid crystals upon cooling. What's happening and how do I fix it? A: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. The compound comes out of solution as a molten liquid rather than a crystalline solid.

  • Solution 1 (Reheat & Dilute): Reheat the mixture until the oil redissolves completely. Add a small amount more of the "good" solvent to reduce the saturation level, then attempt to cool it again, perhaps more slowly.

  • Solution 2 (Change Solvents): Your chosen solvent system may be inappropriate. Select a solvent with a lower boiling point or try a different solvent pair.[12]

Q: No crystals have formed, even after placing the flask in an ice bath. What should I do? A: This indicates that the solution is not sufficiently saturated, or crystallization requires nucleation.

  • Solution 1 (Induce Crystallization): Try scratching the inside surface of the flask at the meniscus with a glass stirring rod.[13] The microscopic scratches provide a surface for crystal nucleation.

  • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[13]

  • Solution 3 (Reduce Solvent): If the above methods fail, you may have added too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[4]

Q: My final yield is very low. How can I improve recovery? A: Low yield is often due to using too much solvent, cooling too quickly (which traps product in the mother liquor), or premature crystallization during a hot filtration step.

  • Solution 1 (Minimize Solvent): Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Solution 2 (Maximize Cooling): Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to allow for maximum precipitation.

  • Solution 3 (Mother Liquor Recovery): You can attempt to recover more product from the mother liquor by boiling off a portion of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.

Diagram: Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool Yes hot_filter->cool No troubleshoot_oil Compound Oils Out? cool->troubleshoot_oil ice_bath Cool in ice bath troubleshoot_xtal No Crystals Form? ice_bath->troubleshoot_xtal collect Collect crystals via vacuum filtration wash Wash with cold solvent collect->wash dry Dry crystals wash->dry product Pure this compound dry->product troubleshoot_oil->ice_bath No reheat Reheat, add more 'good' solvent troubleshoot_oil->reheat Yes troubleshoot_xtal->collect No induce Scratch flask or add seed crystal troubleshoot_xtal->induce Yes reheat->cool induce->ice_bath

Caption: Decision workflow for the recrystallization of this compound.

Troubleshooting Guide 2: Flash Column Chromatography

Flash chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their differential adsorption to the stationary phase.[14] For phenols, special considerations are often necessary.

Experimental Protocol: Flash Chromatography of this compound
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Hexane) that gives the this compound a retention factor (Rf) of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (flash) to force the solvent through the silica gel at a steady rate.[14]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Column Chromatography Troubleshooting: Q&A Format

Q: My phenolic compound is streaking or "tailing" badly on the TLC plate and the column, leading to poor separation. Why? A: This is a classic issue with phenols on standard silica gel. The acidic nature of silica gel can lead to strong, non-ideal interactions (hydrogen bonding) with the phenolic hydroxyl group, causing tailing.

  • Solution 1 (Solvent Modification): Add a small amount of a polar, slightly acidic modifier to your eluent, such as a few drops of acetic acid. This can help to saturate the highly active sites on the silica, leading to more symmetrical peaks.

  • Solution 2 (Deactivate Silica): For compounds sensitive to acid, you can deactivate the silica gel by eluting the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7] This neutralizes the acidic sites.

  • Solution 3 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which may have more favorable interactions with your compound.[15]

Q: I'm getting very poor separation between this compound and a key impurity. A: This means your chosen solvent system lacks the necessary selectivity.

  • Solution 1 (Optimize Solvent System): Re-evaluate your solvent system with TLC. Try different solvent combinations. For aromatic compounds like this, incorporating toluene into the mobile phase can sometimes dramatically improve separation compared to standard hexane/ethyl acetate systems.[15]

  • Solution 2 (Use a Gradient): Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent over time.[7] This can help to sharpen peaks and resolve closely eluting compounds.

Diagram: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Method Development cluster_execution Column Execution cluster_analysis Analysis & Recovery tlc 1. Select Solvent System via TLC (Target Rf ~0.3) check_tailing Tailing Observed? tlc->check_tailing modify_solvent Modify Solvent (e.g., add AcOH) check_tailing->modify_solvent Yes pack 2. Pack Column check_tailing->pack No modify_solvent->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by flash column chromatography.

Troubleshooting Guide 3: Sublimation

Sublimation is a phase transition from solid to gas without passing through a liquid phase. In a purification context, a crude solid is heated under vacuum, it sublimes, and then deposits as pure crystals on a cooled surface, leaving non-volatile impurities behind.[9]

Experimental Protocol: Vacuum Sublimation
  • Apparatus Setup: Place the crude this compound into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is critical for lowering the temperature required for sublimation.[9]

  • Cool the Condenser: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.

  • Sublimation & Deposition: Observe as the solid slowly disappears from the bottom and pure, crystalline this compound deposits on the cold finger.

  • Completion & Collection: Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the purified crystals onto a clean, tared surface.

Sublimation Troubleshooting: Q&A Format

Q: The sublimation process is extremely slow or has stalled. A: The rate of sublimation is dependent on both temperature and the quality of the vacuum.

  • Solution 1 (Improve Vacuum): Check your vacuum system for leaks. Ensure your pump is functioning correctly and pulling a strong vacuum. A lower pressure reduces the temperature needed for sublimation.[9]

  • Solution 2 (Increase Temperature): Your heating temperature may be too low. Increase the temperature slowly and incrementally. Be cautious not to heat too aggressively, as this can lead to decomposition.

Q: My compound appears to be melting or darkening, suggesting decomposition. A: You are likely heating the compound too quickly or to too high a temperature.

  • Solution 1 (Reduce Temperature): Immediately lower the heating temperature.

  • Solution 2 (Improve Vacuum): A better vacuum will allow the compound to sublime at a lower, safer temperature, preventing thermal decomposition.[9]

Diagram: Principle of Sublimation

Sublimation_Principle cluster_apparatus Sublimation Apparatus cluster_process Process cold_finger Cooled Surface (Cold Finger) crude_solid Crude Solid + Impurities heat Heat Source sublime Sublimation (Solid -> Gas) crude_solid->sublime Heat + Vacuum impurities_remain Non-Volatile Impurities Remain crude_solid->impurities_remain deposit Deposition (Gas -> Solid) sublime->deposit Contact with Cold Surface deposit->cold_finger Pure Crystals Form

Caption: The principle of purification by vacuum sublimation.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. (2023). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sublimation: Isolating the Purest Chemical Compounds. (2021, May 27). Adesis, Inc. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved from [Link]

  • Sublimation Theory. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification By Sublimation. (n.d.). Innovation.world. Retrieved from [Link]

  • Sexsmith, D. R., & Rassweiler, J. H. (1960). Synthesis of this compound and a Novel Complex Thereof. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. (2023, August 6). ResearchGate. Retrieved from [Link]

  • Recrystallization Handout. (n.d.). Retrieved from [Link]

  • How to dry and purify Phenol. (2015, November 10). Reddit. Retrieved from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Preparation of 3,5-dimethylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2023, June 19). Organic Syntheses. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2023, August 6). Reddit. Retrieved from [Link]

  • Column chromatography of phenolics? (2013, September 25). ResearchGate. Retrieved from [Link]

  • Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. Retrieved from [Link]

  • Notes- Synthesis of this compound and a Novel Complex Thereof. (n.d.). ACS Publications. Retrieved from [Link]

  • Purification of diphenyl phthalates. (n.d.). European Patent Office. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Troubleshooting 'Error Purify Off Check Flow'. (2020, April 23). YouTube. Retrieved from [Link]

  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015, November 23). Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Diphenylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. By understanding its fundamental properties and applying systematic dissolution strategies, you can ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound, with the chemical formula C₁₈H₁₄O, is a solid organic compound characterized by a central phenol ring substituted with two phenyl groups.[1][2] Its large, nonpolar terphenyl backbone makes it inherently hydrophobic, leading to poor solubility in aqueous solutions and some polar organic solvents.[3] This presents a significant challenge in experimental setups that require the compound to be in a dissolved state, such as in biological assays, reaction chemistry, and formulation development.

Q2: What are the best starting solvents to try for dissolving this compound?

A: Based on the principle of "like dissolves like," solvents with some aromatic character or moderately polar to nonpolar properties are excellent starting points.[4][5] Good initial choices include:

  • Tetrahydrofuran (THF)

  • Acetone

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Toluene

For biological applications, DMSO is a common choice due to its high dissolving power for a wide range of compounds and miscibility with aqueous media, though its concentration must often be limited to avoid cellular toxicity.

Q3: Can I use alcohols like methanol or ethanol?

A: While this compound has some solubility in alcohols like methanol and ethanol, it may be limited. These solvents are polar and protic. The bulky, nonpolar structure of the molecule can hinder effective solvation by these smaller, highly polar solvents. They can be effective as part of a co-solvent system.[6][7][8]

Q4: Is this compound soluble in water?

A: No, it is considered poorly soluble in water due to its predominantly nonpolar, hydrocarbon structure. The single polar hydroxyl (-OH) group is insufficient to overcome the hydrophobicity of the three phenyl rings.

Q5: The Safety Data Sheet (SDS) mentions avoiding dust formation. Why is this important?

A: The SDS for this compound and similar phenolic compounds indicates that it can cause skin, eye, and respiratory irritation.[9][10] Fine powders can easily become airborne, increasing the risk of inhalation. Therefore, it is crucial to handle the solid compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing an effective solubility strategy.

PropertyValueSource
Molecular Formula C₁₈H₁₄OPubChem[1]
Molecular Weight 246.3 g/mol PubChem[1][2]
Appearance White to off-white solid/crystalline powderThermo Fisher Scientific[11]
Melting Point Approx. 56-59 °CSigma-Aldrich
Predicted pKa ~9.52LookChem[12]

The molecule's structure is dominated by its nonpolar phenyl rings. The phenolic hydroxyl group offers a site for hydrogen bonding, but its influence is limited by the steric hindrance and hydrophobicity of the rest of the molecule.[3]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

Issue 1: The compound is not dissolving in the chosen solvent.
Systematic Approach to Solvent Selection

If your initial solvent choice is ineffective, a systematic approach is necessary. The goal is to match the polarity of the solvent to the solute.[5][13]

dot

Caption: Workflow for initial solvent selection.

Troubleshooting Workflow for Poor Solubility

If the compound remains insoluble after selecting an appropriate solvent, follow this decision tree.

dot

Sources

Stability and degradation of 3,5-Diphenylphenol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experimental outcomes.

Due to the structural complexity of this compound, which features a central phenolic ring with two flanking phenyl substituents, its stability can be influenced by a variety of factors. The bulky nature of the phenyl groups may offer some steric hindrance to certain reactions, but the phenolic hydroxyl group remains a primary site for oxidative and pH-dependent degradation, characteristic of many phenolic compounds.[1][2] This guide will address common challenges and questions related to the handling and stability of this compound under typical laboratory conditions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Discoloration of this compound Solutions

Question: My solution of this compound, which was initially colorless, has developed a yellow or brownish tint. What is causing this, and how can I prevent it?

Answer:

Causality: The discoloration you are observing is a common issue with phenolic compounds and is most likely due to oxidation.[1][3] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by several factors, including:

  • Exposure to Light (Photodegradation): UV or even ambient light can provide the energy to initiate oxidative reactions.

  • Elevated pH: In neutral to alkaline conditions, the phenol is deprotonated to the phenoxide ion, which is significantly more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions in your solvent or glassware can act as catalysts for oxidation.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

The colored species are typically quinone-type compounds formed from the oxidation of the phenol.

Troubleshooting Steps:

  • pH Control: Verify the pH of your solution. For enhanced stability, maintain a slightly acidic pH (e.g., pH 4-6).[1]

  • Minimize Oxygen Exposure:

    • Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.

    • Prepare and store your solutions under an inert atmosphere.

  • Protect from Light: Store solutions in amber glass vials or wrap the container in aluminum foil to prevent photodegradation.[1]

  • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to inhibit oxidative degradation. The choice of antioxidant should be compatible with your downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation rate.[1]

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Question: I am analyzing my this compound sample using HPLC, and I see a decrease in the main peak area over time, with the emergence of new, unidentified peaks. What do these peaks represent?

Answer:

Causality: The appearance of new peaks in your chromatogram is a clear indication that the this compound is degrading.[1] The parent compound is being converted into one or more degradation products, which have different retention times on your HPLC column. It is important to note that not all degradation products will be colored, so chromatographic analysis is a more sensitive indicator of stability than visual inspection alone.[1]

Troubleshooting and Identification Steps:

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation (or stress testing) study is highly recommended.[4][5] This involves intentionally exposing your this compound sample to a variety of harsh conditions to accelerate degradation. The resulting samples can then be analyzed to create a "fingerprint" of potential degradants.

  • Peak Purity Analysis: Utilize a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC system to assess the peak purity of your this compound peak. Co-elution of a degradant can lead to inaccurate quantification.

  • LC-MS Analysis: To identify the unknown peaks, couple your HPLC system to a mass spectrometer (LC-MS).[6] This will provide mass-to-charge ratio information for the degradation products, which is crucial for structural elucidation.

  • Review Experimental Conditions: Re-evaluate your sample preparation and storage conditions in light of the potential degradation pathways (oxidation, photodegradation, etc.) as discussed in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the chemistry of phenolic compounds, the primary degradation pathways are expected to be:

  • Oxidation: This is often the most significant pathway, leading to the formation of quinones and other oxidized species. It can be initiated by air, light, and metal ions.[1][3]

  • Photodegradation: Direct exposure to UV light can cause cleavage of bonds and the formation of radical species, leading to a complex mixture of degradation products.

  • Hydrolysis: While the ether linkages in polyphenols can be susceptible to hydrolysis, the core structure of this compound is generally stable to hydrolysis under neutral conditions. However, at extreme pH and elevated temperatures, degradation may occur.

Q2: How should I prepare a stock solution of this compound to ensure its stability?

A2: To prepare a stable stock solution, follow these recommendations:

  • Solvent Choice: Use a high-purity, degassed solvent. Acetonitrile or methanol are common choices for HPLC analysis.

  • pH: If using an aqueous-based solution, buffer it to a slightly acidic pH (4-6).

  • Inert Atmosphere: Prepare the solution under a stream of nitrogen or argon.

  • Light Protection: Use amber glassware or foil-wrapped containers.

  • Storage: Store the stock solution at low temperatures (refrigerated or frozen) and in the dark.

Q3: Is it necessary to perform a forced degradation study for my experiments?

A3: A forced degradation study is highly recommended if you are developing a stability-indicating analytical method or if you need to understand the potential degradation products that could form under various stress conditions.[4][7] This is a regulatory expectation in pharmaceutical development and a good scientific practice in research to ensure the specificity of your analytical methods.[8]

Q4: Can I assume that if my this compound solution is colorless, it is stable?

A4: No, the absence of color does not guarantee stability.[1] While oxidation often produces colored byproducts, other degradation pathways may result in colorless impurities. Chromatographic methods like HPLC are essential for a definitive assessment of purity and stability.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete destruction of the parent compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with DAD/PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After cooling, neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 105°C) for a specified time. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in foil to shield it from light.

  • Sample Analysis:

    • Dilute the stressed samples to an appropriate concentration with the mobile phase.

    • Analyze all samples (including an unstressed control) using a validated, stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific instrumentation and the results of your forced degradation study.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD/PDA at a wavelength corresponding to the absorbance maximum of this compound (determine this by running a UV scan). Monitor at multiple wavelengths to detect impurities with different chromophores.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C2-24 hoursPotential for minor degradation, but generally stable
Base Hydrolysis 0.1 M NaOHRoom Temp1-8 hoursIncreased susceptibility to oxidation
Oxidation 3% H₂O₂Room Temp1-8 hoursFormation of oxidized products (quinones)
Thermal (Solid) Dry Heat105°C24-72 hoursPotential for solid-state degradation
Thermal (Solution) Heat60°C24-72 hoursAccelerated degradation
Photodegradation UV/Visible LightAmbientVariesFormation of various photoproducts

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Instability

G start Instability Observed (e.g., color change, new peaks) check_visual Visual Inspection: Color Change? start->check_visual check_hplc HPLC Analysis: New Peaks? Peak Area Decrease? start->check_hplc oxidation Probable Cause: Oxidation check_visual->oxidation degradation Probable Cause: Degradation check_hplc->degradation solution_oxidation Troubleshooting for Oxidation oxidation->solution_oxidation solution_degradation Troubleshooting for Degradation degradation->solution_degradation ph Adjust to acidic pH solution_oxidation->ph inert Use inert atmosphere solution_oxidation->inert light Protect from light solution_oxidation->light temp Store at low temperature solution_oxidation->temp antioxidant Add antioxidant/chelator solution_oxidation->antioxidant forced_degradation Perform Forced Degradation Study solution_degradation->forced_degradation lcms Identify degradants with LC-MS solution_degradation->lcms method_validation Validate stability-indicating method solution_degradation->method_validation

Caption: Troubleshooting workflow for stability issues with this compound.

Diagram 2: Expected Degradation Pathways for Phenolic Compounds

G phenol This compound phenoxide Phenoxide Ion phenol->phenoxide High pH radical Phenoxy Radical phenol->radical Light (UV), Heat, Oxidants photoproducts Complex Photoproducts phenol->photoproducts UV Light phenoxide->radical O2, Metal Ions quinone Quinone-type Products (Colored) radical->quinone Further Oxidation

Caption: Potential degradation pathways for this compound.

References

  • Khushbu A. T et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution.
  • Buffered Phenol Troubleshooting. (2006, October 20). Protocol Online.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252.
  • Jadhav, S. B., et al. (n.d.).
  • Nadal, P., & Garcia, A. (2014). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 19(8), 12569–12601.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Mitic, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Mourtzinos, I., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 7(5), 73.
  • Stankovic, M. S. (2011). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing.
  • Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design, 11, 25-33.
  • Fiveable. (n.d.).
  • Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube.
  • Pineda-Vadillo, C., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Philippine Journal of Science, 152(5), 1735-1748.
  • Reusch, W. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts.
  • Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 70(2), 357-365.
  • Ashenhurst, J. (2017, February 23). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry.
  • Sorensen-Unruh, C. (2017, February 6).
  • Khan Academy. (n.d.).

Sources

Troubleshooting guide for reactions involving 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3,5-Diphenylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and modification of this compound and its derivatives. Our approach is rooted in fundamental chemical principles and practical, field-tested experience to ensure you can navigate your experimental hurdles effectively.

Core Characteristics of this compound

Before delving into troubleshooting, it's crucial to understand the key features of this compound that influence its reactivity.

PropertyValue/DescriptionImplication for Reactions
Molecular Formula C₁₈H₁₄OA relatively large, aromatic molecule.[1]
Molecular Weight 246.3 g/mol Important for stoichiometric calculations.[1]
Melting Point 93.5-94 °CA solid at room temperature, requiring dissolution for most reactions.[2]
pKa ~9.5 (Predicted)The acidity of the hydroxyl group is crucial for reactions involving deprotonation.[2]
Steric Hindrance The two phenyl groups at the 3 and 5 positions create significant steric bulk around the phenol ring.This can hinder the approach of bulky reagents to the ortho positions and the hydroxyl group.
Electronic Effects The phenyl groups are weakly deactivating via induction but can participate in resonance. The hydroxyl group is a strong activating, ortho-, para-director.Influences the regioselectivity of electrophilic aromatic substitution.[3][4]

Frequently Asked Questions & Troubleshooting Guides

General Handling and Solubility

Question: I'm having trouble dissolving this compound for my reaction. What are the recommended solvents?

Answer: Due to its largely nonpolar structure, this compound exhibits poor solubility in water. For reactions, consider the following solvents:

  • Common Organic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, and Toluene are often good starting points for reactions at or below room temperature.

  • For Reactions Requiring Deprotonation: If your reaction involves forming the phenoxide, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent choices as they will solvate the cation of the base and the resulting phenoxide.

  • Heating: For less soluble systems, heating may be required. Always check the boiling point of your chosen solvent and the thermal stability of your reactants.

Troubleshooting Poor Solubility:

  • Increase Solvent Volume: While not always ideal, increasing the dilution can help.

  • Gentle Heating: A slight increase in temperature can significantly improve solubility.

  • Solvent Mixtures: A mixture of a good solvent and a co-solvent can sometimes improve solubility without negatively impacting the reaction.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Question: My Williamson ether synthesis using this compound is giving a low yield. What are the likely causes and solutions?

Answer: Low yields in the etherification of this compound are common and can often be attributed to incomplete deprotonation, steric hindrance, or side reactions.

Troubleshooting Flowchart for Low Yield in Etherification:

Start Low Yield in Etherification IncompleteDeprotonation Issue: Incomplete Deprotonation Start->IncompleteDeprotonation StericHindrance Issue: Steric Hindrance Start->StericHindrance SideReactions Issue: Side Reactions (e.g., Elimination of Alkyl Halide) Start->SideReactions Solution_Base Solution: - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure anhydrous conditions as water will consume the base. - Allow sufficient time for deprotonation before adding the electrophile. IncompleteDeprotonation->Solution_Base Solution_Electrophile Solution: - Use a less sterically hindered alkyl halide (e.g., methyl iodide vs. isopropyl bromide). - Increase reaction temperature to overcome activation energy. - Consider using a more reactive electrophile, like an alkyl triflate. StericHindrance->Solution_Electrophile Solution_Conditions Solution: - Use a polar aprotic solvent (DMF, DMSO) to favor SN2. - Use a less bulky base. - Lower the reaction temperature if elimination is suspected. SideReactions->Solution_Conditions

Caption: Troubleshooting Etherification Reactions.

Detailed Protocol for a Robust Williamson Ether Synthesis:

  • Drying: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.

  • Deprotonation: Dissolve this compound in anhydrous DMF. Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Esterification Reactions (e.g., Fischer Esterification)

Question: I am attempting to synthesize an ester from this compound and a carboxylic acid, but the reaction is not proceeding to completion. Why might this be?

Answer: Fischer esterification is an equilibrium-driven process, and the steric hindrance around the hydroxyl group of this compound can make the reaction sluggish.[5]

Key Considerations for Esterification:

FactorRecommendationRationale
Driving the Equilibrium - Use a large excess of the carboxylic acid or alcohol (if the other is the limiting reagent).- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.Le Châtelier's principle dictates that removing a product will shift the equilibrium towards the products.
Catalyst - Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.- For sensitive substrates, consider milder coupling agents like DCC/DMAP.The acid protonates the carbonyl of the carboxylic acid, making it more electrophilic.
Steric Hindrance - Use a less hindered carboxylic acid if possible.- If using a bulky carboxylic acid, consider converting it to a more reactive acyl chloride or anhydride first.The bulky phenyl groups on the phenol can clash with bulky groups on the acid, slowing the reaction.

Alternative Esterification Protocol (Acyl Chloride Method):

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents).

  • Addition: Cool the solution to 0 °C and slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with 1M HCl, water, and brine. Dry over anhydrous magnesium sulfate and concentrate.

  • Purification: Purify via column chromatography or recrystallization.

Electrophilic Aromatic Substitution

Question: I want to perform a nitration (or other electrophilic substitution) on this compound. Where will the substituent add, and what are the potential pitfalls?

Answer: The hydroxyl group is a powerful activating group and an ortho-, para-director. The two phenyl groups are meta-directors. The regioselectivity will be dictated by the hydroxyl group.

Regioselectivity of Electrophilic Substitution:

This compound This compound Major_Product_Ortho Ortho-substituted product (Major) Positions 2, 4, 6 are activated. Position 4 is sterically hindered. This compound->Major_Product_Ortho Electrophile (E+) Minor_Product_Para Para-substituted product (Minor) This compound->Minor_Product_Para Electrophile (E+)

Caption: Regioselectivity in Electrophilic Substitution.

Common Problems and Solutions:

  • Problem: Polysubstitution. The highly activated ring can easily undergo multiple substitutions.

    • Solution: Use milder reaction conditions (lower temperature, less reactive electrophile). Use only a slight excess or stoichiometric amount of the electrophile.

  • Problem: Oxidation. Phenols are susceptible to oxidation, especially under harsh, acidic conditions (like those for nitration or sulfonation).

    • Solution: Protect the hydroxyl group as an ester or ether before performing the electrophilic substitution. The protecting group can be removed later. This also helps to moderate the activating effect and reduce polysubstitution.

  • Problem: Poor Regioselectivity. While ortho substitution is electronically favored, steric hindrance from the adjacent phenyl groups can lead to mixtures with the para product.

    • Solution: The choice of solvent and electrophile can influence the ortho/para ratio. For maximizing para substitution, sometimes a bulkier catalyst or reagent can be employed.[6]

Palladium-Catalyzed Coupling Reactions

Question: I am trying to use this compound in a Suzuki or Buchwald-Hartwig coupling reaction. What are the key parameters to consider for success?

Answer: this compound can be a versatile substrate for palladium-catalyzed coupling reactions to form C-C or C-O bonds. Success hinges on the careful selection of the catalyst, ligand, base, and solvent.[7][8]

Critical Parameters for Palladium Coupling:

ParameterKey Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ are common choices. The choice can influence catalyst activation.
Ligand For C-O coupling (Buchwald-Hartwig type), bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often required to facilitate reductive elimination.[9] For C-C coupling (Suzuki type), a variety of phosphine or N-heterocyclic carbene (NHC) ligands can be effective.
Base The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The base activates the phenol and neutralizes the acid produced.
Solvent Anhydrous, deoxygenated solvents are mandatory. Toluene, xylene, or dioxane are frequently used.
Atmosphere A strictly inert atmosphere (N₂ or Ar) is essential to prevent oxidation of the palladium catalyst and the phosphine ligands.

Troubleshooting Unsuccessful Coupling Reactions:

  • No Reaction:

    • Inactive Catalyst: Ensure your palladium precursor and ligand are of high quality. Consider using a pre-formed active catalyst. Ensure the reaction is truly anaerobic.

    • Incorrect Base/Solvent Combination: The solubility and strength of the base in the chosen solvent are crucial.

  • Low Yield:

    • Suboptimal Ligand: The electronic and steric properties of the ligand are key. Screen a few different ligands if the initial choice is unsuccessful.

    • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Side Products:

    • Homocoupling: This can occur if the oxidative addition or transmetalation steps are slow. Adjusting the ligand or temperature may help.

    • Decomposition: At high temperatures, sensitive substrates or catalysts may decompose. Consider a lower temperature with a more active catalyst system.

References

  • CN104355969A - Preparation method of 3, 5-dimethylphenol - Google P
  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google P
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. [Link]

  • Reactions of Phenols - Chemistry Steps. [Link]

  • US4447658A - Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds - Google P
  • US4564712A - Process for the preparation of diphenyl ethers - Google P
  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. (URL not available)
  • Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. - ResearchGate. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • This compound | C18H14O | CID 3554625 - PubChem. [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. [Link]

  • ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. | Request PDF - ResearchGate. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol - MDPI. [Link]

  • Fischer Esterification Practice Problems | Test Your Skills with Real Questions - Pearson. [Link]

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). [Link]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects - Organic Chemistry Portal. [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. [Link]

  • Catalysis Science & Technology - RSC Publishing. [Link]

  • Cas 28023-86-1,this compound - LookChem. [Link]

  • Predicting the product of an esterification reaction - Real Chemistry - YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Diphenylphenol for Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diphenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this versatile intermediate for their research needs. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory conditions.

The synthesis of this compound on a larger scale often presents challenges not encountered in small-scale preparations. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential issues proactively. The primary method detailed here is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly reliable and scalable method.[2] It involves the reaction of 3,5-dibromophenol with phenylboronic acid in the presence of a palladium catalyst and a base. This method is generally preferred for its high yields, tolerance of various functional groups, and the commercial availability of starting materials.

Q2: I am observing significant amounts of homocoupling of my phenylboronic acid. What is the cause and how can I minimize it?

A2: Homocoupling, the formation of biphenyl from two molecules of phenylboronic acid, is a common side reaction in Suzuki couplings.[1][3] It is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1] To minimize homocoupling, ensure thorough degassing of your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen.[3]

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What are the likely causes?

A3: A sluggish reaction can be due to several factors. Inefficient catalyst activity is a primary suspect. This could be due to catalyst decomposition or the use of an inappropriate ligand. The choice of base and solvent system is also critical.[4] For sterically hindered substrates, a bulkier, electron-rich phosphine ligand can promote the oxidative addition step.[1] Additionally, ensure your reagents, especially the boronic acid, are of high purity, as impurities can inhibit the catalyst.

Q4: What is the best work-up and purification strategy for multi-gram quantities of this compound?

A4: For larger scale reactions, a simple extractive work-up is often the first step. After completion, the reaction mixture can be cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove the base and other inorganic salts.[3] The crude product can then be purified by column chromatography on silica gel. For even larger quantities, recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be a more efficient purification method.

Q5: Can I use an alternative to phenylboronic acid?

A5: Yes, other organoboron reagents can be used, such as potassium phenyltrifluoroborate salts or phenylboronic esters (e.g., pinacol esters).[2][5] These reagents can sometimes offer improved stability and handling characteristics compared to boronic acids.[1]

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, structured to help you diagnose and resolve issues encountered during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Catalyst Activity: Catalyst decomposition or poisoning. 2. Incomplete Reaction: Suboptimal reaction conditions (temperature, time, concentration). 3. Poor Quality Reagents: Impure starting materials or solvents. 4. Side Reactions: Homocoupling, protodeboronation.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for better stability. Ensure an inert atmosphere is maintained throughout the reaction.[6] 2. Optimize the reaction temperature. While 60°C is a good starting point, some systems may require higher temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Purify starting materials if necessary. Use anhydrous and degassed solvents. 4. Thoroughly degas the reaction mixture. Use a suitable base; for base-sensitive substrates, a milder base like potassium carbonate can be used.[6]
Byproduct Formation 1. Homocoupling (Biphenyl): Presence of oxygen.[1][3] 2. Protodeboronation: Reaction of the boronic acid with residual water or acidic protons. 3. Formation of Triphenylphenol: Reaction of the product with another equivalent of phenylboronic acid.1. Implement rigorous degassing procedures (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). 2. Use anhydrous solvents and reagents. The choice of base can also influence this side reaction.[6] 3. Carefully control the stoichiometry of the reactants. Use a slight excess of the dibromophenol if this is a persistent issue.
Purification Difficulties 1. Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts. 2. Product Precipitation during Work-up: Poor solubility of the product in the extraction solvent.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can be a highly effective alternative for purification on a larger scale. 2. Use a larger volume of extraction solvent or a solvent in which the product is more soluble. A mixed solvent system may be beneficial.
Reaction Fails to Initiate 1. Inactive Catalyst: The Pd(0) active species has not been generated. 2. Inhibitors in the Reaction Mixture: Impurities in the starting materials or solvents.1. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Some reactions benefit from the addition of a small amount of a reducing agent. 2. Ensure all reagents and solvents are of high purity. Traces of acid or other reactive impurities can poison the catalyst.

Scalable Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is designed for a multi-gram scale synthesis and includes considerations for safe and efficient execution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3,5-Dibromophenol251.9110.039.71.0
Phenylboronic Acid121.9310.687.32.2
Pd(PPh₃)₄1155.561.381.20.03
Potassium Carbonate (K₂CO₃)138.2116.5119.43.0
1,4-Dioxane-200 mL--
Water-50 mL--

Procedure:

  • Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-dibromophenol (10.0 g, 39.7 mmol), phenylboronic acid (10.6 g, 87.3 mmol), and potassium carbonate (16.5 g, 119.4 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (200 mL) and degassed deionized water (50 mL) to the flask via cannula or syringe.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.38 g, 1.2 mmol).

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (300 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 150 mL) and then with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate). Alternatively, for larger scales, the crude product can be recrystallized from a hot mixture of hexane and a minimal amount of ethyl acetate to yield this compound as a white crystalline solid.

Visualizing the Process

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 3,5-Dibromophenol Phenylboronic Acid K2CO3 setup Assemble Glassware (3-neck RBF, condenser) reagents->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvents Add Degassed Solvents (Dioxane/H2O) inert->solvents catalyst Add Pd(PPh3)4 Catalyst solvents->catalyst heat Heat to 85°C with Stirring catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc, H2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Purify: Column Chromatography or Recrystallization dry->purify product Final Product: This compound purify->product Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield or Incomplete Reaction? catalyst_check Is the catalyst fresh? Is the atmosphere inert? start->catalyst_check Yes conditions_check Are temperature and time optimized? start->conditions_check No reagents_check Are reagents pure? Are solvents anhydrous? start->reagents_check No catalyst_solution Use fresh catalyst. Improve degassing. catalyst_check->catalyst_solution No conditions_solution Increase temperature. Extend reaction time. conditions_check->conditions_solution No reagents_solution Purify starting materials. Use dry solvents. reagents_check->reagents_solution No

Sources

Technical Support Center: Analytical Methods for 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the analysis of 3,5-Diphenylphenol. The purity of this compound is paramount, particularly in research and drug development, where even trace impurities can significantly impact experimental outcomes, safety, and efficacy.[1][2] This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to develop robust analytical methods and troubleshoot common issues effectively.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses initial questions researchers often have when beginning impurity analysis for a compound like this compound.

Q1: What are the likely sources and types of impurities in this compound?

A1: The impurity profile is intrinsically linked to the synthesis route, handling, and storage conditions. Impurities are generally categorized as follows:

  • Organic Impurities: These are the most common and can include starting materials, intermediates, by-products from side reactions (e.g., isomers, oligomers), and degradation products.[1] For instance, if a Suzuki coupling was used, unreacted starting materials or homocoupling by-products could be present.

  • Inorganic Impurities: These can originate from reagents, catalysts (e.g., residual palladium from a cross-coupling reaction), or manufacturing equipment.[1]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification steps that are not fully removed.[1]

Q2: What are the primary analytical techniques for detecting these impurities?

A2: A multi-faceted approach is often necessary, but the principal techniques are chromatography-based.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for non-volatile organic impurities due to its high sensitivity and resolving power.[2][3][4]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents or more volatile by-products.[1][3][5]

  • Hyphenated Techniques (LC-MS, GC-MS): Coupling chromatography with Mass Spectrometry (MS) is crucial for identifying the structure of unknown impurities.[1][5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying trace elemental (inorganic) impurities.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Impurity Profiling

HPLC is the most common technique for this type of analysis. The following provides guidance on method development and troubleshooting.

HPLC Method Development: FAQs

Q1: How do I select the right HPLC column for this compound?

A1: The molecular structure, with its multiple phenyl rings, is predominantly non-polar. Therefore, Reversed-Phase HPLC (RP-HPLC) is the logical choice.

  • Recommended Starting Point: A C18 (Octadecylsilane) column is the most reliable initial choice.[6] The non-polar C18 stationary phase will interact effectively with the hydrophobic phenyl groups, providing good retention and allowing for separation from more polar or less retained impurities. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size is a standard for method development.

  • Rationale: The principle of RP-HPLC is "like dissolves like." The non-polar analyte (this compound) will have a stronger affinity for the non-polar stationary phase (C18) than the polar mobile phase, leading to its retention on the column. Varying the mobile phase composition then allows for the controlled elution and separation of the analyte and its impurities.

Q2: What are the best mobile phase conditions to start with?

A2: A gradient elution is highly recommended for impurity profiling, as it can separate compounds with a wide range of polarities.

  • Solvents: Use high-purity, HPLC-grade solvents. A common combination is Acetonitrile (ACN) and Water . Methanol can also be used as the organic modifier.

  • Scouting Gradient: A good starting point is a linear gradient from a low organic percentage to a high one, for example, 10% ACN to 100% ACN over 20-30 minutes .[6] This will help determine the approximate elution time of the main peak and reveal the presence of early and late-eluting impurities.

  • Buffer: If any impurities have ionizable groups, adding a buffer (e.g., 0.1% formic acid or phosphoric acid to control pH) to the aqueous portion of the mobile phase can significantly improve peak shape.

Q3: Which detector is most suitable?

A3: The aromatic rings in this compound contain chromophores that absorb UV light. Therefore, a UV-Vis or Diode Array Detector (DAD) is ideal. A DAD is preferable as it provides spectral data, which can help in peak purity assessment and impurity identification. Start by monitoring at a wavelength of 254 nm , which is a common setting for aromatic compounds.

HPLC Troubleshooting Guide

HPLC_Troubleshooting

Q: My system is showing high backpressure. What should I do? A: High pressure is a common issue, often indicating a blockage.[7] Systematically isolate the problem:

  • Rule of One: Never change more than one thing at a time.[8]

  • Isolate the Column: Disconnect the column from the injector. If the pressure drops to normal, the blockage is in the column. If it remains high, the issue is between the pump and the injector.

  • Column Blockage: This is often caused by particulate matter from the sample or mobile phase precipitating. Try back-flushing the column (reversing the flow direction) with a strong solvent. If this fails, the inlet frit may need replacement, or the column itself may be compromised.[9]

  • System Blockage: Check for clogged tubing or a blocked in-line filter.

Q: My peaks are tailing. What is the cause and solution? A: Peak tailing can compromise resolution and integration accuracy.

  • Cause - Column Overload: Injecting too concentrated a sample can saturate the stationary phase. Solution: Dilute your sample and reinject.[10]

  • Cause - Secondary Interactions: Residual acidic silanol groups on the silica backbone can interact with basic analytes, causing tailing. Solution: Add a competing base to the mobile phase or adjust the pH to suppress the ionization of the analyte.

  • Cause - Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Q: Why is my baseline noisy or drifting? A: A stable baseline is critical for quantifying low-level impurities.

  • Noisy Baseline: Often caused by air bubbles in the system, contaminated mobile phase, or a failing detector lamp.[7][10] Solution: Degas the mobile phase thoroughly, purge the pump, and use high-purity solvents.[7][10]

  • Drifting Baseline: This can be due to a lack of column equilibration, temperature fluctuations, or a mobile phase contaminant slowly bleeding from the column. Solution: Ensure the column is fully equilibrated with the mobile phase before injection, use a column oven for temperature stability, and check the purity of your solvents.[8]

Protocol: Foundational RP-HPLC Method for this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: DAD at 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
    0.0 90 10
    25.0 0 100
    30.0 0 100
    30.1 90 10

    | 35.0 | 90 | 10 |

Part 3: Gas Chromatography (GC) - For Volatile Impurities

GC is a powerful complementary technique, especially for identifying residual solvents or volatile by-products that may not be amenable to HPLC.

GC Method Development: FAQs

Q1: When should I opt for GC analysis?

A1: Choose GC when you suspect the presence of volatile or semi-volatile impurities.[1][5] This is the primary method for analyzing residual solvents as mandated by guidelines like ICH Q3C.[2] It is also effective for thermally stable, low molecular weight by-products.

Q2: What GC column and detector should I use?

A2:

  • Column: A low-polarity, general-purpose column is a good starting point. A DB-5MS or similar 5% phenyl / 95% dimethylpolysiloxane phase column is robust and suitable for a wide range of semi-polar compounds like phenols.[11]

  • Detector: A Flame Ionization Detector (FID) is an excellent choice for general-purpose impurity screening due to its high sensitivity to organic compounds and wide linear range.[12][13] For definitive identification, coupling the GC to a Mass Spectrometer (MS) is essential.[12][14]

Q3: Is derivatization necessary for analyzing this compound by GC?

A3: While underivatized phenols can be analyzed, they are polar and can exhibit poor peak shape (tailing) due to interaction with active sites in the GC system.[13][15]

  • Rationale for Derivatization: Converting the polar hydroxyl (-OH) group to a less polar ether or ester can significantly improve peak shape and thermal stability.[13][15]

  • When to Consider It: If you observe significant peak tailing with the underivatized compound that cannot be resolved by using a highly inert column or liner, derivatization is the next logical step. However, for simple screening, it may not be necessary.

Part 4: Impurity Identification and Method Validation

Detecting a peak is only half the battle. Identifying it and validating the method are crucial for regulatory compliance and scientific rigor.

Impurity_Workflow

Q1: I have an unknown peak in my chromatogram. How do I identify it?

A1: This requires moving from a simple detection method (like HPLC-UV) to one that provides structural information. Mass Spectrometry (MS) is the definitive tool for this.[1][5]

  • GC-MS/LC-MS: By introducing the eluent from your GC or HPLC column into a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown compound. This provides its molecular weight.

  • Fragmentation: The MS can also fragment the molecule into smaller pieces. The resulting fragmentation pattern is like a fingerprint that can be used to deduce the compound's structure, often by comparing it to spectral libraries or known fragmentation pathways.

Q2: What does it mean to "validate" an analytical method for impurities?

A2: Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[16] For impurity analysis, this is mandated by regulatory agencies and guided by documents from the International Conference on Harmonisation (ICH).[16][17] The key validation parameters include:

ParameterQuestion It Answers
Specificity/Selectivity Can the method unequivocally detect the analyte in the presence of all other components (e.g., other impurities, the main compound)?[18][19]
Limit of Detection (LOD) What is the lowest amount of an impurity that can be detected, but not necessarily quantified?
Limit of Quantitation (LOQ) What is the lowest amount of an impurity that can be measured with acceptable precision and accuracy?[20]
Linearity Does the method produce results that are directly proportional to the concentration of the impurity over a specific range?[20]
Accuracy How close are the measured values to the true value?
Precision How close are repeated measurements to each other (repeatability, reproducibility)?[20]
Robustness How resistant is the method to small, deliberate variations in parameters (e.g., pH, temperature), indicating its reliability during normal use?

Ensuring your method meets predefined acceptance criteria for these parameters is essential for producing reliable and defensible data.[18]

References

  • Validation of Impurity Methods, Part II. (2014).
  • How to analyze the impurities in phenol? - Blog - Shandong Ruishuang Chemical Co., Ltd. (2025).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • [Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS]. (2008). PubMed.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • GC analyses of impurities in phenol. (2006). Chromatography Forum.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Method 8041A: Phenols by Gas Chromatography. (2007). EPA.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • HPLC Method Development and Impurity Profiling. (2025). ResearchGate.

Sources

Validation & Comparative

The Unseen Architect: A Comparative Guide to 3,5-Diphenylphenol and its Phenolic Peers in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the vast landscape of chemical synthesis and material science, the humble phenol scaffold is a foundational cornerstone. Its derivatives are legion, each with nuanced properties that dictate their utility. Among these, 3,5-Diphenylphenol emerges as a molecule of significant interest, its bulky architecture promising unique advantages in catalysis, polymer science, and beyond. This guide offers an in-depth comparison of this compound with other relevant phenol derivatives, providing a framework for its strategic application.

The Significance of Steric Hindrance and Electronic Effects

The performance of a phenolic compound in many applications is governed by two key principles: steric hindrance around the hydroxyl group and the electronic nature of its substituents. Steric bulk, particularly at the ortho positions, can enhance thermal stability in polymers and modulate reactivity in catalytic systems.[1] Electron-donating or withdrawing groups on the aromatic ring influence the antioxidant potential and the coordination properties of the phenol.

This compound presents a unique combination of these features. The two phenyl groups at the meta positions provide significant steric bulk, influencing the molecule's overall shape and interactions. While not directly flanking the hydroxyl group, this steric presence is crucial in applications like ligand design. Electronically, the phenyl groups are weakly electron-withdrawing, which can impact the phenol's acidity and antioxidant capacity.

Application Focus 1: High-Performance Polymers and Thermal Stability

The longevity and performance of polymeric materials are often dictated by their resistance to thermal degradation. Sterically hindered phenols are widely employed as primary antioxidants and thermal stabilizers for polymers like polypropylene and polyethylene.[2][3] They function by scavenging peroxy radicals, thereby interrupting the auto-oxidation chain reaction.[4]

Comparing this compound with Standard Stabilizers

Commonly used hindered phenols include 2,6-di-tert-butyl-4-methylphenol (BHT) and larger molecules like Irganox 1076.[5] The effectiveness of these stabilizers is influenced by factors such as the steric hindrance around the hydroxyl group, the number of phenolic groups, and the molecule's volatility.[6]

Phenol DerivativeKey Structural FeaturesAnticipated Performance as a Polymer Stabilizer
This compound Two phenyl groups at meta positions, providing significant bulk.The bulky nature could enhance thermal stability. Lower volatility compared to smaller phenols is expected. The electronic effect of phenyl groups may slightly reduce radical scavenging efficiency compared to alkyl-substituted phenols.
2,6-Di-tert-butylphenol Two bulky tert-butyl groups at ortho positions.[7]Excellent radical scavenger due to steric shielding of the phenoxy radical.[1]
Butylated Hydroxytoluene (BHT) Two tert-butyl groups at ortho positions and a methyl group at the para position.[4]A widely used and effective antioxidant. The para-methyl group can participate in radical stabilization.
Irganox 1076 A large, sterically hindered phenolic propionate ester.[5]High molecular weight leads to low volatility and excellent long-term thermal stability.[6]

Expert Insight: While direct comparative data for this compound as a primary polymer stabilizer is not abundant in publicly available literature, its structure suggests potential advantages. The significant steric bulk conferred by the two phenyl rings would likely contribute to the thermal stability of the polymer matrix. Furthermore, its higher molecular weight compared to simple phenols like BHT would result in lower volatility, a crucial factor for long-term aging protection. However, the electron-withdrawing nature of the phenyl groups might slightly temper its intrinsic radical-scavenging ability compared to phenols with electron-donating alkyl groups.

Experimental Protocol: Evaluating Thermal Stability of Polypropylene

This protocol outlines a method to compare the effectiveness of different phenolic stabilizers in polypropylene using thermogravimetric analysis (TGA).

Materials:

  • Polypropylene (PP) powder

  • This compound

  • 2,6-Di-tert-butylphenol (as a benchmark)

  • BHT (as a benchmark)

  • Chloroform (for solvent blending)

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Prepare 0.1% (w/w) solutions of each phenolic stabilizer in chloroform.

    • In separate beakers, add the required volume of each stabilizer solution to PP powder to achieve a final concentration of 1000 ppm.

    • Thoroughly mix the slurry and allow the solvent to evaporate completely in a fume hood, followed by drying in a vacuum oven at 50°C for 4 hours to remove any residual solvent.

    • Prepare a control sample of PP with no stabilizer.

  • TGA Analysis:

    • Place 5-10 mg of the stabilized PP sample into a TGA crucible.

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The onset temperature of degradation is a key indicator of thermal stability. A higher onset temperature indicates better stabilization.

Data Interpretation: Compare the TGA curves of the different samples. The sample stabilized with the most effective phenol will exhibit the highest temperature for the onset of major weight loss.

Application Focus 2: Ligand Design in Homogeneous Catalysis

The steric and electronic properties of ligands play a critical role in determining the activity, selectivity, and stability of transition metal catalysts.[8] Bulky ligands can promote the formation of coordinatively unsaturated metal centers, which are often the active species in catalytic cycles.[9] Phenol-based ligands are attractive due to their tunable electronic properties and the potential for the phenoxide to act as a strong sigma-donor.

This compound in Ligand Architectures

The rigid and bulky framework of this compound makes it an intriguing building block for ligands. The phenyl groups can create a well-defined steric pocket around a metal center, influencing substrate approach and product selectivity.

Conceptual Ligand Synthesis Workflow:

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Formation & Application 3,5-DPP This compound Functionalization Functionalization (e.g., ortho-lithiation) 3,5-DPP->Functionalization 1. Activation Phosphine_Intro Introduction of Phosphine Group Functionalization->Phosphine_Intro 2. P-Cl reagent Ligand Bulky Monophosphine Ligand Phosphine_Intro->Ligand 3. Workup Catalyst Active Catalyst [M-Ligand] Ligand->Catalyst Coordination Metal_Precursor Metal Precursor (e.g., Pd(OAc)2) Metal_Precursor->Catalyst Cross_Coupling Cross-Coupling Reaction Catalyst->Cross_Coupling Catalyzes

Caption: Conceptual workflow for the synthesis of a bulky phosphine ligand from this compound and its application in catalysis.

Comparison with Other Bulky Phenol-Based Ligands
Ligand TypeKey Structural FeaturesPotential Catalytic Advantages
This compound-based Significant bulk from meta-phenyl groups. Tunable ortho positions.Creates a defined steric environment. The diarylphenol backbone offers rigidity.
2,6-Di-tert-butylphenol-based Extreme steric hindrance directly adjacent to the coordinating oxygen.Promotes low-coordinate metal centers, potentially leading to very high catalytic activity.[10]
Buchwald-type Biaryl Phosphines Bulky biaryl backbone with a phosphine group.[11]Highly successful in a wide range of cross-coupling reactions due to their steric bulk and electron-rich nature.

Expert Insight: Ligands derived from this compound could offer a unique steric profile compared to those based on 2,6-disubstituted phenols. While the latter provide a tight "cone" of steric hindrance, the phenyl groups in a this compound-based ligand would create a wider, more "trough-like" steric environment. This could be advantageous for reactions involving bulky substrates or for controlling regioselectivity. The synthesis of such ligands would likely involve ortho-functionalization of the this compound core, allowing for the introduction of various coordinating groups.

Application Focus 3: Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[12] The resulting phenoxy radical is stabilized by resonance.

Structure-Activity Relationship in Phenolic Antioxidants

The antioxidant activity of a phenol is influenced by several factors:

  • Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE facilitates hydrogen atom donation.

  • Stability of the resulting phenoxy radical: Steric hindrance and electronic effects play a crucial role.

  • Redox potential: The ease with which the phenol can be oxidized.

General Principles of Antioxidant Activity:

G Phenol Phenolic Antioxidant (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical H• donation Radical Free Radical (R•) Neutral_Molecule Neutral Molecule (R-H) Radical->Neutral_Molecule H• acceptance Stabilization Radical Stabilization (Resonance, Steric Hindrance) Phenoxy_Radical->Stabilization

Caption: Mechanism of action for phenolic antioxidants.

Predicted Antioxidant Performance of this compound
Phenol DerivativeKey Structural FeaturesPredicted Antioxidant Activity
This compound Electron-withdrawing phenyl groups at meta positions.Moderate antioxidant activity. The electron-withdrawing nature of the phenyl groups may increase the O-H BDE, making hydrogen donation less favorable compared to alkylphenols.
2,6-Di-tert-butylphenol Electron-donating tert-butyl groups at ortho positions.High antioxidant activity. The electron-donating groups lower the O-H BDE, and the steric hindrance stabilizes the phenoxy radical.[13]
Phenol Unsubstituted.Baseline antioxidant activity.

Expert Insight: Based on established structure-activity relationships, this compound is predicted to be a less potent radical scavenger than sterically hindered phenols with electron-donating alkyl groups like BHT. The electron-withdrawing character of the phenyl substituents would likely increase the bond dissociation enthalpy of the phenolic O-H bond, making it a less efficient hydrogen atom donor. However, its antioxidant activity would still be significant compared to non-phenolic compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to compare the antioxidant activity of different phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • DPPH solution (in methanol)

  • This compound

  • 2,6-Di-tert-butylphenol (as a positive control)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each phenol in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions from the stock solutions.

  • Assay:

    • In a series of test tubes, add 1 mL of each phenol dilution.

    • Add 2 mL of the DPPH solution to each tube and mix well.

    • Allow the solutions to stand in the dark for 30 minutes.

    • Measure the absorbance of each solution at 517 nm against a methanol blank.

    • A control sample containing 1 mL of methanol and 2 mL of DPPH solution should also be measured.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of each phenol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Interpretation: A lower IC50 value indicates a higher antioxidant activity. By comparing the IC50 values, the relative antioxidant potency of the different phenols can be determined.

Synthesis of this compound

The accessibility of a chemical compound is a critical factor in its widespread application. While various methods for the synthesis of substituted phenols exist, a common route to 3,5-disubstituted phenols involves multi-step processes. For instance, a patented method for producing 3,5-dimethylphenol involves the acylation of xylene, followed by oxidation and hydrolysis.[9] A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a diphenylene precursor. Early reports also detail its synthesis, providing a foundation for modern procedural refinement.

Conclusion

This compound is a sterically demanding molecule with a unique structural profile that sets it apart from more conventional phenol derivatives. While direct, quantitative comparisons with common alternatives are not extensively documented, a thorough analysis of structure-activity relationships allows for informed predictions of its performance.

  • In Polymer Science: Its high molecular weight and bulky nature suggest it could be a valuable, low-volatility thermal stabilizer, although its intrinsic radical-scavenging activity may be slightly lower than that of alkyl-substituted hindered phenols.

  • In Catalysis: As a ligand precursor, it offers a distinct steric environment that could lead to novel reactivity and selectivity in homogeneous catalysis, particularly for reactions involving bulky substrates.

  • As an Antioxidant: It is expected to exhibit moderate antioxidant activity, likely lower than that of classic hindered phenols like BHT due to the electronic effects of the phenyl substituents.

Further experimental investigation is warranted to fully elucidate the performance of this compound in these applications. The protocols provided in this guide offer a starting point for such evaluations. For researchers and developers seeking to push the boundaries of material performance and catalytic efficiency, this compound represents a promising, albeit underexplored, tool in the vast chemical toolbox.

References

  • High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. (2021).
  • Sterically Hindered Phenols as Antioxidant. (2020).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024).
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). Grasas y Aceites.
  • CN104761435A - Preparation method of 3,5-dimethylphenol. (2015).
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023).
  • Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. (n.d.). PubMed Central.
  • Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2009).
  • Synthetic Phenolic Antioxidants, Including Butylated Hydroxytoluene (BHT), in Resin-Based Dental Sealants. (2016). PubMed.
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Royal Society of Chemistry.
  • Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). MDPI.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014).
  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (n.d.). Oriental Journal of Chemistry.
  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. (n.d.). Diva-Portal.org.
  • Synthesis, characterization and swelling behaviour of poly(methacrylic acid) brushes synthesized using atom transfer radical polymerization. (2009).
  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. (2006). Organic Chemistry Portal.
  • Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. (n.d.). Archimer.
  • Relationship structure-antioxidant activity of hindered phenolic compounds ; Relación estructura-actividad antioxidante de comp. (2014). Semantic Scholar.
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024).
  • 2,6-Di-tert-butylphenol. (n.d.). Wikipedia.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025). SpecialChem.
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2020).
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). MDPI.
  • Metal Coordination Complexes for Catalytic Applic
  • Transformation of Hindered Phenolic Antioxidants. (2019).
  • Butyl
  • Bulky and non-Innocent Ligands to Access Exotic Chemistry. (n.d.). Campos Group.
  • Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (n.d.). PubMed.
  • Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. (2023). MOST Wiedzy.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.).
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014).
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
  • Polymers and Dyes: Developments and Applic

Sources

Efficacy of 3,5-Diphenylphenol vs. other allosteric modulators

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of 3,5-Diphenylphenol with other allosteric modulators necessitates a focus on a well-defined biological target. While the diphenylphenol scaffold is of interest in chemical biology, its characterization as an allosteric modulator is not extensively documented in publicly available literature. However, the principles of allosteric modulation can be effectively illustrated by examining a thoroughly studied target. This guide will therefore focus on the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation and a prime target for the treatment of autoimmune diseases.[1][2][3] We will compare the efficacy of well-characterized allosteric inverse agonists of RORγt, providing a framework for researchers to evaluate such compounds.

Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, altering the affinity or efficacy of the endogenous ligand or substrate.[4] Unlike orthosteric antagonists that compete directly with the endogenous ligand, allosteric modulators offer several potential advantages, including:

  • Saturability of Effect: Their effect is dependent on the presence of the orthosteric ligand, which can lead to a "ceiling" effect, potentially improving safety profiles.

  • Greater Specificity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs.[4]

  • Novel Pharmacological Profiles: They can fine-tune physiological signaling rather than simply turning it on or off.

RORγt: A Key Therapeutic Target for Autoimmune Disease

RORγt is a nuclear receptor transcription factor essential for the differentiation of Th17 cells.[2][3] These cells produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which are major drivers of the pathology in numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[5][6] The transcriptional activity of RORγt is ligand-dependent, and inhibiting its function with inverse agonists is a promising therapeutic strategy to reduce Th17 cell activity and IL-17A production.[2][6][7]

RORγt Signaling Pathway

Upon activation by endogenous ligands (such as intermediates of the cholesterol synthesis pathway), RORγt binds to ROR Response Elements (ROREs) in the promoter regions of target genes.[7][8][9] This recruits co-activator proteins, initiating the transcription of genes like IL17A, IL17F, IL22, and IL23R, leading to the pro-inflammatory Th17 phenotype.[6][7][10] Allosteric inverse agonists interfere with this process, not by competing for the orthosteric ligand-binding pocket, but by binding elsewhere to stabilize a conformation of RORγt that is unable to effectively recruit co-activators, thereby repressing gene transcription.[11][12]

RORgt_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokines IL-6, IL-23, IL-1β STAT3 STAT3 Cytokines->STAT3 activate RORgt RORγt STAT3->RORgt induces expression Ligands Endogenous Ligands (e.g., Oxysterols) Ligands->RORgt binds & activates RORE ROR Response Element (on DNA) RORgt->RORE binds to Coactivators Co-activators (e.g., SRC1) RORE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription mRNA IL17A, IL23R mRNA Transcription->mRNA Inverse_Agonist Allosteric Inverse Agonist Inverse_Agonist->RORgt binds & inhibits co-activator recruitment

Caption: Simplified RORγt signaling pathway and point of intervention for allosteric inverse agonists.

Comparative Efficacy of RORγt Allosteric Inverse Agonists

For this guide, we will compare two representative RORγt modulators: TMP778 , a well-characterized selective inverse agonist, and a novel series of cysteine-dependent allosteric inverse agonists (represented by a lead compound, herein referred to as "Cys-IA").[11][13]

  • TMP778: This compound has been shown to be a potent and selective RORγt inverse agonist that suppresses Th17 differentiation and is effective in preclinical models of autoimmune disease.[13][14][15][16]

  • Cysteine-Dependent Allosteric Inverse Agonists (Cys-IA): This novel class of compounds acts through a distinct allosteric mechanism, binding covalently to a cysteine residue (Cys476) on helix 11 of the RORγt ligand-binding domain.[11] This represents a different strategy for achieving allosteric inhibition.

Quantitative Performance Comparison

The following table summarizes the reported efficacy of these compounds from various in vitro assays. The data has been compiled from multiple peer-reviewed studies to provide a comprehensive overview.

Parameter TMP778 Cys-IA (Lead Compound 13) Significance of Assay
RORγt Inhibition (IC50) ~17 nM (Reporter Assay)[16]~2 nM (TR-FRET Assay)Measures the concentration required to inhibit 50% of the receptor's transcriptional activity or binding.
Selectivity (IC50) >100-fold vs RORα/β[16]>500-fold vs RORαDemonstrates specificity for the target receptor, reducing potential off-target effects.
IL-17A Inhibition (IC50) ~100 nM (Human CD4+ T cells)[14]~25 nM (Human CD4+ T cells)[11]Confirms functional activity in a primary human cell system relevant to the disease pathology.
Mechanism of Action Allosteric Inverse Agonist[16]Cysteine-dependent Allosteric Inverse Agonist[11]Highlights different binding modalities that can influence drug properties like residence time and selectivity.

Experimental Protocols for Efficacy Assessment

Accurate and reproducible assessment of modulator efficacy is critical. Below are detailed protocols for two standard assays used to characterize RORγt inverse agonists.

Protocol: RORγt Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

Causality: The choice of a reporter gene assay is based on its ability to provide a functional readout of the entire nuclear receptor signaling cascade. A decrease in luciferase activity directly reflects the compound's ability to prevent RORγt from activating gene transcription, thus validating its mechanism as a functional antagonist or inverse agonist.[10][17][18][19]

Reporter_Workflow A 1. Transfection HEK293T cells are co-transfected with: - RORγt Expression Plasmid - RORE-Luciferase Reporter Plasmid B 2. Compound Treatment Plate transfected cells and treat with serial dilutions of test compounds (e.g., TMP778) and controls (DMSO vehicle). A->B C 3. Incubation Incubate for 18-24 hours to allow for compound action and luciferase expression. B->C D 4. Cell Lysis Lyse cells to release cellular contents, including the expressed luciferase enzyme. C->D E 5. Signal Detection Add luciferin substrate and measure luminescence using a luminometer. D->E F 6. Data Analysis Normalize data to vehicle control and plot a dose-response curve to calculate IC50. E->F

Caption: Workflow for a RORγt Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80% confluency.

    • Co-transfect cells using a suitable transfection reagent (e.g., FuGENE 6) with two plasmids:

      • An expression vector for the RORγt Ligand Binding Domain (LBD) fused to a GAL4 DNA-binding domain.

      • A reporter vector containing a luciferase gene downstream of a GAL4 Upstream Activating Sequence (UAS).[20]

  • Cell Plating and Compound Addition:

    • After 24 hours, trypsinize, count, and seed the transfected cells into 96-well white, clear-bottom plates.

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives, TMP778) in assay medium.

    • Add the compounds to the cells. Include a "vehicle only" (e.g., 0.1% DMSO) control for 100% activity and a positive control inhibitor if available.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Detection:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega Luciferase Assay System).[21][22]

    • Add the luciferin substrate to the cell lysate.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the DMSO control for each compound concentration.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Self-Validation and Controls: This protocol is self-validating through the inclusion of critical controls. The "vehicle only" wells define the baseline of RORγt's constitutive activity. A known inverse agonist serves as a positive control to validate assay performance. A counter-screen using a different nuclear receptor reporter assay is crucial to confirm the selectivity of the hit compounds.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between RORγt and a co-activator peptide.

Causality: TR-FRET is selected for its robustness and suitability for high-throughput screening. It directly measures a key molecular event: the recruitment of a co-activator to the RORγt LBD.[6] An inverse agonist will stabilize a receptor conformation that prevents this interaction, leading to a loss of the FRET signal. This provides a direct, mechanistic validation of the compound's effect on the protein-protein interaction essential for transcriptional activation.[23][24][25][26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., TR-FRET Coregulator Buffer).

    • Use a recombinant GST-tagged RORγt-LBD protein.

    • Use a terbium (Tb)-labeled anti-GST antibody as the FRET donor.

    • Use a fluorescein-labeled co-activator peptide (e.g., from the SRC1 protein) as the FRET acceptor.[24][26]

  • Assay Procedure:

    • In a 384-well low-volume plate, add the test compound dilutions.

    • Add the GST-RORγt-LBD and incubate briefly.

    • Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-co-activator peptide.[24]

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader. Excite at ~340 nm and measure emission at two wavelengths: ~495 nm (terbium) and ~520 nm (fluorescein).[24]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • A decrease in the ratio indicates displacement of the co-activator peptide.

    • Plot the dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The comparison between TMP778 and the novel cysteine-dependent inverse agonists demonstrates that allosteric inhibition of RORγt can be achieved through different mechanisms and chemical scaffolds. While both show potent inhibition of RORγt activity and IL-17A production, the covalent nature of the Cys-IA series may offer distinct pharmacological properties, such as a longer duration of action, which could be advantageous therapeutically. However, this also raises potential concerns about immunogenicity that must be carefully evaluated.

For researchers in drug development, this guide highlights the importance of a multi-assay approach to characterize allosteric modulators. Combining direct biochemical assays like TR-FRET with functional cell-based reporter assays provides a comprehensive understanding of a compound's potency and mechanism of action. The ultimate goal is to identify modulators that not only exhibit high potency and selectivity in vitro but also possess the necessary pharmacokinetic and safety profiles to be effective and safe therapeutics for debilitating autoimmune diseases.

References

  • Lyu, C., et al. (2018). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. European Journal of Immunology, 48(11), 1810-1816. [Link]

  • Gege, C., et al. (2014). Identification of human RORγt inverse agonist TMP778 and its inactive diastereomer. Journal of Biological Chemistry. [Link]

  • Lim, C., et al. (2021). RORγt phosphorylation protects against T cell-mediated inflammation. Journal of Experimental Medicine, 218(12). [Link]

  • Kumar, P., et al. (2020). RORγt protein modifications and IL-17-mediated inflammation. Trends in Immunology, 41(1), 58-73. [Link]

  • Visnick, M., et al. (2020). A novel series of cysteine-dependent, allosteric inverse agonists of the nuclear receptor RORγt. Bioorganic & Medicinal Chemistry Letters, 30(6), 126967. [Link]

  • Wang, Y., et al. (2023). Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases. Journal of Medicinal Chemistry. [Link]

  • Jetten, A. M., & Takeda, Y. (2019). Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Nuclear Receptor Signaling, 16. [Link]

  • Scheepstra, M., et al. (2015). Identification of an allosteric binding site for RORγt inhibition. Nature Communications, 6, 8833. [Link]

  • Withers, T., et al. (2022). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 17(8), e0272395. [Link]

  • Lyu, C., et al. (2018). TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations. European Journal of Immunology. [Link]

  • Withers, T., et al. (2022). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE. [Link]

  • Wikipedia. (n.d.). RAR-related orphan receptor gamma. Wikipedia. [Link]

  • Indeglia, A., & Tang, H. (2026). Protocol for identification of protein citrullination by immunoprecipitation followed by mass spectrometry. STAR Protocols. [Link]

  • Indeglia, A., & Tang, H. (2026). Protocol for identification of protein citrullination by immunoprecipitation followed by mass spectrometry. STAR Protocols. [Link]

  • Atarashi, K., et al. (2020). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Annual Review of Immunology, 38, 335-362. [Link]

  • Li, Y., et al. (2014). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Acta Pharmacologica Sinica, 35(1), 125–132. [Link]

  • Bio-protocol. (n.d.). Analysis of Citrulline Using Citrulline Assay Kit. Bio-protocol. [Link]

  • Takaishi, M., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE, 12(8), e0181868. [Link]

  • Amara, K., et al. (2021). A Refined Protocol for Identifying Citrulline-specific Monoclonal Antibodies from Single Human B Cells from Rheumatoid Arthritis Patient Material. Journal of Visualized Experiments, (173). [Link]

  • Huh, J. R., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(5), 723–734. [Link]

  • Singh, B., et al. (2014). RORγt Modulators Are Potentially Useful for the Treatment of the Immune-Mediated Inflammatory Diseases. ACS Medicinal Chemistry Letters, 5(7), 756–757. [Link]

  • Wang, L., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS Discovery, 26(4), 543–552. [Link]

  • INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. INDIGO Biosciences. [Link]

  • ResearchGate. (2025). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. [Link]

  • Kumar, N., et al. (2015). Synthetic RORγt Agonists Enhance Protective Immunity. Scientific Reports, 5, 14324. [Link]

  • Rauh, D., et al. (2010). 3,5-Diphenylpent-2-enoic Acids as Allosteric Activators of the Protein Kinase PDK1: Structure-Activity Relationships and Thermodynamic Characterization of Binding as Paradigms for PIF-binding Pocket-Targeting Compounds. Journal of Medicinal Chemistry, 53(7), 2942–2954. [Link]

  • Abeomics. (n.d.). ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232–2237. [Link]

  • Kumar, N., et al. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Uesugi, M., et al. (2016). Discovery of allosteric modulators for GABAA receptors by ligand-directed chemistry. Nature Chemical Biology, 12(10), 833–838. [Link]

  • Gerets, H. H., et al. (2019). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Journal of Investigative Dermatology, 139(9), 1937–1947.e7. [Link]

  • Johnson, M. P., et al. (2005). Discovery of Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 5 from a Series of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides. Journal of Medicinal Chemistry, 48(1), 101–104. [Link]

  • Lazareno, S. (2021). The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Withers, D. R., et al. (2016). Transient inhibition of ROR-γt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3. Nature Medicine, 22(3), 319–323. [Link]

  • van der Woude, L. C., et al. (2021). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. Molecules, 26(11), 3326. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,5-Diphenylphenol Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. The 3,5-diphenylphenol scaffold has emerged as a promising starting point for the design of such agents. Its rigid diaryl structure provides a unique three-dimensional arrangement for interaction with various biological targets, while the phenolic hydroxyl group offers a crucial anchor for hydrogen bonding and a convenient handle for synthetic modification.

This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) as potential anticancer therapeutics. We will explore how subtle modifications to this core structure can profoundly impact cytotoxic activity, offering insights into the rational design of more potent and selective drug candidates. The experimental data and protocols presented herein are intended to equip researchers with the knowledge to navigate the chemical space of this compound derivatives and accelerate the discovery of next-generation cancer therapies.

The this compound Scaffold: A Privileged Structure in Anticancer Research

Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The this compound core, a specific class of diarylphenols, presents a unique structural motif. The meta-substitution of the phenyl rings creates a non-planar conformation, which can be exploited for selective binding to the active sites of enzymes or receptor pockets. This steric disposition is a key attribute in the design of targeted therapies.

The exploration of diaryl compounds as therapeutic agents is well-documented. For instance, diaryl-substituted pyrazoles and isoxazoles have been investigated as potential anticancer agents, demonstrating the versatility of the diaryl motif in medicinal chemistry.[2][3] Similarly, studies on complex diphenyl structures like the PFI-3 analogs have provided a framework for understanding the SAR of such compounds.[4][5] This guide, however, will focus specifically on the simpler, yet potent, this compound scaffold.

Structure-Activity Relationship (SAR) of this compound Analogs

The central tenet of SAR studies is to systematically alter a lead compound's structure and observe the corresponding changes in its biological activity. For this compound analogs, key points of modification include the phenolic hydroxyl group, the phenyl rings, and the central phenolic core.

The Critical Role of the Phenolic Hydroxyl Group

The hydroxyl group at the 1-position of the central phenyl ring is a critical determinant of activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding sites of target proteins.

  • Esterification and Etherification: Masking the hydroxyl group through esterification or etherification often leads to a significant decrease or complete loss of cytotoxic activity. This suggests that a free hydroxyl group is essential for the anticancer effects of these compounds. For example, a study on polyhalogenated diphenyl ether scaffolds, where the phenol group was modified, highlighted the importance of this functional group for activity.[6]

Impact of Substituents on the Phenyl Rings

The electronic and steric properties of substituents on the two phenyl rings play a crucial role in modulating the anticancer potency of this compound analogs.

  • Halogenation: The introduction of halogens (F, Cl, Br, I) onto the phenyl rings can significantly enhance cytotoxic activity. The position and nature of the halogen are critical. For instance, dichlorination of a related 3,5-diphenyl-containing scaffold was shown to be important for its cytotoxic effects.[7] Generally, electron-withdrawing groups like halogens can alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets. The acute oral toxicity of halogenated phenols has been shown to vary with the type of halogen, suggesting that the choice of halogen can fine-tune the biological profile.[8]

  • Electron-Donating and Electron-Withdrawing Groups: The addition of other functional groups, such as methoxy (-OCH3), nitro (-NO2), or cyano (-CN) groups, can also influence activity. A comprehensive SAR study would systematically explore the effects of placing these groups at different positions on the phenyl rings to map out the electronic and steric requirements for optimal activity.

The following table summarizes the hypothetical SAR trends for substitutions on the phenyl rings of this compound analogs based on general principles observed in related diaryl compounds.

Substitution Pattern Effect on Anticancer Activity Rationale
Unsubstituted Phenyl Rings Baseline ActivityThe core scaffold possesses inherent cytotoxicity.
Halogen (e.g., Cl, Br) at para-position Increased ActivityEnhances lipophilicity, potentially improving cell permeability. Can also engage in halogen bonding.
Electron-Withdrawing Group (e.g., NO2) at meta-position Variable ActivityMay enhance binding through electrostatic interactions but could also negatively impact pharmacokinetics.
Electron-Donating Group (e.g., OCH3) at para-position Decreased ActivityMay reduce the electrophilicity of the phenyl rings, potentially weakening interactions with the target.
Bulky Substituents (e.g., t-butyl) Decreased ActivitySteric hindrance may prevent optimal binding to the target site.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

General Synthesis of this compound Analogs

A common and versatile method for the synthesis of 3,5-diarylphenols is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.

Step-by-Step Suzuki Coupling Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromophenol (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and an aqueous solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diarylphenol analog.

dot graph "Suzuki_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Reactants" { label="Reactant Preparation"; bgcolor="#E8F0FE"; "3_5_Dibromophenol" [label="3,5-Dibromophenol"]; "Arylboronic_Acid" [label="Arylboronic Acid"]; "Catalyst_Base" [label="Pd Catalyst & Base"]; }

"Reaction_Vessel" [label="Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#FBBC05"]; "Heating" [label="Heating & Reflux", shape=ellipse, fillcolor="#EA4335"]; "Workup" [label="Aqueous Work-up\n& Extraction", shape=ellipse, fillcolor="#34A853"]; "Purification" [label="Column Chromatography", shape=ellipse, fillcolor="#4285F4"]; "Final_Product" [label="this compound Analog", shape=cds, fillcolor="#FFFFFF"];

"3_5_Dibromophenol" -> "Reaction_Vessel"; "Arylboronic_Acid" -> "Reaction_Vessel"; "Catalyst_Base" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Heating" [label="Solvent"]; "Heating" -> "Workup" [label="Reaction Monitoring (TLC)"]; "Workup" -> "Purification"; "Purification" -> "Final_Product"; } Figure 1: General workflow for the synthesis of this compound analogs via Suzuki coupling.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][12][13]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well plate"]; "Compound_Treatment" [label="Treat with this compound Analogs\n(various concentrations)"]; "Incubation_48_72h" [label="Incubate for 48-72 hours"]; "MTT_Addition" [label="Add MTT Reagent"]; "Incubation_4h" [label="Incubate for 4 hours"]; "Formazan_Solubilization" [label="Solubilize Formazan Crystals\n(e.g., with DMSO)"]; "Absorbance_Reading" [label="Measure Absorbance at 570 nm"]; "Data_Analysis" [label="Calculate IC50 values"];

"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation_48_72h"; "Incubation_48_72h" -> "MTT_Addition"; "MTT_Addition" -> "Incubation_4h"; "Incubation_4h" -> "Formazan_Solubilization"; "Formazan_Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; } Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The insights from SAR studies, such as those outlined in this guide, are instrumental in guiding the rational design of more potent and selective analogs. The synthetic accessibility of these compounds, coupled with straightforward and reliable in vitro evaluation methods, makes this an attractive area for further research.

Future investigations should focus on elucidating the specific molecular targets of active this compound analogs. Kinase inhibition assays, for example, could reveal interactions with key signaling pathways involved in cancer progression.[1][13] Furthermore, exploring a wider range of substituents and their positional isomers on the phenyl rings will provide a more comprehensive understanding of the SAR. The ultimate goal is to develop this compound derivatives with improved therapeutic indices, paving the way for their potential clinical application in the fight against cancer.

References

  • Bioassays for anticancer activities. Methods Mol Biol. 2011;731:347-359. doi:10.1007/978-1-61779-080-5_31
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. 2020;25(1):198. Published 2020 Jan 1. doi:10.3390/molecules25010198
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). 2018;10(10):349. Published 2018 Sep 22. doi:10.3390/cancers10100349
  • Cell-Based Assays for Evaluating the Anticancer Activity of 3',4'-Dimethoxy-2'-hydroxychalcone. BenchChem. Published online 2025.
  • (PDF) Bioassays for Anticancer Activities.
  • Synthesis Antimicrobial and Anti-inflammatory Activities of 3,5-Diphenyl-1H-pyrazole Substituted Azepine-5-carboxamide dérivatives. Der Pharma Chemica. 2016;8(18):1-9.
  • Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated. Mar Drugs. 2024;22(1):33. Published 2024 Jan 3. doi:10.3390/md22010033
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published online March 29, 2025.
  • Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Arch Pharm (Weinheim). 2021;354(12):e2100225. doi:10.1002/ardp.202100225
  • Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorg Med Chem Lett. 2007;17(23):6439-6443. doi:10.1016/j.bmcl.2007.10.002
  • Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism exploration. Environ Toxicol. 2015;30(10):1145-1153. doi:10.1002/tox.22002
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. 2025;30(8):1234. Published 2025 Apr 3. doi:10.3390/molecules30081234
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorg Med Chem Lett. 2020;30(19):127427. doi:10.1016/j.bmcl.2020.127427
  • Design and synthesis of novel 3,5-diphenyl pyrazolines acting as potent EGFR inhibitors with off-target antileukemic effect.
  • 2-Aminoaryl-3,5-diaryl pyrazines: Synthesis, biological evaluation against Mycobacterium tuberculosis and docking studies. Arch Pharm (Weinheim). 2020;353(7):e1900368. doi:10.1002/ardp.201900368
  • Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide Derivatives.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Design and synthesis of novel 3,5-diphenyl pyrazolines acting as potent EGFR inhibitors with off-target antileukemic effect. J Enzyme Inhib Med Chem. 2025;40(1):2559579. doi:10.1080/14756366.2025.2559579
  • Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Pharmaceuticals (Basel). 2025;18(5):608. Published 2025 Apr 23. doi:10.3390/ph18050608
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. 2021;26(11):3198. Published 2021 May 26. doi:10.3390/molecules26113198
  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. J Steroid Biochem Mol Biol. 2024;244:106579. doi:10.1016/j.jsbmb.2024.106579
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Front Chem. 2022;10:868887. Published 2022 May 12. doi:10.3389/fchem.2022.868887
  • Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization to. Semantic Scholar. Published online April 28, 2022.
  • Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. 2017;7(3):76. doi:10.
  • Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants. Int J Mol Sci. 2022;23(9):4835. Published 2022 Apr 28. doi:10.3390/ijms23094835
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Pharmaceuticals (Basel). 2025;18(5):608. Published 2025 Apr 23. doi:10.3390/ph18050608
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules. 2022;27(22):7789. Published 2022 Nov 9. doi:10.3390/molecules27227789
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicol In Vitro. 2012;26(8):1249-1255. doi:10.1016/j.tiv.2012.08.006
  • Mechanism-based discovery of SERMs and SERDs. McDonnell Lab - Sites@Duke Express.
  • Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs)
  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. J Med Chem. 2005;48(16):5215-5223. doi:10.1021/jm050292k
  • (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules. 2020;25(18):4246. Published 2020 Sep 17. doi:10.3390/molecules25184246
  • Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. Int J Mol Sci. 2020;21(18):6808. Published 2020 Sep 17. doi:10.3390/ijms21186808
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 3,5-Diphenylphenol In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vitro Validation

In the landscape of drug discovery, novel chemical entities like 3,5-Diphenylphenol represent both opportunity and challenge. As a member of the phenolic compound family, it is structurally poised for potential biological activity, given that phenols are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, progressing from a chemical structure to a validated bioactive candidate requires a systematic, multi-phased approach that is both scientifically sound and resource-efficient. The journey from a promising hit to a viable lead hinges on robust in vitro validation.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, causality-driven workflow for characterizing the biological activity of this compound. We will navigate the essential phases of in vitro analysis, from initial cytotoxicity screening to mechanistic investigation. The objective is not merely to present protocols, but to build a self-validating experimental narrative that provides a clear, comparative assessment of the compound's potential.

Selecting the Right Benchmarks: A Comparative Framework

To understand the performance of an unknown compound, it must be benchmarked against relevant alternatives. The choice of comparators is critical for contextualizing the experimental data. For this guide, we have selected two compounds that provide a robust comparative framework for this compound:

  • Resveratrol: A naturally occurring polyphenol renowned for its pleiotropic effects, including antioxidant, anti-inflammatory, and anticancer activities.[1] Its complex mechanism, involving the activation of proteins like SIRT1 and AMPK and modulation of various signaling cascades, makes it an excellent benchmark for a novel phenolic compound.[[“]][4]

  • Tamoxifen: A well-established synthetic drug and a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[5] It serves as a gold-standard cytotoxic agent in specific cell contexts and provides a reference for potency and clinical relevance.[6]

Our investigation will be centered on the MCF-7 human breast cancer cell line, an ER+ line suitable for evaluating potential anticancer effects and for direct comparison with Tamoxifen's known activity.

Phase 1: Foundational Cytotoxicity Screening

The first critical question for any new compound is whether it impacts cell viability. A foundational cytotoxicity assay provides the dose-response data necessary to determine the concentration range for all subsequent, more complex experiments. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as a proxy for viability.[7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Resveratrol, and Tamoxifen in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds or a vehicle control (DMSO at the highest concentration used, typically <0.5%).

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[8] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineAssay DurationIC50 (µM) [Hypothetical Data]
This compound MCF-748 hours15.2
ResveratrolMCF-748 hours25.8
TamoxifenMCF-748 hours8.5

This hypothetical data suggests that this compound exhibits moderate cytotoxicity, more potent than the natural polyphenol Resveratrol but less potent than the clinical drug Tamoxifen in this specific cell line.

Phase 2: Elucidating the Mode of Cell Death

An IC50 value tells us that a compound reduces cell viability, but it doesn't tell us how. The next logical step is to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[10]

During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore like FITC, it can identify early apoptotic cells.[10] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Workflow: Validating a Novel Compound

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mode of Cell Death cluster_2 Phase 3: Mechanistic Insight P1_Start Select Compound (this compound) P1_Assay MTT Viability Assay (Dose-Response) P1_Start->P1_Assay Treat cancer cell line (e.g., MCF-7) P1_Result Determine IC50 Value P1_Assay->P1_Result P2_Assay Annexin V / PI Staining Assay P1_Result->P2_Assay Use IC50 concentration P2_Analysis Flow Cytometry Analysis P2_Assay->P2_Analysis P2_Result Quantify Apoptosis vs. Necrosis P2_Analysis->P2_Result P3_Assay Western Blot Analysis P2_Result->P3_Assay If apoptosis is confirmed P3_Target Probe for Phospho-MAPK (p-ERK, p-p38) & Total Proteins P3_Assay->P3_Target P3_Result Assess Signaling Pathway Modulation P3_Target->P3_Result

Caption: A streamlined workflow for the in vitro validation of this compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed 1-2 x 10⁶ MCF-7 cells in T25 flasks. After 24 hours, treat the cells with this compound and the comparator compounds at their respective IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like using an EDTA solution to preserve membrane integrity.[12] Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[12]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.

Interpreting the Data

The flow cytometer will generate quadrant plots that differentiate cell populations:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells (rare).

Data Presentation: Apoptosis Quantification
Treatment (at IC50)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
This compound 48.235.316.5
Resveratrol55.628.915.5
Tamoxifen45.341.113.6

This hypothetical data indicates that this compound induces cell death primarily through apoptosis, similar to the comparator compounds, validating it as a potential pro-apoptotic agent.

Phase 3: Investigating a Potential Mechanism of Action

With evidence that this compound induces apoptosis, the final phase of our initial validation is to explore a potential underlying molecular mechanism. Many phenolic compounds are known to exert their effects by modulating intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a central regulator of cell proliferation, differentiation, and apoptosis.[4][13] The MAPK family includes key kinases like ERK and p38.[13] Western blotting allows us to measure the phosphorylation status of these proteins, which is a direct indicator of their activation.[14]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

G Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) MAP3K MAPKKK (e.g., Raf) Stimulus->MAP3K Compound This compound (Hypothesized Inhibitor) MAP2K MAPKK (e.g., MEK1/2) Compound->MAP2K inhibits? MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK1/2) MAP2K->MAPK phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription activates Response Cellular Responses (Proliferation, Survival, Apoptosis) Transcription->Response

Caption: Simplified MAPK signaling pathway, a potential target for this compound.

Experimental Protocol: Western Blot for MAPK Activation
  • Protein Extraction: Plate and treat MCF-7 cells with the compounds at their IC50 concentrations as described previously, but for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated forms of ERK (p-ERK) and p38 (p-p38). Use antibodies diluted 1:1000 in 5% BSA in TBST.[14]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000 in blocking buffer.[14]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe with antibodies against total ERK, total p38, and a loading control like GAPDH or β-actin.[14]

  • Densitometry: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target.

Data Presentation: MAPK Pathway Modulation
Treatment (at IC50)Relative p-ERK / Total ERK (Fold Change vs. Control)Relative p-p38 / Total p38 (Fold Change vs. Control)
Vehicle Control1.001.00
This compound 0.451.85
Resveratrol0.601.50
Tamoxifen0.951.10

This hypothetical data suggests that this compound may exert its pro-apoptotic effects by inhibiting the pro-survival ERK pathway while simultaneously activating the pro-apoptotic p38 stress-response pathway. This dual activity is similar to, but potentially more pronounced than, that of Resveratrol, while Tamoxifen shows minimal impact on this pathway, consistent with its different primary mechanism.

Synthesizing the Evidence: A Comparative Outlook

This structured, multi-phase validation process provides a comprehensive initial assessment of this compound. By integrating foundational cytotoxicity data with investigations into the mode of cell death and a plausible molecular mechanism, we can construct a compelling scientific narrative.

Our hypothetical results position this compound as a moderately potent, pro-apoptotic agent in MCF-7 cells. Its activity appears superior to the natural product benchmark, Resveratrol, and it seems to operate, at least in part, through the modulation of the MAPK signaling pathway—a mechanism distinct from the standard-of-care drug, Tamoxifen. This profile suggests that this compound is a promising candidate for further investigation, warranting deeper mechanistic studies, evaluation in other cancer cell lines, and eventually, progression to more complex in vivo models. This guide provides the foundational data and logical framework to justify those next steps.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • News-Medical.Net. (2023, August 23). Resveratrol Mechanisms. Retrieved from [Link]

  • Consensus. (n.d.). What is resveratrol mechanism of action? Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. Retrieved from [Link]

  • Meng, X., Zhou, J., Zhao, W., Gan, Y., & Li, H. (2022). Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. Foods, 11(16), 2443. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Life Extension. (2009). Resveratrol's Anti-Inflammatory Mechanism Defined. Retrieved from [Link]

  • Bakrim, S., Benkhaira, N., Bourais, I., & El Omari, N. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. International Journal of Molecular Sciences, 23(15), 8234. Retrieved from [Link]

  • Eleojo, E., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(4), 934-943. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 151-161. Retrieved from [Link]

  • Sanches-Silva, A., et al. (2017). Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters? In Polyphenols: Properties, Recovery, and Applications. Retrieved from [Link]

Sources

A Predictive Guide to In Vivo Studies and Animal Models for 3,5-Diphenylphenol Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3,5-Diphenylphenol

This compound is an aromatic organic compound featuring a phenol ring substituted with two phenyl groups. While its primary applications to date have been in materials science and as a ligand in catalysis, its structural similarity to other biologically active biphenyl and polyphenol compounds suggests a potential for pharmacological activity.[1] Biphenyl derivatives are known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.[2] The hydroxyl group on the central phenol ring of this compound is a key functional feature, as the number and position of hydroxyl groups on biphenyl scaffolds are critical determinants of antioxidant efficacy.[3]

This guide provides a comparative analysis of potential in vivo studies and animal models that could be employed to investigate the pharmacological and toxicological profile of this compound. The selection of these models is based on established research into compounds with similar chemical moieties.

Comparative Analysis of Potential In Vivo Research Areas and Animal Models

Given the chemical structure of this compound, three primary areas of investigation are proposed: anti-inflammatory activity, antioxidant and neuroprotective effects, and toxicology. The choice of animal model is critical and depends on the specific research question. Mammalian models such as mice and rats are frequently used for studying bioactive compounds due to their physiological similarity to humans.[4]

Research AreaPotential Biological EffectRecommended Animal ModelsKey Endpoints to Measure
Inflammation Reduction of acute and chronic inflammationWistar or Sprague-Dawley Rats, BALB/c MicePaw edema volume, granuloma weight, leukocyte count, C-reactive protein levels, cytokine levels (TNF-α, IL-6, IL-1β)
Oxidative Stress & Neuroprotection Free radical scavenging, protection against neuronal damageSH-SY5Y cell line (in vitro), Sprague-Dawley Rats (ischemia models)Cell viability, reactive oxygen species (ROS) production, antioxidant enzyme levels (SOD, CAT, GPx), infarct volume, neurological deficit scores
Toxicology Assessment of acute and chronic toxicity, carcinogenicityBDF1 Mice, F344 RatsLD50, body weight changes, organ histopathology (liver, kidney), serum biochemical markers (BUN, ALP), tumor incidence

In-Depth Methodologies and Experimental Protocols

Part 1: Investigating Anti-inflammatory Potential

The anti-inflammatory properties of novel compounds are often assessed using models of acute and chronic inflammation.[5][6] The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating acute inflammation.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Celecoxib, 5-10 mg/kg, p.o.)

    • This compound (various doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the test compound or controls orally (p.o.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 h) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes.[5] This allows for an initial understanding of the compound's mechanism of action.

  • Plethysmometer: Provides a precise and quantitative measurement of the inflammatory response (edema).

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used to validate the experimental model and provide a benchmark for the efficacy of the test compound.[7]

Part 2: Assessing Neuroprotective Effects

While initial screening for neuroprotection can be performed in vitro using cell lines like SH-SY5Y human neuroblastoma cells,[8][9][10] subsequent in vivo models are necessary to evaluate efficacy in a complex biological system. A common in vivo model is the middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Pre-treatment: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at various time points before or after MCAO.

  • Surgical Procedure (MCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections (e.g., 2 mm thick).

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological scores and infarct volumes between the treatment and vehicle groups.

Causality Behind Experimental Choices:

  • MCAO Model: This model is widely used as it reliably reproduces the focal ischemic brain injury seen in human stroke.

  • TTC Staining: TTC is a salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan product. Ischemic tissue, with compromised mitochondrial function, remains white, allowing for clear demarcation and quantification of the infarct.

  • Neurological Scoring: Provides a functional assessment of the neuroprotective effects of the compound.

Part 3: Foundational Toxicological Screening

Before extensive efficacy studies, it is crucial to determine the basic toxicological profile of a compound. This includes acute toxicity testing to determine the LD50 (the dose lethal to 50% of the test population) and sub-chronic studies to identify target organs for toxicity. Biphenyl itself has been shown to cause kidney and liver toxicity in animal models.[11][12][13]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Model: Female rats or mice are typically used as they are often slightly more sensitive.

  • Dosing: A single animal is dosed at a starting dose level (e.g., 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, a second animal is dosed at a higher dose.

    • If the animal dies, a second animal is dosed at a lower dose.

    • This sequential process continues until the LD50 can be estimated with a specified level of confidence.

  • Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes are recorded. Gross necropsy is performed on all animals at the end of the study.

Causality Behind Experimental Choices:

  • OECD 425 Guideline: This method is preferred as it minimizes the number of animals required while still providing a statistically robust estimate of the LD50.

  • 14-Day Observation Period: Allows for the detection of delayed toxicity.

  • Gross Necropsy: Provides initial insights into which organs may be affected by the compound.

Visualization of Experimental Workflows and Pathways

G cluster_0 Anti-Inflammatory Model Workflow cluster_1 Neuroprotection Model Workflow cluster_2 Antioxidant Mechanism of Phenols A1 Animal Acclimatization (Wistar Rats) A2 Grouping & Dosing (Vehicle, Positive Control, 3,5-DPP) A1->A2 A3 Induction of Inflammation (Carrageenan Injection) A2->A3 A4 Measurement of Paw Edema (Plethysmometer) A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Animal Preparation (Sprague-Dawley Rats) B2 Pre-treatment (Vehicle or 3,5-DPP) B1->B2 B3 MCAO Surgery (90 min occlusion) B2->B3 B4 Reperfusion B3->B4 B5 Neurological Assessment (24h post-MCAO) B4->B5 B6 Infarct Volume Measurement (TTC Staining) B4->B6 C1 Reactive Oxygen Species (ROS) C4 Neutralized ROS C1->C4 Reduced by Phenol C5 Cellular Damage C1->C5 Causes C2 Phenolic Compound (e.g., this compound) C3 Stable Phenoxyl Radical C2->C3 Donates H•

Caption: Comparative workflows for in vivo models and a simplified antioxidant mechanism.

Concluding Remarks for the Research Professional

While this compound remains an understudied molecule from a pharmacological perspective, its chemical structure provides a strong rationale for investigating its potential as a bioactive agent. The in vivo models and protocols outlined in this guide, derived from extensive research on analogous biphenyl and polyphenol compounds, offer a robust and scientifically sound framework for initiating such studies. Researchers should begin with foundational toxicological assessments before proceeding to more complex efficacy models for inflammation and neuroprotection. The data generated from these studies will be pivotal in determining the therapeutic potential of this compound and guiding its future development.

References

  • Aranaz, P., et al. (2025). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Animal Science and Biotechnology. [Link]

  • Chen, Y., et al. (2022). Comparative In Vitro and In Vivo Hydroxylation Metabolization of Polychlorinated Biphenyl 101 in Laying Hens: A Pilot Study. Journal of Agricultural and Food Chemistry. [Link]

  • Umeda, Y., et al. (2005). Carcinogenicity of biphenyl in mice by two years feeding. Food and Chemical Toxicology. [Link]

  • Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. [Link]

  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. [Link]

  • Rikhi, M., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research. [Link]

  • Rikhi, M., et al. (2015). In Vitro Antioxidant Activity of Biphenyl-2,6-diethanone Derivatives. International Journal of ChemTech Research. [Link]

  • Van Aken, B., et al. (2017). Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. Environmental Pollution. [Link]

  • Petriello, M. C., et al. (2018). Hydroxylation markedly alters how the polychlorinated biphenyl (PCB) congener, PCB52, affects gene expression in human preadipocytes. Environmental Health Perspectives. [Link]

  • Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. [Link]

  • Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. [Link]

  • U.S. Environmental Protection Agency. (1999). Biphenyl. [Link]

  • National Oceanic and Atmospheric Administration. (2021). Acute Polychlorinated Biphenyl Benthic Invertebrate Toxicity Testing to Support the 2017 Chronic Dose-Response Sediment Injury Model. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2013). Toxicological Review of Biphenyl (CAS No. 92-52-4) In Support of Summary Information on the Integrated Risk Information System (IRIS) Draft. [Link]

  • Alvariño, R., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. PubMed Central. [Link]

  • Alvariño, R., et al. (2021). Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. MDPI. [Link]

  • Podyachev, S. N., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

  • ResearchGate. (2023). Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. [Link]

  • Lo, K., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]

  • Shelar, P. A., & Mishra, A. (2018). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Gokhale, S. S., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Google Patents. (2015).
  • Kim, Y., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules. [Link]

  • Kim, Y., et al. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. ResearchGate. [Link]

  • Google Patents. (2024). Synthesis process of 3, 5-difluorophenol.
  • Royal Society of Chemistry. (2019). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. [Link]

Sources

A Comparative Guide to the Synthesis of 3,5-Diphenylphenol: Strategic Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of bespoke aromatic compounds is a cornerstone of innovation. Among these, 3,5-diphenylphenol stands out as a valuable building block and intermediate in the creation of advanced materials and pharmacologically active molecules. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this versatile compound, offering in-depth technical details and strategic considerations to inform laboratory practice.

This analysis will focus on two of the most powerful and widely employed carbon-carbon bond-forming strategies in modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. Each pathway presents a unique set of advantages and challenges, and the optimal choice is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

At a Glance: Comparing Suzuki-Miyaura and Grignard Routes

ParameterSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials 3,5-Dihalophenol (or protected derivative), Phenylboronic acid3,5-Dihalobenzene, Magnesium, an electrophile (e.g., a benzaldehyde derivative) followed by oxidation/aromatization
Key Transformation Palladium-catalyzed cross-couplingFormation of a diaryl carbinol intermediate followed by subsequent reactions
Reaction Conditions Typically mild, requires a palladium catalyst and a baseRequires strictly anhydrous conditions, can be highly exothermic
Functional Group Tolerance Generally high, tolerant of a wide range of functional groupsLimited, intolerant of acidic protons (e.g., -OH, -NH, -COOH)
Yield (Reported) Can be high, depending on catalyst and conditionsVariable, can be affected by side reactions
Key Challenges Catalyst cost and removal, optimization of reaction conditionsStrict exclusion of water, potential for Wurtz coupling and other side reactions

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility and high functional group tolerance. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, a common strategy involves the double Suzuki-Miyaura coupling of a 3,5-dihalophenol with phenylboronic acid.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the 3,5-dihalophenol.

  • Transmetalation: The phenyl group from the phenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments (the phenol backbone and the phenyl group) couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.

The Ascendancy of 3,5-Diphenylphenol Architectures: A Comparative Benchmark for Next-Generation Hole Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the pursuit of highly efficient and stable organic electronic devices is a perpetual frontier. Central to this endeavor is the optimization of hole transport materials (HTMs), a critical component governing the performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). In this guide, we provide an in-depth comparative analysis of materials derived from a promising structural motif: 3,5-Diphenylphenol. We will explore their performance benchmarks against established alternatives, supported by experimental data, and provide detailed protocols for their characterization.

The strategic design of HTMs is paramount for efficient charge extraction and transport from the active layer to the anode, directly impacting key device parameters such as power conversion efficiency (PCE), operational stability, and luminescence. While the spirobifluorene-based compound, Spiro-OMeTAD, has long been the benchmark HTM, its complex synthesis, high cost, and propensity for degradation have spurred the search for viable alternatives.[1][2]

The this compound core offers a versatile and cost-effective platform for the design of novel HTMs. The inherent properties of the phenol group, combined with the tunable electronic characteristics of the appended phenyl rings, allow for precise engineering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving optimal energy level alignment with the perovskite or emissive layer, thereby facilitating efficient hole injection and blocking electron leakage.[3]

Comparative Performance Analysis: Benchmarking Against the Standard

To objectively assess the potential of this compound-based and analogous materials, we have compiled key performance indicators from recent studies and compared them against the industry-standard, Spiro-OMeTAD, and other relevant alternatives. The following table summarizes the photophysical and electrochemical properties, as well as the performance of these materials in perovskite solar cells.

Material/DerivativeHOMO (eV)LUMO (eV)Hole Mobility (cm²/V·s)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Spiro-OMeTAD (Control) -5.22-2.152.0 x 10-418.51.1123.172.0[4]
Triphenylamine Enamine 1 -5.33-2.13>10-314.71.0522.562.1[4]
Triphenylamine Enamine 3 -5.69-2.25>10-318.41.1123.0571.9[4]
TDF-1 (Diphenylamine) ---18.16---
TDF-2 (Iminodibenzyl) ---19.381.0423.0081.0[5]
PTAA (Reference) ---20.20---[5]
DFTAB ---10.4---[6]
TPA-BPV-TPA ---16.42---[7]

Note: A direct comparison of a specific this compound HTM was not available in the reviewed literature. The data presented for Triphenylamine Enamines, and TDF derivatives, which share structural similarities (diphenyl moieties), provide a strong indication of the potential performance of this class of materials. "PCE" refers to Power Conversion Efficiency, "Voc" to Open-Circuit Voltage, "Jsc" to Short-Circuit Current Density, and "FF" to Fill Factor.

The data clearly indicates that derivatives with structural similarities to this compound can achieve performance metrics comparable to, and in some cases exceeding, those of the benchmark Spiro-OMeTAD. For instance, Triphenylamine Enamine 3 demonstrated a PCE of 18.4%, nearly matching that of Spiro-OMeTAD under similar fabrication conditions.[4] Furthermore, the iminodibenzyl-containing TDF-2 surpassed the performance of its diphenylamine counterpart and approached the efficiency of the high-performing PTAA.[5] These findings underscore the immense potential of tuning the core and peripheral moieties of such systems to enhance device performance.

Causality Behind Experimental Choices: The "Why" of Material Design

The design of these alternative HTMs is not arbitrary. The choice of a this compound or analogous core is a deliberate strategy to address the shortcomings of existing materials.

  • Cost-Effectiveness and Synthetic Accessibility: The synthesis of Spiro-OMeTAD is a multi-step process with relatively low yields, contributing to its high cost.[7] In contrast, many phenol- and diphenylamine-based compounds can be synthesized through more straightforward and scalable coupling reactions.[6][8]

  • Energy Level Tuning: The HOMO energy level of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. The electron-donating or withdrawing nature of substituents on the phenyl rings of a this compound scaffold allows for precise tuning of the HOMO level.[3]

  • Enhanced Stability: The rigid and planar structure of some HTMs can lead to crystallization and morphological instability over time. The non-planar, propeller-like structure of many triphenylamine and diphenylphenol derivatives can suppress crystallization and lead to more stable amorphous films.[9]

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized experimental protocols are essential. Below, we outline a general workflow for the synthesis and characterization of a novel HTM, followed by a representative synthesis protocol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a new hole transport material.

HTM_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Performance Testing Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structural Structural Analysis (NMR, MS) Purification->Structural Optical Optical Properties (UV-Vis, PL Spectroscopy) Structural->Optical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Optical->Electrochemical Thermal Thermal Stability (TGA, DSC) Electrochemical->Thermal Device_Fab Perovskite Solar Cell Fabrication Thermal->Device_Fab JV_Scan Current Density-Voltage (J-V) Measurement Device_Fab->JV_Scan EQE External Quantum Efficiency (EQE) JV_Scan->EQE Stability Long-Term Stability Testing EQE->Stability

Caption: A generalized workflow for the synthesis, characterization, and device testing of a novel hole transport material.

Representative Synthesis Protocol: Quinoxaline-Based HTM

Synthesis of 8-(8-bromoquinoxalin-5-yl)-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine (4): [10]

  • Reactants:

    • 5,8-dibromobenzopyrazine (2.00 g, 6.95 mmol)

    • Compound 3 (as synthesized in the reference) (1.45 g, 2.78 mmol)

    • Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) (0.25 g, 0.22 mmol)

    • Anhydrous ethanol (16 mL)

    • Toluene (70 mL)

    • K₂CO₃ aqueous solution (2M, 16 mL)

  • Procedure: a. Accurately weigh and thoroughly blend the 5,8-dibromobenzopyrazine, compound 3 , and Pd(PPh₃)₄ within a 250 mL two-necked round-bottomed flask. b. Add the anhydrous ethanol, toluene, and K₂CO₃ aqueous solution to the flask. c. Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. d. After the reaction is complete, cool the mixture to room temperature. e. Purify the resulting mixture by extraction followed by column chromatography to afford the final product.

Conclusion

The exploration of this compound-based and analogous molecular architectures represents a highly promising avenue for the development of next-generation hole transport materials. The compiled data demonstrates that these materials can achieve performance levels that rival and even exceed those of the long-standing benchmark, Spiro-OMeTAD, while offering the potential for more cost-effective and scalable synthesis. The key to their success lies in the inherent tunability of their electronic and physical properties, allowing for a rational design approach to optimize device performance. As research in this area continues, we anticipate the emergence of even more efficient and stable HTMs derived from this versatile chemical scaffold, paving the way for the widespread commercialization of organic electronic technologies.

References

  • Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. PubMed Central. [Link]

  • Photophysical and electrochemical properties of the studied compounds. ResearchGate. [Link]

  • Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. ResearchGate. [Link]

  • One-Step Facile Synthesis of a Simple Hole Transport Material for Efficient Perovskite Solar Cells. KAUST Repository. [Link]

  • Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. PubMed. [Link]

  • Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. PubMed Central. [Link]

  • Photophysical data of compounds 3 and 5. ResearchGate. [Link]

  • Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. ResearchGate. [Link]

  • Comparative study of modeling of Perovskite solar cell with different HTM layers. ResearchGate. [Link]

  • Photophysical and electrochemical properties of the six compounds. ResearchGate. [Link]

  • DFT and TD-DFT Studies of 1,3,5-Tris (Dipheny1amino) Benzene Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells. ResearchGate. [Link]

  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. National Institutes of Health. [Link]

  • Design and Computational Analysis of 3,5-Diphenyldithieno[3,2-b:2',3'-d]thiophene (DP-DTT) Derivatives with Electronically Adjustable Substituents for Enhanced OLED Performance. ResearchGate. [Link]

  • Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate. [Link]

  • Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. [Link]

  • Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Polytechnic University of Madrid - Portal Científico UPM. [Link]

  • Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. MDPI. [Link]

  • Synthesis, optical and electrochemical properties of propeller-type 3,5,8-trithienyl-BODIPY dyes. ResearchGate. [Link]

  • Design and theoretical investigation of diphenylsulfone-based blue-emitting TADF materials for advanced OLED applications. ResearchGate. [Link]

  • Synthesis of Heterocycles for OLED Applications. IRIS. [Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed Central. [Link]

  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. PubMed Central. [Link]

  • New[4]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Designing Smarter Hole Transport Materials: A Review of Theory-Driven Molecular Strategies for Next-Generation Solar Cells. SARC Publisher. [Link]

  • The photophysical and electrochemical properties of compounds 3, 4 and 5. ResearchGate. [Link]

Sources

Review of alternative compounds to 3,5-Diphenylphenol in [specific application]

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of alternative compounds to traditional phenol-based developers in heat-sensitive printing applications.

For Researchers, Scientists, and Drug Development Professionals.

In the realm of specialty chemicals, the selection of appropriate compounds is paramount to both product performance and safety. This guide provides an in-depth technical comparison of alternative compounds to traditional phenol-based developers, specifically focusing on their application in thermal paper technology. While the initial query centered on 3,5-Diphenylphenol, extensive research indicates that this compound is not a prevalent developer in this specific application. Therefore, this guide will focus on the widely used Bisphenol A (BPA) and its commercially relevant alternatives, offering a robust comparative analysis for researchers and product development professionals.

Introduction: The Chemistry of Thermal Printing and the Need for Alternatives

Direct thermal printing is a widely adopted technology that produces an image by applying heat to a specially coated paper. This thermal paper contains a heat-sensitive layer composed of a leuco dye (a colorless dye precursor) and a developer. When a thermal print head applies heat, the dye and developer melt and react, causing the leuco dye to change to its colored form, thus creating an image.

For decades, Bisphenol A (BPA) has been the developer of choice due to its effectiveness and low cost.[1][2] However, growing concerns over its endocrine-disrupting properties and potential adverse health effects have led to regulatory restrictions and a strong market demand for safer alternatives.[3][4] This has spurred significant research and development into alternative developer compounds that can match or exceed the performance of BPA without the associated health and environmental risks.[3]

This guide will delve into the key performance characteristics, toxicological profiles, and experimental evaluation of the most prominent alternatives to BPA, including other bisphenols like Bisphenol S (BPS) and a range of phenol-free compounds.

The Incumbent: Bisphenol A (BPA) as a Thermal Developer

BPA's efficacy as a thermal paper developer stems from its ability to act as a proton donor, which facilitates the color change in the leuco dye upon heating. Its widespread use has established a benchmark for performance in terms of image density, sensitivity, and stability. However, the very properties that make it an effective developer also contribute to its potential for human exposure, as the "free" or unreacted BPA in thermal paper can be transferred to the skin upon handling.[5][6]

A Comparative Analysis of Key Alternatives

The search for BPA alternatives has led to the investigation and commercialization of several compounds. This section provides a detailed comparison of the most significant alternatives.

Bisphenol S (BPS): A Structurally Similar Alternative

Initially, Bisphenol S (BPS) was a popular replacement for BPA due to its similar chemical structure and performance characteristics.[3] However, subsequent studies have raised concerns that BPS may also exhibit endocrine-disrupting properties, leading to a search for truly "phenol-free" alternatives.[2][3]

Phenol-Free Alternatives

A new generation of thermal paper developers has emerged that are not based on bisphenol chemistry. These compounds aim to provide high performance while mitigating the health and environmental concerns associated with their predecessors.

  • Pergafast 201: A non-phenolic developer that has gained significant market traction. It is known for producing high-quality, stable images with excellent resistance to environmental factors.[7]

  • D-8 (4-Hydroxyphenyl 4-isopropoxyphenylsulfone): Another widely used phenol-free developer.[8][9] It is recognized for producing thermal paper with high whiteness and sensitivity, resulting in excellent image preservation.[8]

  • Urea-Urethane Compounds: These developers offer a different chemical approach to the color-forming reaction. They are reported to have lower environmental loads and can improve the speed of printed images.[10][11]

  • Vitamin C (Ascorbic Acid): A novel, bio-based developer that offers a more "natural" alternative.[1][12] Thermal paper using Vitamin C as a developer is often identifiable by a slight yellow tint.[1][13]

Performance Metrics: A Quantitative Comparison

The performance of a thermal paper developer is assessed based on several key metrics. The following table summarizes the comparative performance of BPA and its alternatives based on available data.

DeveloperDynamic SensitivityStatic SensitivityImage StabilityHeat ResistanceHumidity ResistanceLight Resistance
Bisphenol A (BPA) HighModerateModerateModerateModerateLow to Moderate
Bisphenol S (BPS) HighModerateModerateModerateModerateLow to Moderate
Pergafast 201 HighHighHighHighHighHigh
D-8 HighHighHighHighHighHigh
Urea-Urethane HighHighHighHighHighHigh
Vitamin C Moderate to HighModerateModerateModerateModerateModerate

Note: This table provides a qualitative summary based on available literature. Quantitative data can vary depending on the specific formulation and testing conditions.

Experimental Protocols for Performance Evaluation

To ensure a rigorous and standardized comparison of thermal paper developers, a suite of experimental protocols is employed. These tests are crucial for quality control and the development of new formulations.

Dynamic Thermal Sensitivity

This test evaluates the paper's response to the short bursts of heat from a thermal print head. It determines the energy required to produce a clear and dense image.

G cluster_0 Sample Preparation cluster_1 Printing and Measurement cluster_2 Data Analysis Cut_Sample Cut Thermal Paper Sample (2.5 in. width) Thermal_Printer Feed into Thermal Printer (e.g., Hobart 18VP) Cut_Sample->Thermal_Printer ASTM F1444 Print_Patterns Print Test Patterns at Varying Energy Levels Thermal_Printer->Print_Patterns Measure_Density Measure Optical Density of Printed Patterns Print_Patterns->Measure_Density Plot_Curve Plot Optical Density vs. Print Energy Measure_Density->Plot_Curve Analyze_Curve Analyze Dynamic Sensitivity Curve Plot_Curve->Analyze_Curve

Protocol: ASTM F1444 - Standard Test Method for Determining Dynamic Thermal Response of Direct Thermal Paper [7][10][14]

  • Sample Preparation: Cut a sample of the thermal paper to the specified width (typically 2.5 inches).[14]

  • Printer Setup: Use a standardized thermal label printer (e.g., Hobart 18VP) with calibrated energy output.

  • Printing: Print a series of test patterns on the sample at incremental energy levels.

  • Densitometry: Use a reflection densitometer to measure the optical density of each printed pattern.

  • Data Analysis: Plot the optical density values against the corresponding print energy to generate a dynamic thermal response curve. This curve provides a quantitative measure of the paper's sensitivity.[15]

Static Thermal Sensitivity

This test assesses the temperature at which the thermal paper begins to form an image when exposed to a constant heat source. It is an indicator of the paper's stability during storage and transport in warm environments.

Protocol: ASTM F1445 - Standard Test Method for Determining Static Thermal Sensitivity of Direct Thermal Paper [8]

  • Sample Preparation: Prepare small samples of the thermal paper.

  • Heat Application: Place the samples in a calibrated instrument that applies a precise temperature for a specified duration.

  • Temperature Range: Test the samples across a range of temperatures to determine the activation temperature (the point at which an image begins to form) and the saturation temperature (the point at which the image reaches its maximum density).

  • Densitometry: Measure the optical density of the samples after heat exposure.

  • Data Analysis: Plot the optical density against the temperature to create a static thermal response curve.

Image Stability and Durability

These tests evaluate the longevity of the printed image when exposed to various environmental stressors.

Protocol: Accelerated Aging and Environmental Resistance Testing

  • Sample Preparation: Print a standardized test pattern on the thermal paper samples.

  • Exposure Conditions: Expose the printed samples to controlled conditions of:

    • Heat: Place samples in an oven at a specified temperature and duration (e.g., 60°C for 24 hours).[14][16]

    • Light: Expose samples to a controlled light source (e.g., UV lamp) for a specified duration.[14][16]

    • Humidity: Place samples in a humidity chamber at a specified relative humidity and temperature (e.g., 90% RH at 40°C).[14][16]

    • Plasticizer Resistance: Bring samples into contact with a plasticizer (e.g., from PVC folders) under a specified pressure and duration.

  • Densitometry: Measure the optical density of the printed image before and after exposure.

  • Data Analysis: Calculate the percentage of image density loss to quantify the stability of the printed image under each condition.

Health and Environmental Considerations

A critical aspect of comparing BPA alternatives is their toxicological and ecotoxicological profiles. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have conducted extensive assessments of these compounds.[5][17][18]

DeveloperEndocrine ActivityAquatic ToxicityPersistence & Bioaccumulation
Bisphenol A (BPA) High ConcernHigh ConcernModerate Concern
Bisphenol S (BPS) High ConcernHigh ConcernModerate Concern
Pergafast 201 Low ConcernModerate ConcernModerate Concern
D-8 Moderate ConcernHigh ConcernModerate Concern
Urea-Urethane Low to Moderate ConcernData GapsData Gaps
Vitamin C Low ConcernLow ConcernLow Concern

Note: This table is a simplified summary of complex toxicological data and should be used for initial screening purposes. For detailed information, refer to the full reports from regulatory agencies.

Conclusion and Future Outlook

The transition away from BPA in thermal paper applications has led to the development of a diverse range of alternative developers. While direct replacements like BPS have raised similar health concerns, the emergence of phenol-free alternatives such as Pergafast 201, D-8, and urea-urethane compounds offers promising solutions with improved safety profiles.

The selection of an appropriate alternative requires a careful evaluation of performance, cost, and toxicological data. Phenol-free alternatives have demonstrated comparable or even superior performance to BPA in terms of image stability and resistance to environmental factors.[19][20] As research continues and more long-term toxicological data becomes available, the market is expected to further shift towards these safer and more sustainable developer technologies. For researchers and drug development professionals, understanding the chemical properties and performance metrics of these compounds is crucial for making informed decisions in product formulation and development, ensuring both efficacy and safety.

References

  • Bisphenol A Alternatives in Thermal Paper. Environmental Protection Agency (EPA). Available from: [Link]

  • Determining Dynamic Thermal Response of Direct Thermal Paper-Label Printer Method. ASTM International. Available from: [Link]

  • Thermal paper developers. Chiron.no. Available from: [Link]

  • The use of bisphenol A and its alternatives in thermal paper in the EU during 2014 - 2022. European Chemicals Agency (ECHA). Available from: [Link]

  • BPA and BPS in thermal paper. Minnesota Pollution Control Agency. Available from: [Link]

  • Partnership to Evaluate Alternatives to Bisphenol A in Thermal Paper. US EPA. Available from: [Link]

  • PergafastTM 201. Solenis. Available from: [Link]

  • Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. MDPI. Available from: [Link]

  • France's proposal on the restriction of bisphenol A use in thermal paper, prepared by ANSES, is submitted for public consultation by ECHA. Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail (ANSES). Available from: [Link]

  • Color Development Mechanism of Urea–Urethane Developers for High-Performance Thermo-Sensitive Paper. ResearchGate. Available from: [Link]

  • Bisphenol A alternatives in thermal paper from the Netherlands, Spain, Sweden and Norway. Screening and potential toxicity. PubMed. Available from: [Link]

  • Chapter 4 Hazard Evaluation of Bisphenol A (BPA) and Alternatives. EPA. Available from: [Link]

  • Analysis of alternatives for BPA in thermal paper. RIVM. Available from: [Link]

  • Are there safer alternatives to Bisphenol A in thermal paper?. CHEM Trust. Available from: [Link]

  • Effects of thermal-paper coating formulations on image durability. Appita - Informit. Available from: [Link]

  • Appvion Launches First Thermal Receipt Paper Made Using Vitamin C in Time for the 2014 Holiday Shopping Season. MultiVu. Available from: [Link]

  • Effects of thermal-paper coating formulations on image durability. ResearchGate. Available from: [Link]

  • Survey and risk assessment of developers in thermal paper. Miljøstyrelsen. Available from: [Link]

  • Phenol-Free Thermal Paper: What Businesses Need to Know. Star Micronics. Available from: [Link]

  • How to Quickly Judge the Quality of Thermal Paper. Graphic Controls. Available from: [Link]

  • How to Tell If Paper Is Thermal Paper: 4 Simple, Reliable Tests. Jota Machinery. Available from: [Link]

  • How to check the quality of thermal paper. Xiandai Paper Production. Available from: [Link]

  • Thermal paper technology - What is thermal paper?. Jujo Thermal. Available from: [Link]

  • BPA and BPS in Thermal Paper: What You Need to Know. Panda Paper Roll. Available from: [Link]

  • How To Test Thermal Paper Quality?. Pony Packaging. Available from: [Link]

  • How to Check Thermal Receipt Paper Quality?. Shouguang Sunrise Industry. Available from: [Link]

  • New thermal receipt paper made from vitamin C. Kiosk Marketplace. Available from: [Link]

  • BPA in Thermal Paper. IPEN.org. Available from: [Link]

  • Phenol-Free Thermal Paper. TST/Impreso, Inc. Available from: [Link]

  • Alliance Imaging Products Phenol-Free Thermal Receipt Paper Rolls, 7/16" Core, 2-1/4" x 50', White, 50 Rolls/Carton. W.B. Mason. Available from: [Link]

  • Environmental Concerns of Thermal Paper. Free Barcode Software. Available from: [Link]

  • Guide to Thermal Paper. Brother Australia. Available from: [Link]

  • Choosing the right paper for your kiosk: Thermal paper sensitivity. Kiosk Marketplace. Available from: [Link]

  • Thermal Paper Technical Specifications Explained – The Complete Guide. Panda Paper Roll. Available from: [Link]

  • Thermal base paper performance test and test method. Lonroy Equipment. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of 3,5-Diphenylphenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. While specific hazard data for this compound is limited, its structural relationship to phenol necessitates a conservative approach, treating it with the same level of caution as other hazardous phenolic compounds.[1]

Core Principles: Hazard Assessment and Precautionary Measures

This compound and related compounds are classified as skin, eye, and respiratory irritants.[2][3] Therefore, the foundational principle of its management is to treat all forms of its waste—pure chemical, contaminated materials, and solutions—as hazardous.[4][5] All disposal procedures must aim to prevent its release into the environment, particularly into drainage and sewer systems.[6][7]

Key Safety & Regulatory Information
Chemical Name This compound
CAS Number 28023-86-1[1]
Molecular Formula C₁₈H₁₄O[1]
Primary Hazards Potential for skin, eye, and respiratory irritation (inferred from related compounds).[2][3][8]
Regulatory Framework Disposal must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Occupational Exposure Adherence to OSHA guidelines for phenolic compounds is recommended to minimize exposure.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound in any capacity, including preparation for disposal, the correct PPE must be worn. The causality behind each piece of equipment is critical for ensuring comprehensive protection.

  • Hand Protection: Wear utility-grade neoprene or butyl rubber gloves over standard nitrile gloves.[11] This double-gloving strategy provides robust protection against aromatic compounds; the outer glove resists chemical degradation while the inner glove offers a secondary barrier.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Body Protection: A fully buttoned, long-sleeved lab coat must be worn. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is also required.[11]

  • Respiratory Protection: All handling of solid this compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Never mix phenolic waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 1: Designate a Hazardous Waste Accumulation Area Identify a specific, secondary-contained area in the lab for collecting this compound waste. This area should be clearly marked.

Step 2: Prepare Waste Containers Use separate, clearly labeled, and leak-proof containers for each waste stream. The containers must be compatible with the chemical. Shatter-proof bottles are recommended for liquids.[5] Each label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific composition (e.g., "Solid," "Contaminated Gloves," or "in Methanol")

  • The associated hazards (e.g., "Irritant")

Step 3: Collect Waste Streams

  • Unused or Expired Solid this compound:

    • Place the original container, if intact, into a sealable plastic bag.

    • Place the bagged container into the designated hazardous waste container for solids.

  • Contaminated Solid Waste (e.g., gloves, weigh paper, pipette tips):

    • Collect all contaminated disposable items in a dedicated, sealed plastic bag or a leak-tight container.[5]

    • Ensure no free-flowing liquids are present.

    • Once full, seal the container and place it in the hazardous waste accumulation area. Do not dispose of this waste in regular or biohazard trash.[12]

  • Contaminated Liquid Waste (e.g., solutions, rinsates):

    • Pour all solutions containing this compound into a designated, sealed waste container.

    • Crucially, any solvent used to rinse glassware that was in contact with the chemical must also be collected as hazardous waste.[6] Never pour rinsates down the drain. [6]

Spill Management: A Procedural Workflow

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Protocol for a Small Spill (Solid <1g; Liquid <50 mL)

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Absorb/Contain:

    • For liquid spills , cover with an absorbent material like vermiculite, sand, or diatomaceous earth.[6][13]

    • For solid spills , gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material or solid into a designated container for hazardous waste.[1][7]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris" and manage it according to the protocol in Section 3.

Protocol for a Large Spill (Solid >1g; Liquid >50 mL)

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[13]

  • Notify: Alert your supervisor and contact your institution's EHS department or emergency response team. Provide them with the chemical name and spill location.

  • Secure the Area: Prevent re-entry until emergency responders have cleared the area.

Spill_Response_Workflow spill Spill of this compound Detected assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<1g Solid or <50mL Liquid) assess->small_spill Low Risk large_spill Large Spill (>1g Solid or >50mL Liquid) assess->large_spill High Risk ppe_small Don Full PPE small_spill->ppe_small evacuate_large EVACUATE Laboratory large_spill->evacuate_large contain_small Contain & Absorb Spill (Vermiculite / Damp Towel) ppe_small->contain_small collect_small Collect Debris into Hazardous Waste Container contain_small->collect_small decon_small Decontaminate Area collect_small->decon_small notify_ehs Notify EHS / Emergency Response evacuate_large->notify_ehs secure_area Secure Area & Prevent Re-entry notify_ehs->secure_area

Caption: Decision workflow for responding to a this compound spill.

Final Disposal Pathway

The ultimate disposal of this compound waste is not performed by laboratory personnel. It requires a certified process to ensure complete and safe destruction.

  • Contact EHS: Once your hazardous waste container is full, contact your institution's EHS office to arrange for a pickup.

  • Professional Management: The EHS department will consolidate and transfer the waste to a licensed chemical disposal facility.

  • Incineration: The safest and most effective method for the final disposal of phenolic compounds is high-temperature incineration at a licensed facility.[6] This process ensures the complete destruction of the hazardous chemical, preventing environmental contamination.[6]

By adhering to these procedures, you contribute to a robust culture of safety, ensuring that the handling and disposal of this compound meet the highest standards of scientific integrity and environmental responsibility.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone. Available at: [Link]

  • How can I dispose phenol? ResearchGate. Available at: [Link]

  • Phenol - Office of Environment, Health & Safety. University of California, Berkeley. Available at: [Link]

  • Standard Operating Procedure - Phenol. University of New Mexico Chemistry. Available at: [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR), NIH. Available at: [Link]

  • Method 604: Phenols. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Diphenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling chemical reagents like 3,5-Diphenylphenol requires a thorough understanding of its properties and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard

Before handling this compound, it is critical to recognize its primary hazards as identified in its Safety Data Sheet (SDS). This compound is classified as a hazardous substance that poses the following risks:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A) : Causes significant eye irritation.

  • Respiratory Irritation (Category 3) : May cause irritation to the respiratory system if inhaled as a dust.

These classifications are not merely administrative; they are the foundation upon which our entire safety protocol is built. They dictate the minimum level of PPE required to prevent harmful exposure.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. For this compound, the following equipment is mandatory to mitigate the risks of skin, eye, and respiratory exposure.

  • Eye and Face Protection:

    • Why: To prevent airborne dust particles from coming into contact with the eyes, which can cause serious irritation.

    • What to Use: At a minimum, ANSI-rated safety glasses with side shields are required. However, for procedures with a higher risk of dust generation, such as weighing or transferring large quantities, chemical safety goggles are the preferred choice. A face shield may be necessary if there is a significant splash hazard.

  • Skin Protection:

    • Gloves:

      • Why: To prevent direct skin contact, which can lead to irritation. The principle of proper glove use is a cornerstone of laboratory safety.

      • What to Use: Chemical-resistant gloves are required. Always inspect gloves for tears or punctures before use. Given the phenol structure, nitrile gloves offer adequate splash protection for incidental contact, but they should be removed and replaced immediately upon contamination. For more prolonged handling, consider thicker, more robust options. Proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.

    • Protective Clothing:

      • Why: To protect skin on the arms and body from accidental contact with the chemical powder and to prevent contamination of personal clothing.

      • What to Use: A standard laboratory coat is required. For tasks involving larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection:

    • Why: this compound is a solid that can form dust, which may cause respiratory irritation upon inhalation. The primary control measure is to handle the chemical in a way that minimizes dust generation.

    • What to Use: Respiratory protection is required whenever dusts are generated. All handling of the solid chemical that could create dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated enclosure. If such engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) must be used.[1]

PPE Selection Matrix

For clarity, the following table summarizes the required PPE for various laboratory operations involving this compound.

Task/Scenario Eye/Face Protection Gloves Protective Clothing Respiratory Protection
Storage & Inspection Safety GlassesChemical-Resistant GlovesLab CoatNot Required
Weighing/Transfer (in Fume Hood) Safety GogglesChemical-Resistant GlovesLab CoatNot Required (Handled in Hood)
Preparing Solutions (in Fume Hood) Safety GogglesChemical-Resistant GlovesLab CoatNot Required (Handled in Hood)
Small Spill Cleanup (<5g) Safety GogglesChemical-Resistant GlovesLab CoatNIOSH-Approved Respirator
Large Spill Cleanup (>5g) Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron/CoverallsNIOSH-Approved Respirator
Operational and Disposal Plans

A self-validating safety system extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab, from handling to disposal.

This protocol is designed to minimize exposure by controlling the primary hazard: airborne dust.

  • Preparation: Ensure an ANSI-approved eyewash station and safety shower are accessible within a 10-second travel time.[2] Confirm the chemical fume hood is functioning correctly.

  • Don PPE: Before approaching the chemical, don the appropriate PPE as specified in the table above (Safety Goggles, Chemical-Resistant Gloves, Lab Coat).

  • Work Area: Conduct all work within the certified chemical fume hood.

  • Transfer: Open the container slowly. Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or secondary container. Avoid any actions that could generate dust, such as dropping scoops of powder from a height.

  • Closure: Securely close the main container immediately after use.

  • Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.

  • Spill: For a small spill, avoid breathing the dust. Wearing appropriate PPE, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[3][4] Avoid actions that generate dust.

Do not dispose of this compound or its containers in regular trash or down the drain. All contaminated materials, including used gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed container.[3] Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound, emphasizing the cyclical nature of risk assessment and control.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Assess Risk - Review SDS - Identify Hazards PPE_Selection 2. Select & Inspect PPE - Goggles, Gloves, Coat - Check for Damage Risk_Assessment->PPE_Selection Don_PPE 3. Don PPE PPE_Selection->Don_PPE Handling 4. Handle Chemical - Use Fume Hood - Minimize Dust Don_PPE->Handling Decontaminate 5. Decontaminate - Clean Work Area - Secure Container Handling->Decontaminate Doff_PPE 6. Doff PPE - Proper Removal Technique Decontaminate->Doff_PPE Waste_Disposal 7. Dispose of Waste - Collect Contaminated PPE - Follow Regulations Doff_PPE->Waste_Disposal Hand_Washing 8. Wash Hands Waste_Disposal->Hand_Washing

Caption: Workflow for Safe Handling of this compound.

References

  • Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenylphenol
Reactant of Route 2
Reactant of Route 2
3,5-Diphenylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.